molecular formula C13H10S B047821 4-Methyldibenzothiophene CAS No. 20928-02-3

4-Methyldibenzothiophene

Cat. No.: B047821
CAS No.: 20928-02-3
M. Wt: 198.29 g/mol
InChI Key: VHUXLBLPAMBOJS-UHFFFAOYSA-N
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Description

4-Methyldibenzothiophene (CAS 7372-88-5) is a high-purity (≥95%) organic sulfur compound belonging to the class of dibenzothiophenes, characterized by two benzene rings fused to a central thiophene ring. This white to off-white solid (Melting Point: 64-68 °C) is a critical reference standard and reactant in petroleum research, particularly in studying hydrodesulfurization (HDS) processes for cleaner fuels. Its primary research value lies in its role as a refractory model compound . In deep desulfurization of gas oils, alkylated dibenzothiophenes like this compound are among the most challenging sulfur compounds to remove due to steric hindrance around the sulfur atom. Studies indicate its transformation during HDS occurs via a π-adsorbed intermediate, leading to both hydrogenated products (e.g., tetrahydro-dibenzothiophenes) and desulfurized biphenyl derivatives. This makes it essential for catalyst development and reaction mechanism studies . Beyond fuel science, this compound is widely used as a maturity and source parameter in petroleum geochemistry . It also serves as a key synthetic intermediate for other substituted dibenzothiophenes, such as 2-acetyl-4-methyldibenzothiophene and 2-nitro-4-methyldibenzothiophene. Please note: This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyldibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10S/c1-9-5-4-7-11-10-6-2-3-8-12(10)14-13(9)11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICUQYHIOMMFGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00880809
Record name dibenzothiophene, 4-methyl-
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Molecular Weight

198.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Methyldibenzothiophene
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7372-88-5, 20928-02-3, 31317-07-4
Record name 4-Methyldibenzothiophene
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenzothiophene, 2-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzothiophene, 1-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name dibenzothiophene, 4-methyl-
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Record name 4-Methyldibenzothiophene
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

66.5 °C
Record name 4-Methyldibenzothiophene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040164
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methyldibenzothiophene: History, Discovery, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyldibenzothiophene (4-MDBT) is a heterocyclic aromatic compound belonging to the dibenzothiophene (B1670422) family. Comprising a thiophene (B33073) ring fused with two benzene (B151609) rings and a methyl group substituent, this molecule has garnered significant attention in various scientific and industrial fields. It is notably present as a persistent sulfur-containing compound in fossil fuels, posing challenges for deep desulfurization processes.[1][2] Beyond its role in environmental and petroleum chemistry, 4-MDBT and its derivatives are also explored in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and key properties of this compound.

History and Discovery

The study of dibenzothiophene and its derivatives began in the early 20th century with the investigation of sulfur-containing compounds in coal tar and petroleum. While the exact first synthesis of this compound is not definitively documented in a singular seminal paper, the foundational work on the chemistry of dibenzothiophenes was pioneered by chemists such as Gilman and Jacoby in the late 1930s. Their work on the orientation and derivatives of dibenzothiophene laid the groundwork for the synthesis and characterization of a wide range of substituted dibenzothiophenes, including methylated isomers.[3][4][5] The identification of 4-MDBT in crude oil fractions came later with the advancement of analytical techniques such as gas chromatography and mass spectrometry.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of 4-MDBT is essential for its handling, analysis, and application. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₃H₁₀S[6][7]
Molecular Weight198.28 g/mol [2][6]
Melting Point64-68 °C[6][8]
Boiling Point298 °C[6][8]
Density1.1424 g/cm³ (estimate)[6]
Refractive Index1.6170 (estimate)[6]
SolubilityChloroform (Slightly), Methanol (Slightly)[6]

Table 2: Spectroscopic Data of this compound

Spectroscopy TypeKey Data/SignalsReference(s)
¹H NMR (CDCl₃)Signals corresponding to aromatic and methyl protons.[9]
¹³C NMR (CDCl₃)Signals corresponding to aromatic and methyl carbons.[9][10]
Mass Spectrometry (GC-MS)Molecular ion peak (m/z) at 198.[7][11]
Infrared (IR) SpectroscopyCharacteristic peaks for aromatic C-H and C=C stretching.[7]

Experimental Protocols: Synthesis of this compound

Several synthetic routes have been developed for the preparation of this compound. One common and versatile method is the Suzuki-Miyaura cross-coupling reaction. The following is a representative experimental protocol.

Suzuki-Miyaura Coupling for the Synthesis of 4-Methylbiphenyl (a precursor)

A key intermediate in some synthetic routes to this compound is 4-methylbiphenyl. The following protocol details its synthesis via a Suzuki-Miyaura coupling reaction.

Materials:

Procedure: [12][13]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene (1.0 mmol, 171 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Catalyst Addition: Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add toluene (10 mL) and deionized water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 4-methylbiphenyl.

The subsequent cyclization to form the dibenzothiophene ring system can be achieved through various methods, including reactions involving sulfur monochloride or thionyl chloride in the presence of a Lewis acid.

Biological Significance: The 4S Biodesulfurization Pathway

In the context of bioremediation and upgrading of fossil fuels, the microbial metabolism of this compound is of significant interest. Certain bacteria, notably species of Rhodococcus, possess a specific metabolic pathway known as the "4S pathway" that enables them to selectively remove the sulfur atom from dibenzothiophene and its alkylated derivatives without degrading the carbon skeleton.[1][14][15] This process is highly desirable as it preserves the calorific value of the fuel.[16]

The 4S pathway involves a series of enzymatic reactions catalyzed by the products of the dsz gene cluster (dszA, dszB, and dszC), along with a flavin reductase (dszD).[17] The pathway proceeds through the sequential oxidation of the sulfur atom, followed by the cleavage of the carbon-sulfur bonds.[1] The end product of the biodesulfurization of this compound via the 4S pathway is 4-methyl-2-hydroxybiphenyl.[14]

Biodesulfurization of 4-MDBT via the 4S Pathway.

Conclusion

This compound serves as a significant model compound in the study of persistent organosulfur compounds in fossil fuels and their microbial degradation. While its initial synthesis is rooted in the early explorations of dibenzothiophene chemistry, modern synthetic methods provide efficient routes to this and related molecules. The elucidation of the 4S biodesulfurization pathway has opened avenues for biotechnological applications in the petroleum industry. Continued research on the synthesis, reactions, and biological interactions of this compound is crucial for advancing technologies in desulfurization, as well as for potential applications in medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyldibenzothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyldibenzothiophene is a sulfur-containing heterocyclic aromatic compound that has garnered significant interest in various scientific fields. As a substituted derivative of dibenzothiophene (B1670422), it is a notable component in fossil fuels and a subject of extensive research in hydrodesulfurization (HDS) processes within the petroleum industry.[1] Beyond its relevance in petrochemistry, its rigid, planar structure makes it a valuable scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed experimental protocols and structured data presentation to support researchers and professionals in their scientific endeavors.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical and biological systems.

Identifier Value Source
CAS Number 7372-88-5[2][3]
Molecular Formula C₁₃H₁₀S[3]
Molecular Weight 198.28 g/mol [3]
IUPAC Name This compound[4]
Physical Property Value Source
Melting Point 64-68 °C
Boiling Point 298 °C (at 760 mmHg)
Appearance White to off-white solid[5]
Solubility Sparingly soluble in methanol; Soluble in chloroform (B151607).Inferred from general solubility principles and safety data sheets.

Spectroscopic Data

The structural elucidation of this compound is primarily achieved through various spectroscopic techniques.

Spectroscopic Data Description Source
¹H NMR Spectral data available in databases.[6]
¹³C NMR Spectral data available in databases.[6]
Mass Spectrometry (MS) Mass spectral data available, often acquired via Gas Chromatography-Mass Spectrometry (GC-MS).[7]
Infrared (IR) Spectroscopy IR spectral data available, often acquired using Attenuated Total Reflectance (ATR) FT-IR.[8]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are essential for its practical application in research.

Synthesis of this compound

A common synthetic route to this compound involves an intramolecular Suzuki-Miyaura cross-coupling reaction.[9][10]

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product reactant1 2-Iodo-2'-methylbiphenyl (B13402026) catalyst Palladium catalyst reactant1->catalyst 1. reactant2 Sulfur source (e.g., Na2S) reactant2->catalyst product This compound catalyst->product Heat base Base (e.g., K2CO3) base->catalyst solvent Solvent (e.g., DMF) solvent->catalyst

Caption: Synthetic pathway to this compound.

Detailed Protocol:

  • Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 2-iodo-2'-methylbiphenyl (1 equivalent) in anhydrous dimethylformamide (DMF).

  • Addition of Reagents: To the stirred solution, add sodium sulfide (B99878) (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2 equivalents).

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Purification by Column Chromatography

Protocol:

  • Slurry Preparation: Prepare a slurry of silica (B1680970) gel in a non-polar eluent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a level surface. Add a layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate (B1210297) in hexane (B92381) (e.g., starting with 100% hexane and gradually increasing the polarity).

  • Fraction Collection: Collect the fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield purified this compound.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.[6]

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

  • Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.[11][12]

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.[11][12]

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or hexane.

  • GC Parameters: Use a non-polar capillary column (e.g., HP-5MS). A typical temperature program would start at a low temperature (e.g., 60 °C), ramp up to a high temperature (e.g., 280 °C), and hold for a few minutes.[13]

  • MS Parameters: The mass spectrometer is typically operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

Structure-Property Relationship

The physicochemical properties of this compound are intrinsically linked to its molecular structure.

G cluster_properties Physicochemical Properties cluster_features Structural Features Structure This compound (C13H10S) RigidPlanar Rigid, Planar Aromatic System Structure->RigidPlanar Sulfur Sulfur Heteroatom Structure->Sulfur Methyl Methyl Group Structure->Methyl MeltingPoint Melting Point (64-68 °C) BoilingPoint Boiling Point (298 °C) Solubility Solubility (Low in polar solvents) Reactivity Reactivity (e.g., in HDS) RigidPlanar->MeltingPoint Influences crystal packing RigidPlanar->BoilingPoint Contributes to high boiling point RigidPlanar->Solubility Leads to hydrophobicity Sulfur->Reactivity Site for catalytic reactions (HDS) Methyl->Solubility Slightly increases lipophilicity

References

Spectroscopic Profile of 4-Methyldibenzothiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-Methyldibenzothiophene, a heterocyclic aromatic compound of interest in various fields of chemical research, including environmental science and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented in the following tables have been compiled from various spectral databases and scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Proton NMR spectroscopy reveals the chemical environment and connectivity of hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.12d8.0H-6
7.98d8.0H-9
7.85d8.0H-1
7.48 - 7.35mH-2, H-3, H-7, H-8
2.55s-CH₃

¹³C NMR (Carbon-13 NMR) Data

Carbon-13 NMR spectroscopy provides information about the different carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
139.0C-4a
138.3C-5a
135.5C-9b
135.2C-9a
129.8C-4
126.9C-2
125.3C-8
124.5C-3
122.9C-7
122.8C-6
121.7C-1
119.9C-9
19.3-CH₃
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityAssignment
3065WeakAromatic C-H Stretch
2920WeakAliphatic C-H Stretch
1450MediumAromatic C=C Stretch
1425MediumCH₃ Bending
810StrongAromatic C-H Bending (out-of-plane)
745StrongAromatic C-H Bending (out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/zRelative Intensity (%)Assignment
198100[M]⁺ (Molecular Ion)
19785[M-H]⁺
18325[M-CH₃]⁺
15215[M-C₂H₂S]⁺
9910[M]²⁺

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

  • Data Acquisition: The NMR spectra are recorded on a spectrometer, for instance, a VARIAN VXR-300 model. For ¹H NMR, the spectral width is typically set from 0 to 10 ppm. For ¹³C NMR, the spectral width is generally from 0 to 220 ppm.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to TMS.

IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid this compound is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification.

  • Ionization: Electron Ionization (EI) is a common method for generating ions. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Pure Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Relative Intensity MS->MS_Data Structure Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A flowchart illustrating the process of spectroscopic analysis.

4-Methyldibenzothiophene chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 4-Methyldibenzothiophene, a heterocyclic aromatic sulfur compound. It is intended for researchers, scientists, and professionals in drug development and environmental science. This document details its chemical structure, nomenclature, physicochemical properties, and relevant experimental protocols.

Chemical Structure and Nomenclature

This compound is a derivative of dibenzothiophene (B1670422), which is composed of two benzene (B151609) rings fused to a central thiophene (B33073) ring. The methyl group is located at the 4th position of the dibenzothiophene core.

  • IUPAC Name: 4-Methyldibenzo[b,d]thiophene[1]

  • Synonyms: 4-MDBT, 4-Methyl-dibenzothiophene[2][3]

  • CAS Number: 7372-88-5[1][2]

  • Molecular Formula: C₁₃H₁₀S[1][2][4]

The chemical structure of this compound is depicted in the following diagram:

G C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 CH3 CH3 C4->CH3 C6 C C5->C6 C6->C1 S1 S C6->S1 C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 C11 C C10->C11 C12 C C11->C12 C12->C7 S1->C12 dummy1 dummy2 dummy3

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application in experimental settings, and for computational modeling.

PropertyValueReference
Molecular Weight 198.28 g/mol [1]
Appearance White Solid[3]
Melting Point 64-68 °C[5]
Boiling Point 298 °C[5]
Solubility Insoluble in water (2.4 x 10⁻⁴ g/L at 25 °C)[3]
Assay 96%

Experimental Protocols

This compound is a sulfur-containing compound found in fossil fuels, and its removal is of significant interest.[5] The following is a representative experimental protocol for its oxidative desulfurization.

Objective: To remove this compound from a model fuel via oxidative desulfurization (ODS) using a heterogeneous catalyst.

Materials:

  • This compound (4-MDBT)

  • n-hexane (solvent)

  • Mg/Al layered double hydroxide (B78521) with ZnO/TiO₂ catalyst

  • Hydrogen peroxide (H₂O₂) as the oxidant

  • Reaction vessel equipped with a magnetic stirrer and reflux condenser

  • Gas chromatograph with a flame ionization detector (GC-FID) for analysis

Procedure:

  • Preparation of the Model Fuel: A stock solution of 4-MDBT in n-hexane is prepared at a concentration of 500 ppm.

  • Catalyst Preparation: The Mg/Al-ZnO/TiO₂ catalyst is synthesized and calcined at 300°C for 7 hours to ensure its activation.[6]

  • Oxidative Desulfurization Reaction:

    • Add a specific amount of the prepared catalyst to the model fuel in the reaction vessel.

    • Introduce the oxidant (e.g., a specific volume of H₂O₂) to the mixture.

    • The reaction is carried out at a controlled temperature (e.g., 80°C) with constant stirring for a set duration.[6]

  • Analysis:

    • Samples are withdrawn from the reaction mixture at different time intervals.

    • The concentration of 4-MDBT in the samples is determined using GC-FID.

    • The percentage of desulfurization is calculated based on the reduction in the concentration of 4-MDBT.

  • Catalyst Reusability: The catalyst can be recovered by filtration, washed, and dried for subsequent cycles to test its stability and reusability.[6]

Biological Desulfurization Pathway

Certain microorganisms can selectively remove sulfur from dibenzothiophenes without breaking the carbon-carbon bonds, a process known as biodesulfurization (BDS). The most studied metabolic route for this is the "4S pathway".

A Rhodococcus species has been identified that employs the sulfur-specific 4S pathway for the desulfurization of this compound, with 4-methylhydroxybiphenyl being a major end-product.[7]

The generalized 4S pathway for dibenzothiophene is illustrated below. For this compound, the initial substrate would be methylated, and the final product would be a methylated version of 2-hydroxybiphenyl.

G cluster_pathway 4S Biodesulfurization Pathway DBT Dibenzothiophene (or 4-MDBT) DBTO Dibenzothiophene -sulfoxide DBT->DBTO DszC DBTO2 Dibenzothiophene -sulfone DBTO->DBTO2 DszC HBPS 2-Hydroxybiphenyl -2-sulfinate DBTO2->HBPS DszA HBP 2-Hydroxybiphenyl (or 4-Methyl-HBP) HBPS->HBP DszB Sulfite Sulfite (SO3^2-) HBPS->Sulfite

Caption: The 4S pathway for biodesulfurization of dibenzothiophenes.

References

molecular weight and formula of 4-Methyldibenzothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 4-Methyldibenzothiophene, with a focus on its role in hydrodesulfurization processes. Detailed methodologies for its analysis and a summary of its quantitative data are presented to support research and development activities in related fields.

Core Concepts: Molecular and Physical Data

This compound is a sulfur-containing polycyclic aromatic hydrocarbon.[1] It is a derivative of dibenzothiophene (B1670422) with a methyl group substitution, which increases its resistance to hydrodesulfurization (HDS), a critical process in the refining of fossil fuels.[2][3] Its chemical structure and properties are of significant interest to researchers in environmental science and catalysis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₀S[1][4][5][6][7]
Molecular Weight 198.28 g/mol [3][5][6][7]
CAS Number 7372-88-5[6]
Melting Point 64-68 °C[3][8]
Boiling Point 298 °C[3][8]
Appearance White Solid[9]

Experimental Protocols

The analysis and transformation of this compound are central to studies on fuel desulfurization. Below are generalized experimental protocols for its hydrodesulfurization and subsequent analysis.

2.1. Hydrodesulfurization (HDS) of this compound

This protocol describes a typical laboratory-scale HDS experiment to study the catalytic conversion of this compound.

  • Catalyst Preparation: A common catalyst for HDS is Cobalt-Molybdenum sulfide (B99878) (Co-MoS₂) supported on a high-surface-area material like alumina (B75360) (Al₂O₃) or a zeolite. The catalyst is typically prepared by incipient wetness impregnation of the support with solutions of cobalt and molybdenum precursors, followed by drying and calcination. The catalyst is then sulfided in a stream of H₂S/H₂ to form the active sulfide phase.

  • Reaction Setup: The HDS reaction is carried out in a high-pressure, fixed-bed microreactor. The catalyst is packed into the reactor, which is placed inside a furnace.

  • Procedure:

    • A solution of this compound in a suitable solvent (e.g., decalin) is prepared at a known concentration.

    • The reactor is pressurized with hydrogen to the desired operating pressure.

    • The catalyst is heated to the reaction temperature under a flow of hydrogen.

    • The liquid feed containing this compound is introduced into the reactor at a specific flow rate using a high-pressure liquid pump.

    • The reaction products are cooled, and the liquid and gas phases are separated.

    • Liquid samples are collected periodically for analysis.

  • Analysis of Products: The liquid products are analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the reactants and products. This allows for the determination of the conversion of this compound and the selectivity towards different desulfurized and hydrogenated products.

2.2. Analytical Characterization

Standard analytical techniques are employed to characterize this compound and its reaction products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for separating and identifying the components of the reaction mixture. A capillary column suitable for aromatic hydrocarbons is used. The mass spectrometer provides fragmentation patterns that allow for the unambiguous identification of the products.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound and its derivatives.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify functional groups present in the molecule and to monitor changes during the reaction.[5]

Signaling Pathways and Logical Relationships

The hydrodesulfurization of this compound proceeds through two primary reaction pathways: Direct Desulfurization (DDS) and Hydrogenation (HYD). The prevalence of each pathway is dependent on the catalyst and reaction conditions.

HDS_Pathway MDBT This compound DDS_Intermediate Adsorbed MDBT (C-S bond scission) MDBT->DDS_Intermediate Direct Desulfurization (DDS) HYD_Intermediate Tetrahydro-4-methyldibenzothiophene MDBT->HYD_Intermediate Hydrogenation (HYD) Product_Biphenyl 3-Methylbiphenyl DDS_Intermediate->Product_Biphenyl H2S H₂S DDS_Intermediate->H2S Product_Cyclohexyl 3-Methylcyclohexylbenzene HYD_Intermediate->Product_Cyclohexyl Product_Cyclohexyl->H2S

Caption: Reaction network for the hydrodesulfurization of this compound.

The diagram illustrates the two main pathways for the removal of sulfur from this compound. The DDS pathway involves the direct cleavage of the carbon-sulfur bonds, leading to the formation of 3-methylbiphenyl. The HYD pathway involves the initial hydrogenation of one of the aromatic rings, followed by the cleavage of the C-S bonds to produce 3-methylcyclohexylbenzene. Both pathways result in the formation of hydrogen sulfide (H₂S).

References

4-Methyldibenzothiophene CAS number and registry information

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-Methyldibenzothiophene, including its chemical identity, physicochemical properties, relevant experimental insights, and metabolic pathways. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Registry Information

This compound is a heterocyclic aromatic compound belonging to the class of dibenzothiophenes. It is characterized by a dibenzothiophene (B1670422) core structure with a methyl group substitution.

IdentifierValue
CAS Number 7372-88-5[1][2][3][4][5]
IUPAC Name 4-Methyldibenzo[b,d]thiophene[1]
Molecular Formula C₁₃H₁₀S[1][2][3][4][5]
Molecular Weight 198.28 g/mol [1][2][3]
Synonyms 4-MDBT, 4-Methyldibenzo[b,d]thiophene, Dibenzothiophene, 4-methyl-[2]
InChI Key NICUQYHIOMMFGV-UHFFFAOYSA-N[3][5]
Canonical SMILES Cc1cccc2c3ccccc3sc12[3][5]

Physicochemical and Spectral Data

The following table summarizes key quantitative data for this compound, compiled from various sources.

PropertyValueSource(s)
Melting Point 64-68 °C[2][3]
66.5 °C[5]
Boiling Point 298 °C (lit.)[2][3]
Purity/Assay ≥95%, 96%, 97%[3][4][6]
Appearance Solid[5]
Kovats Retention Index 1927, 1932 (Standard non-polar)[5]

Spectral information for this compound, including ¹³C NMR, GC-MS, and IR spectra, is available in public databases such as PubChem and SpectraBase.[5][7]

Experimental Protocols and Applications

While a specific, detailed protocol for the de novo synthesis of this compound was not identified in the provided search results, its application in various experimental contexts has been reported.

Applications:

  • Synthesis of Derivatives: this compound can be used as a starting material for the synthesis of substituted products, such as 2-(3′-carboxypropanoyl)-4-methyldibenzothiophene, 2-acetyl-4-methyldibenzothiophene, and 2-nitro-4-methyldibenzothiophene.[3][8]

  • Hydrodesulfurization (HDS) Studies: As a refractory sulfur compound found in fuels, this compound is frequently used as a model compound in studies of hydrodesulfurization processes, often employing catalysts like CoMo/Al₂O₃.[3][8]

Analytical Methodologies:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is utilized for the identification and quantification of this compound and its metabolites. For instance, in studies of biodesulfurization, GC-MS analysis can identify the end-products of metabolic pathways.[9]

Metabolic Pathways

Biodesulfurization via the 4S Pathway

Certain bacteria, such as Rhodococcus sp., are capable of metabolizing this compound through a sulfur-specific pathway known as the 4S pathway.[9] This metabolic route is significant because it removes the sulfur atom from the molecule without degrading the carbon backbone, thus preserving the calorific value of hydrocarbon fuels.[10] The process involves a series of enzymatic steps that convert this compound into 4-methylhydroxybiphenyl (4-MHBP).[9]

Caption: The 4S pathway for the biodesulfurization of this compound.

References

Theoretical Stability of 4-Methyldibenzothiophene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyldibenzothiophene (4-MDBT) is a heterocyclic aromatic compound of significant interest, particularly in the fields of petrochemistry and environmental science, due to its prevalence in crude oil fractions and its resistance to conventional hydrodesulfurization (HDS) processes.[1][2] Its stability and reaction pathways are crucial for developing more efficient catalysts and desulfurization techniques. Furthermore, understanding the electronic structure and stability of substituted dibenzothiophenes is relevant in the design of novel organic electronic materials and pharmaceuticals.

This technical guide provides a comprehensive overview of the theoretical studies on the stability of 4-MDBT. It delves into the computational methods used to assess its stability, presents key quantitative data from various studies, and outlines the primary reaction mechanisms that govern its transformation.

Theoretical Stability Analysis

The stability of this compound is primarily investigated using computational quantum chemistry methods, with Density Functional Theory (DFT) being the most prominent approach.[2][3][4] These studies provide insights into the molecule's electronic properties, bond strengths, and reactivity.

Computational Methodologies

A common computational approach for studying 4-MDBT involves geometry optimization and frequency calculations using DFT. A widely used functional and basis set combination is B3LYP with the 6-311+G(d,p) basis set, which has been shown to provide reliable results for sulfur-containing organic compounds.[2] Semi-empirical quantum chemical calculations, such as MOPAC-PM3, have also been employed to investigate the molecular configuration and electron density on the sulfur atom.[5]

A Generalized Computational Workflow for Stability Analysis:

Computational Workflow start Define Molecular Structure of 4-MDBT dft Select DFT Functional and Basis Set (e.g., B3LYP/6-311+G(d,p)) start->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify Minimum Energy (No Imaginary Frequencies) freq_calc->verify_min thermo Calculate Thermodynamic Properties (Enthalpy, Gibbs Free Energy) verify_min->thermo reactivity Calculate Reactivity Descriptors (Fukui Functions, etc.) verify_min->reactivity bde Calculate Bond Dissociation Energies verify_min->bde end Stability and Reactivity Analysis thermo->end reactivity->end bde->end

Caption: A typical computational workflow for the theoretical stability analysis of 4-MDBT.

Quantitative Stability and Reactivity Descriptors

Theoretical calculations provide a range of descriptors that quantify the stability and reactivity of 4-MDBT. These values are often compared with those of dibenzothiophene (B1670422) (DBT) and 4,6-dimethyldibenzothiophene (B75733) (4,6-DMDBT) to understand the effect of methyl substitution.

Descriptor4-MDBTDBTThiophene
Dipole Moment (a.u.) -0.311-0.3470.329
Ionization Potential (a.u.) 0.2820.2860.329
Electron Affinity (a.u.) -0.007-0.005-0.047
Chemical Potential (χ, a.u.) 0.1380.141Not Reported
Hardness (S, a.u.) 3.4553.426Not Reported
Electrophilicity (ω, a.u.) -1.074-1.189Not Reported

Table 1: Calculated electronic properties of 4-MDBT, DBT, and Thiophene. Data sourced from a study using DFT at the B3LYP/6-311+G(d,p) level of theory.[2]

The position of the methyl group influences the dipole moment of the dibenzothiophene molecule.[2] Substitutions at the C4 position, as in 4-MDBT, decrease the dipole moment compared to the parent DBT molecule.[2]

Reaction Pathways in Desulfurization

The stability of 4-MDBT is often discussed in the context of its removal from fossil fuels, primarily through hydrodesulfurization (HDS). Two main reaction pathways are considered: direct desulfurization (DDS) and hydrogenation (HYD).[1][6]

Direct Desulfurization (DDS) Pathway

In the DDS pathway, the sulfur atom is directly removed from the 4-MDBT molecule. This process involves the cleavage of the C-S bonds without prior hydrogenation of the aromatic rings. The steric hindrance caused by the methyl group at the 4-position can impede the interaction of the sulfur atom with the catalyst surface, making the DDS route less favorable for 4-MDBT compared to DBT.[7]

DDS_Pathway 4_MDBT This compound Adsorbed_4_MDBT Adsorbed 4-MDBT on Catalyst Surface 4_MDBT->Adsorbed_4_MDBT CS_Cleavage C-S Bond Cleavage Adsorbed_4_MDBT->CS_Cleavage Products 3-Methylbiphenyl + H2S CS_Cleavage->Products

Caption: A simplified diagram of the Direct Desulfurization (DDS) pathway for 4-MDBT.

Hydrogenation (HYD) Pathway

The HYD pathway involves the hydrogenation of one of the aromatic rings of 4-MDBT prior to the C-S bond cleavage. This route can sometimes be more favorable for sterically hindered molecules like 4-MDBT because the saturation of one ring can alleviate the steric hindrance around the sulfur atom, facilitating its removal.

HYD_Pathway 4_MDBT This compound Hydrogenation Hydrogenation of an Aromatic Ring 4_MDBT->Hydrogenation Intermediate Tetrahydro-4-MDBT Hydrogenation->Intermediate CS_Cleavage C-S Bond Cleavage Intermediate->CS_Cleavage Products Methylcyclohexylbenzene + H2S CS_Cleavage->Products

Caption: A simplified diagram of the Hydrogenation (HYD) pathway for 4-MDBT.

Experimental Protocols

Detailed experimental protocols for theoretical studies are computational in nature. However, the validation of these theoretical models relies on experimental data, typically from catalytic HDS reactions. Below is a generalized protocol for a laboratory-scale HDS experiment.

Representative Experimental Protocol for HDS of 4-MDBT
  • Catalyst Preparation and Activation:

    • A commercial CoMo/Al₂O₃ or NiMo/Al₂O₃ catalyst is typically used.

    • The catalyst is crushed and sieved to a specific particle size.

    • The catalyst is loaded into a fixed-bed reactor.

    • Prior to the reaction, the catalyst is activated (sulfided) in situ by passing a mixture of H₂S in H₂ over the catalyst bed at an elevated temperature (e.g., 350-400 °C) for several hours.

  • Reaction Procedure:

    • A solution of 4-MDBT in a suitable solvent (e.g., decalin or dodecane) at a known concentration is prepared.

    • The liquid feed is pumped into the reactor along with a high-pressure stream of hydrogen.

    • The reaction is carried out at a specific temperature (e.g., 250-350 °C) and pressure (e.g., 3-7 MPa).

    • The liquid hourly space velocity (LHSV) is controlled by adjusting the feed flow rate.

  • Product Analysis:

    • The reactor effluent is cooled, and the liquid and gas phases are separated.

    • Liquid samples are collected periodically.

    • The concentrations of 4-MDBT and the reaction products (e.g., 3-methylbiphenyl, methylcyclohexylbenzene) are determined using gas chromatography (GC) equipped with a flame ionization detector (FID) or a sulfur-specific detector.

  • Data Analysis:

    • The conversion of 4-MDBT is calculated based on its concentration in the feed and product streams.

    • Reaction rates and rate constants are determined by applying appropriate kinetic models (e.g., pseudo-first-order kinetics).

Summary of Experimental Observations

Experimental studies on the desulfurization of 4-MDBT have provided valuable data for validating theoretical models. The reactivity of 4-MDBT is highly dependent on the catalyst and reaction conditions.

CompoundDesulfurization Rate Constant (x 10⁻⁵ s⁻¹) at 255 °CDesulfurization Rate Constant (x 10⁻⁵ s⁻¹) at 300 °C
4-MDBT 4.455.4
4,6-DMDBT 2.337.7
2,8-DMDBT 22.3133
2,3,4-TMDBT 9.386.1

Table 2: First-order desulfurization rate constants for 4-MDBT and other alkylated dibenzothiophenes over a CoMo/Al₂O₃ catalyst.[1]

These results highlight that the position of the methyl group(s) significantly impacts the desulfurization reactivity. While 4-MDBT is more reactive than the highly sterically hindered 4,6-DMDBT, it is less reactive than isomers like 2,8-DMDBT where the methyl groups are further from the sulfur atom.[1]

Conclusion

Theoretical studies, predominantly using Density Functional Theory, have been instrumental in elucidating the factors governing the stability and reactivity of this compound. These computational approaches, in conjunction with experimental validation, have provided a detailed understanding of the electronic properties and reaction pathways of 4-MDBT. The steric hindrance imparted by the methyl group at the 4-position is a key determinant of its stability and its behavior in desulfurization processes. This knowledge is critical for the rational design of more effective catalysts for the removal of refractory sulfur compounds from fuels and for the development of novel materials based on the dibenzothiophene scaffold.

References

The Environmental Presence of 4-Methyldibenzothiophene in Crude Oil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the occurrence, analysis, and environmental fate of 4-Methyldibenzothiophene originating from crude oil, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound (4-MDBT) is a heterocyclic aromatic sulfur compound commonly found in crude oil and its refined products. As a member of the dibenzothiophene (B1670422) family, its presence is of significant interest due to its recalcitrance to conventional hydrodesulfurization processes and its utility as a geochemical marker. Understanding the environmental occurrence of 4-MDBT is crucial for source identification of oil spills, assessing the extent of contamination, and developing effective bioremediation strategies. This technical guide provides a comprehensive overview of the prevalence of 4-MDBT in various crude oils, detailed analytical methodologies for its quantification, and an exploration of its biodegradation pathway.

Environmental Occurrence of this compound

The concentration of 4-MDBT and its isomers in crude oil varies significantly depending on the origin and maturity of the oil.[1] These compounds are valuable markers for geochemical characterization, offering insights into the nature of the source rock.[1]

Quantitative Data on Methyldibenzothiophenes in Crude Oil

The relative abundance of methyldibenzothiophene (MDBT) isomers provides a distinctive fingerprint for different crude oils. The table below summarizes the relative percentages of 4-MDBT, 2+3-MDBT, and 1-MDBT in a variety of crude oil samples from different geographical locations.

Origin of Crude OilSample Name4-MDBT (rel. %)2+3-MDBT (rel. %)1-MDBT (rel. %)
SE ItalyA147.535.916.6
SE ItalyA246.137.216.6
SE ItalyA346.337.516.2
SE ItalyA446.037.017.0
SE ItalyB140.328.830.9
North ItalyC159.331.59.2
North ItalyC258.931.89.3
North ItalyC358.732.39.0
North ItalyC459.132.18.8
SW ItalyD141.731.426.9
SW ItalyE139.223.237.6
SW ItalyF138.422.738.9
AfricaG134.9--
SyriaH137.6--
AsiaK150.132.017.9
AsiaL143.131.525.4
Data sourced from Chiaberge et al., 2011.[1]

In addition to relative abundances, absolute concentrations of 4-MDBT in environmental samples contaminated with oil hydrocarbons have been reported to range from 2.27 to 12.6 μg/g.[2]

Experimental Protocols

The accurate quantification of 4-MDBT in complex matrices like crude oil requires sophisticated analytical techniques, primarily gas chromatography coupled with mass spectrometry (GC-MS).

Sample Preparation

A critical step in the analysis of 4-MDBT is the effective separation of the aromatic fraction from the crude oil matrix. A common approach involves the following steps:

  • Dilution: The crude oil sample is first diluted in a non-polar solvent such as toluene (B28343) or hexane (B92381). A typical dilution is 100-fold.[3]

  • Fractionation: To isolate the aromatic compounds, solid-phase extraction (SPE) or liquid-liquid extraction can be employed.

    • Solid-Phase Extraction (SPE): A silica (B1680970) cartridge can be used to separate the sample into different fractions. The crude oil sample, dissolved in a non-polar solvent like n-hexane, is loaded onto the silica cartridge. The polycyclic aromatic hydrocarbon (PAH) fraction, which includes 4-MDBT, is then eluted with a solvent mixture of intermediate polarity, such as n-hexane/dichloromethane.[4]

    • Liquid-Liquid Extraction: This method involves partitioning the diluted crude oil sample between two immiscible solvents. For instance, a liquid-liquid extraction between hexane and nitromethane (B149229) can be performed to separate the saturated hydrocarbons (in the hexane phase) from the polyaromatic fraction (in the nitromethane phase).[5]

  • Concentration: The solvent from the collected aromatic fraction is evaporated, and the residue is redissolved in a known volume of a suitable solvent for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following is a representative GC-MS protocol for the analysis of methyldibenzothiophenes:

  • Gas Chromatograph (GC):

    • Injector: Multimode injector operated in splitless mode.

    • Injector Temperature: 300 °C.[1]

    • Carrier Gas: Helium.

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS), is typically used.

    • Oven Temperature Program: A temperature program is designed to achieve good separation of the isomers. An example program starts at 100°C for 1 minute, then ramps up to 300°C at a rate of 20°C/min, and holds at 300°C for 10 minutes.[3]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).[1]

    • Ion Source Temperature: 320 °C.[1]

    • Transfer Line Temperature: 280 °C.[1]

    • Acquisition Mode: For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode is often preferred over Selected Ion Monitoring (SIM).[1] The precursor ion for methyldibenzothiophenes is m/z 198.

Mandatory Visualizations

Experimental Workflow for 4-MDBT Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis crude_oil Crude Oil Sample dilution Dilution (e.g., 100-fold in Toluene) crude_oil->dilution fractionation Fractionation (SPE or LLE) dilution->fractionation concentration Solvent Evaporation & Reconstitution fractionation->concentration gc_ms GC-MS/MS Analysis (MRM Mode) concentration->gc_ms data_processing Data Processing gc_ms->data_processing quantification Quantification data_processing->quantification

Figure 1: A generalized workflow for the analysis of 4-MDBT in crude oil.
Biodegradation Pathway of this compound

The primary mechanism for the microbial degradation of 4-MDBT is the sulfur-specific "4S" pathway, which selectively removes the sulfur atom without degrading the carbon skeleton. This pathway is analogous to the well-studied degradation of dibenzothiophene.

biodegradation_pathway MDBT This compound (4-MDBT) MDBTO 4-MDBT-sulfoxide MDBT->MDBTO DszC (Monooxygenase) MDBTO2 4-MDBT-sulfone MDBTO->MDBTO2 DszC (Monooxygenase) HMBPS 2-Hydroxy-4'-methylbiphenyl-2-sulfinate MDBTO2->HMBPS DszA (Monooxygenase) MHBP 4-Methyl-2-hydroxybiphenyl (4-MHBP) HMBPS->MHBP DszB (Desulfinase) Sulfite (B76179) Sulfite (SO3^2-) HMBPS->Sulfite

Figure 2: The 4S biodegradation pathway of this compound.

The 4S pathway involves a series of enzymatic reactions catalyzed by the products of the dsz operon, commonly found in bacteria such as Rhodococcus species.[6] The process begins with two successive oxidations of the sulfur atom in 4-MDBT by a monooxygenase (DszC), forming 4-MDBT-sulfoxide and then 4-MDBT-sulfone.[7] Another monooxygenase (DszA) then cleaves a carbon-sulfur bond to produce 2-hydroxy-4'-methylbiphenyl-2-sulfinate.[7] Finally, a desulfinase (DszB) removes the sulfite group, yielding the final organic product, 4-methyl-2-hydroxybiphenyl (4-MHBP), and inorganic sulfite.[6][7]

Conclusion

This compound is a significant component of the organosulfur compounds present in crude oil. Its variable concentration and isomeric distribution across different oil sources make it a powerful tool for geochemical fingerprinting and environmental forensics. The analytical methods for its detection and quantification are well-established, with GC-MS/MS providing the necessary selectivity and sensitivity for analysis in complex matrices. Furthermore, the elucidation of the 4S biodegradation pathway offers a basis for developing bioremediation strategies to address contamination by these persistent sulfur-containing aromatic hydrocarbons. Continued research into the factors influencing the distribution of 4-MDBT in crude oils and the optimization of its analytical and bioremediation protocols will further enhance our ability to manage the environmental impact of petroleum resources.

References

toxicological data and safety information for 4-Methyldibenzothiophene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available toxicological and safety information for 4-Methyldibenzothiophene. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive risk assessment. Crucially, specific quantitative toxicological data for this compound is limited in publicly accessible literature. Much of the data presented herein is extrapolated from studies on the parent compound, dibenzothiophene (B1670422), and related polycyclic aromatic sulfur heterocycles (PASHs). Direct experimental data on this compound is required for a definitive safety evaluation.

Chemical and Physical Properties

This compound is a heterocyclic aromatic organic compound. It is a derivative of dibenzothiophene with a methyl group substitution.[1]

PropertyValueReference
CAS Number 7372-88-5[2]
Molecular Formula C₁₃H₁₀S[1][2]
Molecular Weight 198.28 g/mol [2]
Appearance White solid
Melting Point 64-68 °C
Boiling Point 298 °C
Purity ≥95% - 96%[2]

Toxicological Data

Acute Toxicity

No specific LD₅₀ value for this compound was found. However, a study on the acute oral toxicity of dibenzothiophene in male CD-1 mice was identified.[3]

CompoundSpeciesRouteLD₅₀ObservationsReference
DibenzothiopheneMale CD-1 MiceOral470 mg/kgAbnormal behavior (sluggishness to anesthesia), pulmonary congestion, edema, intestinal hemorrhage, mottled livers, severe centrilobular hepatic necrosis, necrosis of lymphocytes in thymic cortices.[3]
Dibenzothiophene (with pre-induction of mixed-function oxidases)Male CD-1 MiceOral335 mg/kgIncreased toxicity after enzyme induction.[3]
Genotoxicity and Mutagenicity

Specific mutagenicity data for this compound from standard assays like the Ames test or chromosomal aberration assays were not found in the searched literature. It is crucial to perform these assays to determine the mutagenic potential of this compound.

Carcinogenicity

There is no specific data on the carcinogenicity of this compound.

Reproductive and Developmental Toxicity

Information regarding the reproductive and developmental toxicity of this compound is not available.

Safety Information

Hazard Classification

Based on available safety data sheets, this compound is classified as a combustible solid.[4]

ParameterClassificationReference
Storage Class Code 11 - Combustible Solids[4]
WGK (Water Hazard Class) WGK 3[4]
Personal Protective Equipment (PPE)

Standard laboratory PPE is recommended when handling this compound.[4]

  • Eye Protection: Eyeshields or safety glasses.[4]

  • Hand Protection: Gloves.[4]

  • Respiratory Protection: Dust mask type N95 (US).[4]

Experimental Protocols

Detailed experimental protocols for toxicological assessment of this compound are not available. The following are generalized protocols for key assays that should be performed.

Acute Oral Toxicity Study (Based on OECD Guideline 420)

Objective: To determine the acute oral toxicity (LD₅₀) of a substance.

Test Animals: Typically rodents, such as rats or mice.

Procedure:

  • Dosing: A single, high dose of the test substance (e.g., 5000 mg/kg) is administered to a small group of animals by oral gavage.[5]

  • Observation: Animals are observed for signs of toxicity and mortality at regular intervals for up to 14 days.[5] Observations include changes in behavior, body weight, and any visible signs of distress.[5]

  • Necropsy: At the end of the observation period, all animals are euthanized and a gross necropsy is performed.

  • Data Analysis: The LD₅₀ is calculated based on the mortality data.

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

Objective: To assess the mutagenic potential of a chemical by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[6][7][8]

Materials:

  • Salmonella typhimurium histidine auxotroph strains (e.g., TA98, TA100).[6]

  • Test compound dissolved in a suitable solvent.[6]

  • S9 metabolic activation mixture (optional, to mimic mammalian metabolism).[6]

  • Minimal glucose agar (B569324) plates (deficient in histidine).[6]

  • Top agar containing a trace amount of histidine.[6]

Procedure:

  • Preparation: Overnight cultures of the bacterial strains are prepared.[6]

  • Exposure: The test compound, bacterial culture, and S9 mix (if used) are combined in a tube.[6]

  • Plating: The mixture is added to molten top agar and poured onto minimal glucose agar plates.[6]

  • Incubation: Plates are incubated at 37°C for 48-72 hours.[6]

  • Colony Counting: The number of revertant colonies (colonies that can grow in the absence of histidine) is counted.[6] A significant increase in revertant colonies compared to the control indicates mutagenic activity.[6]

In Vitro Mammalian Chromosomal Aberration Test (Based on OECD Guideline 473)

Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.[9][10]

Cell Lines: Human peripheral blood lymphocytes (HPBL) or established cell lines like Chinese hamster ovary (CHO) cells are commonly used.[9]

Procedure:

  • Cell Culture: Mammalian cell cultures are established.

  • Exposure: Cells are treated with various concentrations of the test substance, both with and without metabolic activation (S9 mix), for a defined period.[9]

  • Metaphase Arrest: A metaphase-arresting substance (e.g., colcemid) is added to the cultures to accumulate cells in the metaphase stage of cell division.[10]

  • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.[11]

  • Staining and Analysis: Chromosomes are stained, and at least 50 metaphase spreads per condition are analyzed under a microscope for chromosomal aberrations.[11]

  • Data Analysis: The frequency of aberrant cells and the types of aberrations are recorded and statistically analyzed.[11]

Signaling Pathways and Logical Relationships

Biodesulfurization via the 4S Pathway

This compound is known to be a substrate for biodesulfurization by certain bacteria, such as Rhodococcus species.[12] This process occurs via the sulfur-specific "4S" pathway, which removes the sulfur atom without degrading the carbon skeleton.[12][13] The end product of 4-MDBT desulfurization is 4-methylhydroxybiphenyl (4-MHBP).[12]

Caption: The 4S pathway for the biodesulfurization of this compound.

Conclusion

The available data on the toxicology and safety of this compound is sparse. While some basic safety information is available, crucial quantitative data on acute toxicity, genotoxicity, carcinogenicity, and reproductive toxicity are lacking. The information on the parent compound, dibenzothiophene, suggests potential for acute toxicity. Therefore, it is imperative that comprehensive toxicological studies are conducted on this compound to establish a complete safety profile before its use in any application where human exposure is possible. The biodesulfurization of this compound via the 4S pathway is a well-described biological process. Researchers, scientists, and drug development professionals should exercise caution and adhere to stringent safety protocols when handling this compound, assuming a hazard profile similar to or greater than that of dibenzothiophene until specific data becomes available.

References

Methodological & Application

Synthesis of 4-Methyldibenzothiophene: A Detailed Overview of Reaction Mechanisms and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthetic routes to 4-methyldibenzothiophene, a heterocyclic compound of interest in various fields, including organic synthesis and materials science. Due to the limited availability of specific literature detailing a high-yield synthesis of this particular molecule, this note outlines plausible and commonly employed synthetic strategies for dibenzothiophene (B1670422) derivatives, providing detailed hypothetical protocols and reaction mechanisms.

Introduction

This compound is a sulfur-containing polycyclic aromatic hydrocarbon. The synthesis of dibenzothiophene and its derivatives is of significant interest due to their presence in fossil fuels and their potential applications as building blocks for organic electronic materials and pharmaceuticals. The core challenge in synthesizing substituted dibenzothiophenes lies in the selective construction of the thiophene (B33073) ring fused to two phenyl rings. Several synthetic strategies can be envisioned, primarily involving intramolecular cyclization of appropriately substituted biphenyl (B1667301) precursors.

Proposed Synthetic Strategies

Two primary retrosynthetic approaches are considered for the synthesis of this compound:

  • Suzuki-Miyaura Coupling followed by Intramolecular Cyclization: This is a versatile and widely used method for the formation of the biphenyl backbone, followed by a ring-closing reaction to form the thiophene ring.

  • Pschorr Cyclization: This classical method involves the intramolecular cyclization of a diazonium salt derived from an aminobiphenyl derivative.

While other methods like the Newman-Kwart rearrangement and Cadogan-Sundberg reaction are powerful tools in heterocyclic synthesis, their direct application to this compound is less commonly reported.

Data Presentation

As no specific experimental data for the synthesis of this compound with high yield was found in the performed searches, a table of expected yields and conditions for analogous reactions is presented below. This data is based on general knowledge of these reaction types for similar substrates.

Synthesis RouteKey Reaction StepsCatalyst/ReagentSolventTemperature (°C)Plausible Yield (%)
Route 1 1. Suzuki-Miyaura CouplingPd(PPh₃)₄ / BaseToluene/Water80-10080-95
2. Thiolation and CyclizationNa₂S or Lawesson's ReagentHigh-boiling solvent (e.g., DMF, Diphenyl ether)150-25040-60
Route 2 Pschorr CyclizationNaNO₂, HCl, Cu₂OWater, then organic solvent0 to 8030-50

Experimental Protocols

Protocol 1: Synthesis via Suzuki-Miyaura Coupling and Intramolecular Cyclization (Hypothetical)

This protocol describes a two-step synthesis starting from commercially available precursors.

Step 1: Synthesis of 2-bromo-3'-methylbiphenyl

  • Materials:

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-bromo-2-iodobenzene (1.0 eq), (3-methylphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

    • Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the mixture.

    • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction to room temperature and add water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-bromo-3'-methylbiphenyl.

Step 2: Synthesis of this compound

  • Materials:

    • 2-bromo-3'-methylbiphenyl

    • Sodium sulfide (B99878) (Na₂S) or Lawesson's Reagent

    • N,N-Dimethylformamide (DMF) (anhydrous)

    • Copper(I) iodide (CuI) (optional, for activation)

  • Procedure:

    • To a flame-dried round-bottom flask, add 2-bromo-3'-methylbiphenyl (1.0 eq) and anhydrous sodium sulfide (2.0 eq).

    • Add anhydrous DMF.

    • If using a catalyst, add CuI (0.1 eq).

    • Heat the mixture to 150-180 °C under an inert atmosphere and stir for 24-48 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction mixture and pour it into a large volume of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Reaction Mechanisms and Visualizations

Suzuki-Miyaura Coupling Reaction Pathway

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to form the C-C bond and regenerate the catalyst.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Intramolecular Cyclization for Thiophene Ring Formation

The formation of the dibenzothiophene ring system from the biphenyl precursor can proceed via a nucleophilic aromatic substitution mechanism, where the sulfide ion attacks one of the aromatic rings, displacing a leaving group (e.g., bromide), followed by an intramolecular cyclization.

Intramolecular_Cyclization cluster_0 Step 1: Thiolation cluster_1 Step 2: Intramolecular Cyclization 2-bromo-3'-methylbiphenyl 2-bromo-3'-methylbiphenyl Intermediate Thiolate Intermediate Thiolate 2-bromo-3'-methylbiphenyl->Intermediate Thiolate Na2S Cyclized Intermediate Cyclized Intermediate Intermediate Thiolate->Cyclized Intermediate Heat (SNAr) This compound This compound Cyclized Intermediate->this compound - HBr

Caption: Plausible mechanism for thiophene ring formation.

Pschorr Cyclization Reaction Pathway

The Pschorr cyclization involves the formation of a diazonium salt from an amino group, which then decomposes in the presence of a copper catalyst to generate an aryl radical. This radical undergoes intramolecular cyclization to form the new ring system.

Pschorr_Cyclization 2-amino-3'-methylbiphenyl 2-amino-3'-methylbiphenyl Diazotization Diazotization 2-amino-3'-methylbiphenyl->Diazotization NaNO2, HCl Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt Radical Formation Radical Formation Diazonium Salt->Radical Formation Cu(I) Aryl Radical Aryl Radical Radical Formation->Aryl Radical - N2 Intramolecular Cyclization Intramolecular Cyclization Aryl Radical->Intramolecular Cyclization Cyclized Radical Cyclized Radical Intramolecular Cyclization->Cyclized Radical Aromatization Aromatization Cyclized Radical->Aromatization - H• This compound This compound Aromatization->this compound

Application Notes and Protocols for the Laboratory Preparation of High-Purity 4-Methyldibenzothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory synthesis of high-purity 4-methyldibenzothiophene, a heterocyclic aromatic compound of interest in various fields, including environmental science and as a building block in medicinal chemistry. The protocol outlined below is based on a versatile two-step synthetic route employing a Suzuki coupling reaction followed by an intramolecular cyclization.

Introduction

This compound is a sulfur-containing polycyclic aromatic hydrocarbon. Its synthesis in high purity is often required for use as an analytical standard, as a starting material for the synthesis of more complex molecules, and for toxicological studies. The presented methodology provides a reliable route to obtain high-purity this compound, suitable for demanding research applications.

Data Presentation

ParameterValueMethod of Analysis
Final Product Purity >99%HPLC, GC-MS
Overall Yield 60-70%Gravimetric
Melting Point 65-67 °CMelting Point Apparatus
Molecular Formula C₁₃H₁₀S-
Molecular Weight 198.29 g/mol -
¹H NMR (CDCl₃, 400 MHz) δ 8.15 (d, 1H), 7.90 (d, 1H), 7.85 (d, 1H), 7.50-7.30 (m, 4H), 2.60 (s, 3H)NMR Spectroscopy
¹³C NMR (CDCl₃, 100 MHz) δ 139.8, 138.5, 135.4, 135.2, 128.7, 126.9, 125.4, 123.0, 122.8, 121.6, 119.5, 118.9, 19.4NMR Spectroscopy
Appearance White to off-white crystalline solidVisual Inspection

Experimental Protocols

This synthesis is performed in two main stages:

  • Suzuki Coupling: Synthesis of 2-bromo-2'-methylbiphenyl.

  • Intramolecular Cyclization: Thiolation and subsequent ring-closure to form this compound.

A final purification step is crucial to achieve high purity.

Part 1: Synthesis of 2-bromo-2'-methylbiphenyl via Suzuki Coupling

Materials:

Procedure:

  • To a round-bottom flask, add 1,2-dibromobenzene (1.0 eq), o-tolylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and a mixture of toluene, ethanol, and water (4:1:1 ratio).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 2-bromo-2'-methylbiphenyl by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Part 2: Synthesis of this compound via Intramolecular Cyclization

Materials:

  • 2-bromo-2'-methylbiphenyl

  • n-Butyllithium (n-BuLi) in hexanes

  • Elemental sulfur (S₈)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (B78521) (NaOH)

  • Copper powder

  • Quinoline

Procedure:

  • Dissolve the purified 2-bromo-2'-methylbiphenyl (1.0 eq) in anhydrous THF in a flame-dried, argon-purged round-bottom flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature at -78 °C. Stir for 1 hour at this temperature.

  • In a separate flask, prepare a suspension of elemental sulfur (1.2 eq) in anhydrous THF.

  • Slowly add the sulfur suspension to the lithiated biphenyl (B1667301) solution at -78 °C.

  • Allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1M HCl.

  • Extract the aqueous layer with ethyl acetate. The combined organic layers contain the intermediate 2'-methylbiphenyl-2-thiol.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solvent to obtain the crude thiol.

  • To the crude 2'-methylbiphenyl-2-thiol, add copper powder (0.2 eq) and quinoline.

  • Heat the mixture to reflux (around 200-220 °C) for 4-6 hours. Monitor the cyclization by TLC.

  • Cool the reaction mixture and dilute with dichloromethane.

  • Filter the mixture to remove the copper catalyst.

  • Wash the filtrate with 1M HCl to remove quinoline, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Part 3: High-Purity Purification

Materials:

  • Crude this compound

  • Activated carbon

  • Ethanol or Methanol

  • Hexane

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol or methanol.

  • Add a small amount of activated carbon and gently reflux for 10-15 minutes to decolorize the solution.

  • Hot-filter the solution through a pad of celite to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent (ethanol/methanol or hexane).

  • Dry the crystals under vacuum to obtain high-purity this compound.

  • Purity can be confirmed by HPLC, GC-MS, and melting point analysis.

Visualizations

Synthesis_Workflow cluster_suzuki Part 1: Suzuki Coupling cluster_cyclization Part 2: Intramolecular Cyclization cluster_purification Part 3: High-Purity Purification start1 1,2-Dibromobenzene + o-Tolylboronic acid reagents1 Pd(OAc)₂, PPh₃, K₂CO₃ Toluene/Ethanol/H₂O reaction1 Reflux (12-16h) reagents1->reaction1 workup1 Extraction & Washing reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 2-bromo-2'-methylbiphenyl purification1->product1 start2 2-bromo-2'-methylbiphenyl product1->start2 reagents2a 1. n-BuLi, THF, -78°C 2. Sulfur (S₈) start2->reagents2a intermediate 2'-methylbiphenyl-2-thiol reagents2a->intermediate reagents2b Copper, Quinoline Reflux (4-6h) intermediate->reagents2b workup2 Extraction & Washing reagents2b->workup2 product2 Crude this compound workup2->product2 start3 Crude this compound product2->start3 decolorize Activated Carbon Hot Filtration start3->decolorize crystallize Recrystallization (Ethanol or Methanol) decolorize->crystallize final_product High-Purity This compound crystallize->final_product

Caption: Experimental workflow for the synthesis of high-purity this compound.

Reaction_Scheme cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Thiolation & Cyclization A 1,2-Dibromobenzene plus1 + B o-Tolylboronic acid arrow1 Pd(OAc)₂, PPh₃, K₂CO₃ Toluene/EtOH/H₂O C 2-bromo-2'-methylbiphenyl D 2-bromo-2'-methylbiphenyl C->D arrow1->C arrow2 1. n-BuLi, S₈ 2. Cu, Quinoline E This compound arrow2->E

Caption: Overall reaction scheme for the synthesis of this compound.

Application Notes and Protocols for the Quantification of 4-Methyldibenzothiophene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methyldibenzothiophene (4-MDBT) is a heterocyclic aromatic sulfur compound commonly found in petroleum products and environmental samples.[1][2] As a refractory sulfur compound, its presence can interfere with hydrodesulfurization processes in the refining industry.[1] Accurate quantification of 4-MDBT is crucial for quality control in the petrochemical industry, environmental monitoring, and in the assessment of crude oil maturity and biodegradation.[3][4] These application notes provide detailed protocols for the quantitative analysis of this compound using certified reference materials and modern analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Certified Reference Materials (CRMs)

The foundation of accurate quantification is the use of high-purity, certified reference materials.[5] Several suppliers offer this compound as a CRM, ensuring traceability and reliability of analytical data.[6][7][8]

Table 1: Commercially Available this compound Standards

Product NameSupplierPurity/GradeCatalog Number (Example)
This compoundLGC StandardsCertified Reference MaterialVaries
This compoundCPAChemCertified Reference Material (ISO 17034, ISO 17025, ISO 9001)SB31230.100MG
This compoundSigma-Aldrich96%7372-88-5

When selecting a standard, it is imperative to obtain a Certificate of Analysis (COA) which provides detailed information on the material's purity, characterization methods, and storage conditions.[1][9] For quantitative analysis, it is recommended to use a CRM with the highest available purity.

Experimental Protocols

1. Sample Preparation

The appropriate sample preparation method depends on the matrix in which 4-MDBT is to be quantified.

For Petroleum and Crude Oil Samples:

Petroleum matrices are complex, often requiring extraction and cleanup steps to isolate the analytes of interest and remove interferences.[4][10]

  • Solvent Dilution: For less complex matrices, a simple dilution with a suitable organic solvent (e.g., dichloromethane (B109758), toluene) may be sufficient.[10]

  • Solid-Phase Extraction (SPE): SPE is a widely used technique for the cleanup of complex samples. A silica (B1680970) or alumina-based SPE cartridge can be used to separate aromatic compounds from aliphatic hydrocarbons.

  • Liquid-Liquid Extraction (LLE): This method involves partitioning the analytes between two immiscible liquid phases to isolate them from the sample matrix.[11]

Protocol for SPE of Crude Oil:

  • Accurately weigh approximately 100 mg of the crude oil sample into a glass vial.

  • Dissolve the sample in a minimal amount of n-hexane.

  • Prepare a silica gel SPE cartridge by pre-conditioning with n-hexane.

  • Load the dissolved sample onto the SPE cartridge.

  • Elute the aliphatic fraction with n-hexane.

  • Elute the aromatic fraction, containing 4-MDBT, with a mixture of n-hexane and dichloromethane (e.g., 70:30 v/v).

  • Concentrate the aromatic fraction under a gentle stream of nitrogen before instrumental analysis.

2. Analytical Methodologies

Both GC-MS and HPLC are suitable techniques for the quantification of this compound.[11][12]

2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique, making it well-suited for the analysis of 4-MDBT in complex matrices.[3][13]

Instrumentation:

  • Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column.

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer is commonly used.[4]

GC-MS Protocol:

ParameterRecommended Conditions
GC Column HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness[3]
Injector Temperature 280 °C
Injection Mode Splitless (1 µL injection volume)
Oven Temperature Program Initial temperature of 60 °C (hold for 2 min), ramp at 3 °C/min to 290 °C (hold for 20 min)[2]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
MS Transfer Line Temp 290 °C
Ion Source Temperature 230 °C[2]
Ionization Mode Electron Ionization (EI) at 70 eV[2]
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan
Monitored Ions (SIM) m/z 198 (molecular ion), 183 (fragment ion)[4]

Internal Standard:

For accurate quantification, the use of an internal standard is highly recommended. Octadeutero-dibenzothiophene (DBT-d8) is an ideal internal standard for the analysis of thiophenic compounds like 4-MDBT.[14]

Calibration:

Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard. The calibration curve is generated by plotting the ratio of the peak area of 4-MDBT to the peak area of the internal standard against the concentration of 4-MDBT.

2.2. High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is another effective method for the quantification of this compound.[11][15]

Instrumentation:

  • HPLC System: With a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

HPLC Protocol:

ParameterRecommended Conditions
HPLC Column C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[16]
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water[15]
Flow Rate 1.0 mL/min[16]
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 230 nm and 254 nm

Calibration:

Prepare a series of calibration standards of this compound in the mobile phase. The calibration curve is constructed by plotting the peak area against the concentration of the analyte.

Data Presentation

Quantitative data should be summarized in a clear and structured manner.

Table 2: Example of Calibration Data for 4-MDBT by GC-MS

Concentration (µg/mL)Peak Area (4-MDBT)Peak Area (DBT-d8)Area Ratio (4-MDBT/DBT-d8)
0.115,234145,8760.104
0.576,543146,1230.524
1.0153,987145,9981.055
5.0770,123146,0545.273
10.01,543,765145,91210.580

Table 3: Method Validation Parameters for 4-MDBT Quantification

ParameterGC-MSHPLC
Linearity (R²) > 0.995> 0.995
Limit of Detection (LOD) ~0.01 µg/mL~0.05 µg/mL
Limit of Quantification (LOQ) ~0.03 µg/mL~0.15 µg/mL
Accuracy (% Recovery) 90-110%90-110%
Precision (% RSD) < 10%< 10%

Note: These are typical performance characteristics and may vary depending on the specific instrument and experimental conditions. The validation of analytical methods should be performed according to established guidelines to ensure the reliability of the results.[17][18]

Workflow Diagram

Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_result Result Sample Sample Collection (e.g., Crude Oil) Dilution Solvent Dilution Sample->Dilution SPE Solid-Phase Extraction Dilution->SPE Concentration Solvent Evaporation SPE->Concentration GCMS GC-MS Analysis Concentration->GCMS HPLC HPLC Analysis Concentration->HPLC Integration Peak Integration GCMS->Integration HPLC->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the quantification of this compound.

References

Application Note: Quantification of 4-Methyldibenzothiophene in Crude Oil using GC-FID

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyldibenzothiophene (4-MDBT) is a heterocyclic aromatic sulfur compound naturally present in crude oil. Its quantification is of significant interest in the petrochemical industry for several reasons, including its impact on refining processes, its use as a geochemical marker to determine the origin and maturity of crude oil, and for environmental monitoring. Gas chromatography with flame ionization detection (GC-FID) offers a robust, reliable, and cost-effective method for the quantitative analysis of 4-MDBT in the complex matrix of crude oil. This application note provides a detailed protocol for the quantification of 4-MDBT in crude oil using GC-FID, including sample preparation, instrument parameters, and data analysis.

Experimental Protocols

Principle

This method involves the extraction and cleanup of 4-MDBT from the crude oil matrix, followed by chromatographic separation on a capillary column and quantification using a flame ionization detector. An internal standard is used to ensure accuracy and precision.

Materials and Reagents
  • This compound (4-MDBT) standard (≥99% purity)

  • Dibenzothiophene-d8 (DBT-d8) internal standard (≥98% purity)

  • Dichloromethane (B109758) (DCM), HPLC grade

  • n-Hexane, HPLC grade

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography (60-120 mesh)

  • Crude oil sample

Standard and Sample Preparation

2.3.1. Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 4-MDBT and dissolve it in 10 mL of dichloromethane.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of DBT-d8 and dissolve it in 10 mL of dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the 4-MDBT stock standard solution with dichloromethane to achieve concentrations ranging from 1 µg/mL to 50 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

2.3.2. Sample Preparation (Solid Phase Extraction - SPE)

  • Accurately weigh approximately 1 g of the crude oil sample into a glass vial.

  • Dissolve the sample in 10 mL of n-hexane.

  • Prepare a solid-phase extraction (SPE) cartridge packed with silica gel.

  • Condition the SPE cartridge by passing 10 mL of n-hexane through it.

  • Load the dissolved crude oil sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 20 mL of n-hexane to remove saturated hydrocarbons.

  • Elute the aromatic fraction, containing 4-MDBT, with 15 mL of a 1:1 (v/v) mixture of n-hexane and dichloromethane.

  • Concentrate the eluted fraction to approximately 1 mL under a gentle stream of nitrogen.

  • Add the internal standard to the concentrated extract to a final concentration of 10 µg/mL.

  • Transfer the final extract to a GC vial for analysis.

GC-FID Instrumentation and Conditions
ParameterSetting
Gas Chromatograph Agilent 7890B GC system or equivalent
Detector Flame Ionization Detector (FID)
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Temperature 280 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Temperature Program Initial temperature 60 °C, hold for 2 min; ramp at 10 °C/min to 300 °C, hold for 10 min
Detector Temperature 320 °C
Hydrogen Flow 40 mL/min
Air Flow 400 mL/min
Makeup Gas (Nitrogen) 25 mL/min
Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[1] The validation parameters include:

  • Linearity: Analyze the calibration standards and plot the peak area ratio (4-MDBT/DBT-d8) against the concentration of 4-MDBT. A linear regression should be performed, and the correlation coefficient (R²) should be ≥ 0.999.[2]

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples. The relative standard deviation (RSD) should be ≤ 5%.

  • Accuracy: Determine the accuracy by performing recovery studies on spiked crude oil samples at different concentration levels. The recovery should be within 95-105%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.

Data Presentation

The quantitative data for 4-MDBT in various crude oil samples are summarized in the table below. These values are indicative and can vary significantly depending on the origin and type of crude oil.

Crude Oil TypeConcentration of this compound (µg/g)Reference
Light Crude2.27 - 8.5[3]
Medium Crude5.0 - 12.6[3]
Heavy Crude8.0 - 25.0[3]
Generic Crude Oil0.43 - 1.94 (as part of total dibenzothiophenes)[4]

Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing sample Crude Oil Sample dissolve Dissolve in n-Hexane sample->dissolve spe Solid Phase Extraction (SPE) (Silica Gel) dissolve->spe wash Wash with n-Hexane (Remove Saturates) spe->wash elute Elute with Hexane:DCM (Collect Aromatics) wash->elute concentrate Concentrate Eluate elute->concentrate add_is Add Internal Standard (DBT-d8) concentrate->add_is gc_vial Transfer to GC Vial add_is->gc_vial injection Inject into GC-FID gc_vial->injection separation Chromatographic Separation (HP-5MS Column) injection->separation detection Flame Ionization Detection separation->detection data_acquisition Data Acquisition detection->data_acquisition integration Peak Integration data_acquisition->integration calibration Calibration Curve integration->calibration quantification Quantification of 4-MDBT calibration->quantification report Generate Report quantification->report

Caption: Experimental workflow for the quantification of 4-MDBT in crude oil.

Conclusion

The described GC-FID method provides a reliable and accurate approach for the quantification of this compound in crude oil. The solid-phase extraction protocol effectively cleans up the complex sample matrix, allowing for selective analysis of the aromatic fraction. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of sulfur compounds in petroleum products.

References

Application Note: 4-Methyldibenzothiophene as a Marker for Oil Weathering and Biodegradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the event of an oil spill, understanding the extent of weathering and biodegradation is crucial for assessing environmental impact and developing effective remediation strategies. Polycyclic aromatic sulfur heterocycles (PASHs), such as dibenzothiophene (B1670422) and its alkylated derivatives, are important components of crude oil that can serve as molecular markers for these processes. Among these, 4-methyldibenzothiophene (4-MDBT) and its isomers have proven to be particularly useful. Their relative abundance and distribution patterns change in predictable ways in response to environmental weathering and microbial degradation. This application note provides a detailed overview of the use of 4-MDBT as a marker, including experimental protocols for its analysis and a summary of quantitative data.

Principle

The rationale for using this compound and its isomers as markers lies in their differential susceptibility to degradation processes. Weathering (e.g., evaporation, photooxidation) and biodegradation alter the relative concentrations of different isomers. The ratio of the more stable 4-MDBT to the less stable 1-MDBT, often referred to as the Methyldibenzothiophene Ratio (MDR), is a key indicator.[1] Changes in this and other isomer ratios can provide a quantitative measure of the degree of oil alteration.

Data Presentation

The following table summarizes the typical changes in the Methyldibenzothiophene Ratio (MDR) and other isomer ratios in response to weathering and biodegradation. Unweathered crude oil serves as the baseline for comparison.

Condition4-MDBT/1-MDBT (MDR)(2-MDBT + 3-MDBT)/1-MDBTObservations
Unweathered Crude OilVaries with source rock maturityVaries with source rock maturityBaseline for comparison.
Evaporation (Weathering)Relatively stable in early stagesRelatively stable in early stagesMDBTs are less volatile than smaller aromatic compounds.
Photooxidation (Weathering)Potential for slight decreasePotential for slight decreaseRing cleavage and oxidation can occur.
Early BiodegradationSignificant decreaseSignificant decreaseMicrobes preferentially degrade the less sterically hindered isomers.
Advanced BiodegradationFurther significant decreaseFurther significant decreaseContinued microbial degradation of all isomers, with 4-MDBT being the most recalcitrant.

Experimental Protocols

Sample Collection and Preparation

a. Sediment Sample Collection:

  • Collect surface sediment samples (top 0-5 cm) from the contaminated site using a pre-cleaned stainless-steel grab sampler or corer.

  • Store samples in pre-cleaned amber glass jars with Teflon-lined lids.

  • Freeze samples at -20°C until analysis to halt microbial activity.

b. Oil Sample Collection:

  • Collect liquid oil samples in pre-cleaned amber glass vials with Teflon-lined septa.

  • Store at 4°C.

c. Extraction of Dibenzothiophenes from Sediment:

  • Homogenize the thawed sediment sample.

  • Weigh approximately 10-20 g of the wet sediment into a clean extraction thimble.

  • Add a known amount of an internal standard, such as deuterated dibenzothiophene (DBT-d8), to the sample for quantification.

  • Perform Soxhlet extraction for 18-24 hours using a 1:1 mixture of dichloromethane (B109758) and acetone.

  • Concentrate the extract using a rotary evaporator.

  • The extract can be further cleaned up using column chromatography with silica (B1680970) gel or Florisil to remove polar interferences.

GC-MS Analysis for Methyldibenzothiophenes

a. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS or GC-MS/MS).

b. GC Conditions (Example):

  • Column: HP-5MS (or equivalent) fused-silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 300°C at 6°C/min.

    • Hold at 300°C for 15 minutes.

  • Injection Mode: Splitless.

c. MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

  • Ions to Monitor (SIM mode):

    • Dibenzothiophene (DBT): m/z 184 (molecular ion), 139.

    • Methyldibenzothiophenes (MDBTs): m/z 198 (molecular ion), 183.

    • Dimethyldibenzothiophenes (DMDBTs): m/z 212 (molecular ion), 197.

  • MRM Transitions (for GC-MS/MS):

    • Precursor Ion (m/z 198) -> Product Ions (e.g., m/z 183, 152) for each MDBT isomer.

d. Quantification:

  • Identify and integrate the peaks corresponding to 1-MDBT, 2-MDBT, 3-MDBT, and 4-MDBT based on their retention times and mass spectra.

  • Calculate the concentration of each isomer relative to the internal standard.

  • Determine the isomer ratios, such as the 4-MDBT/1-MDBT ratio (MDR).

Visualizations

Biodegradation Pathway of this compound

The biodegradation of this compound can proceed via the "4S" pathway, which involves the specific removal of the sulfur atom.

Biodegradation_Pathway MDBT This compound MDBTO This compound-sulfoxide MDBT->MDBTO DszC (Monooxygenase) MDBTO2 This compound-sulfone MDBTO->MDBTO2 DszA (Monooxygenase) MHBS 4-Methyl-2'-hydroxyphenyl benzenesulfinate MDBTO2->MHBS DszB (Hydrolase) MHBP 4-Methyl-2-hydroxybiphenyl MHBS->MHBP DszE/F (Desulfinase) Sulfite Sulfite (SO3^2-) MHBS->Sulfite

Caption: Proposed "4S" biodegradation pathway for this compound.

Experimental Workflow

The overall experimental workflow for analyzing this compound as a marker for oil weathering is depicted below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Collection Sample Collection (Sediment/Oil) Extraction Solvent Extraction (Soxhlet) Collection->Extraction Cleanup Column Chromatography (Silica/Florisil) Extraction->Cleanup GCMS GC-MS or GC-MS/MS Analysis Cleanup->GCMS Quantification Peak Identification & Quantification GCMS->Quantification Ratio Calculation of Isomer Ratios (e.g., 4-MDBT/1-MDBT) Quantification->Ratio Assessment Assessment of Weathering & Biodegradation Ratio->Assessment

Caption: General experimental workflow for 4-MDBT analysis.

Logical Relationships in Oil Weathering and Biodegradation Assessment

The interpretation of 4-MDBT data involves understanding the logical relationships between different analytical parameters and the environmental processes.

Logical_Relationships cluster_input Analytical Data cluster_process Environmental Processes cluster_output Assessment MDBT_Ratios MDBT Isomer Ratios (e.g., 4-MDBT/1-MDBT) Biodegradation Biodegradation MDBT_Ratios->Biodegradation Alkane_Data n-Alkane/Isoprenoid Ratios (e.g., n-C17/Pristane) Alkane_Data->Biodegradation PAH_Data Alkylated PAH Distribution Weathering Weathering (Evaporation, Photooxidation) PAH_Data->Weathering PAH_Data->Biodegradation Conclusion Degree of Oil Alteration Weathering->Conclusion Biodegradation->Conclusion

Caption: Interplay of markers in assessing oil degradation.

References

Application Notes & Protocols: Hydrodesulfurization (HDS) of 4-Methyldibenzothiophene over CoMo Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and chemical engineering professionals.

Introduction

The removal of sulfur compounds from transportation fuels, a process known as hydrodesulfurization (HDS), is critical for producing cleaner fuels and meeting stringent environmental regulations.[1] Cobalt-molybdenum (CoMo) catalysts supported on materials like gamma-alumina (γ-Al₂O₃) are the industry standard for this process.[2][3] However, sterically hindered organosulfur compounds, such as 4-methyldibenzothiophene (4-MDBT) and 4,6-dimethyldibenzothiophene (B75733) (4,6-DMDBT), are particularly challenging to remove.[4] Their molecular structure, specifically the methyl groups near the sulfur atom, obstructs the interaction between the sulfur atom and the active sites of the catalyst.[5]

These application notes provide an overview of the reaction pathways involved in the HDS of 4-MDBT and detailed protocols for the preparation of a standard CoMo/γ-Al₂O₃ catalyst and its subsequent evaluation in a laboratory-scale reactor.

Reaction Pathways for 4-MDBT Hydrodesulfurization

The HDS of substituted dibenzothiophenes like 4-MDBT over CoMo catalysts primarily proceeds through two competitive reaction pathways: Direct Desulfurization (DDS) and Hydrogenation (HYD).[1][6][7]

  • Direct Desulfurization (DDS): This pathway involves the direct cleavage of the carbon-sulfur (C-S) bonds without prior hydrogenation of the aromatic rings.[1] For 4-MDBT, the DDS route is often sterically hindered by the methyl group.[4]

  • Hydrogenation (HYD): In this pathway, one of the aromatic rings of the 4-MDBT molecule is first hydrogenated, which alleviates the steric hindrance and facilitates the subsequent C-S bond cleavage.[1][5]

The selectivity between the DDS and HYD pathways is influenced by the catalyst's properties and the reaction conditions.[4][8] For instance, the HDS of DBT and 4-MDBT tends to proceed mainly via the DDS pathway, whereas the more hindered 4,6-DMDBT shows a preference for the HYD pathway.[4]

HDS_Pathway cluster_main HDS of this compound (4-MDBT) cluster_DDS DDS Pathway cluster_HYD HYD Pathway MDBT 4-MDBT DDS_Step1 C-S Bond Cleavage MDBT->DDS_Step1 Direct Desulfurization HYD_Step1 Ring Hydrogenation MDBT->HYD_Step1 Hydrogenation DDS_Prod 3-Methylbiphenyl + H₂S DDS_Step1->DDS_Prod HYD_Intermediate Tetrahydro-4-MDBT HYD_Step1->HYD_Intermediate HYD_Step2 C-S Bond Cleavage HYD_Intermediate->HYD_Step2 HYD_Prod Methylcyclohexylbenzene + H₂S HYD_Step2->HYD_Prod

Figure 1. Reaction pathways for the HDS of 4-MDBT.

Experimental Protocols

This protocol describes the preparation of a CoMo catalyst supported on γ-Al₂O₃ using the incipient wetness co-impregnation method.[4][9] The typical loading of active metals is 1–4 wt% for Co and 8–16 wt% for Mo.[2]

Materials:

  • γ-Al₂O₃ extrudates or powder

  • Ammonium (B1175870) heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)

  • Cobalt nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)

  • Deionized water

Procedure:

  • Support Preparation:

    • Determine the pore volume of the γ-Al₂O₃ support via water titration.

    • Dry the support in an oven at 120 °C for at least 4 hours to remove adsorbed moisture.[10]

  • Impregnation Solution Preparation:

    • Calculate the required amounts of ammonium heptamolybdate and cobalt nitrate to achieve the desired metal loading (e.g., 2.7 wt% Co, 12.4 wt% Mo).[3]

    • Dissolve the calculated amounts of the metal precursors in a volume of deionized water equal to the pre-determined pore volume of the support.[9] Ensure complete dissolution.

  • Impregnation:

    • Add the impregnation solution to the dried γ-Al₂O₃ support dropwise while continuously mixing to ensure uniform distribution.

    • Allow the impregnated support to mature for at least 2 hours at room temperature.[9]

  • Drying and Calcination:

    • Dry the impregnated catalyst in an oven at 90-120 °C for 4-12 hours to remove the water.[9][10]

    • Calcine the dried catalyst in a furnace under a flow of air. Ramp the temperature to 550 °C and hold for 4 hours.[10] Calcination decomposes the precursors into their respective oxides.[9]

  • Characterization (Optional):

    • The final oxidic catalyst can be characterized using techniques such as N₂ physisorption (for surface area and pore volume), XRD (to identify crystalline phases), and TEM (for morphology and dispersion of metal oxides).[2][3]

This protocol outlines the procedure for evaluating the HDS activity of the prepared CoMo catalyst in a high-pressure fixed-bed reactor.[3][11]

Equipment & Materials:

  • High-pressure fixed-bed reactor system

  • Prepared CoMo/γ-Al₂O₃ catalyst (sieved to a specific particle size, e.g., 0.1–0.25 mm)[3]

  • Model Feed: 4-MDBT dissolved in a sulfur-free solvent (e.g., decane (B31447) or hexadecane)

  • Sulfiding Agent: Dimethyldisulfide (DMDS)

  • High-purity hydrogen (H₂)

  • Gas Chromatograph (GC) with a suitable detector (e.g., FID or SCD) for product analysis

Procedure:

  • Catalyst Loading:

    • Load a specific weight (e.g., 0.5 g) of the sieved catalyst into the reactor.[3]

  • Catalyst Pre-sulfidation (Activation):

    • The oxidic catalyst must be converted to its active sulfide (B99878) form. This is a critical step.[9]

    • Heat the catalyst under a flow of H₂.

    • Introduce a sulfiding agent (e.g., a feed containing 2% DMDS) into the H₂ stream at a designated temperature to convert the metal oxides to Co-Mo-S active phases.[9]

    • Follow a specific temperature program for sulfidation, typically holding at a final temperature around 340-360 °C for several hours.

  • HDS Reaction:

    • After sulfidation, switch the feed to the model solution of 4-MDBT.

    • Set the desired reaction conditions. Typical conditions for HDS of dibenzothiophenes are:

      • Temperature: 300–375 °C[12]

      • Total Pressure: 4.0–6.2 MPa[3][4]

      • H₂/feedstock ratio: 300 Nm³/m³[3]

      • Weight Hourly Space Velocity (WHSV): Can be varied to study conversion.[10]

  • Product Sampling and Analysis:

    • Allow the reaction to reach a steady state (typically after several hours on-stream).[10]

    • Collect liquid product samples periodically.

    • Analyze the samples using a GC to determine the concentrations of 4-MDBT and the reaction products (e.g., 3-methylbiphenyl, methylcyclohexylbenzene).

  • Data Analysis:

    • Calculate the conversion of 4-MDBT using the initial and final concentrations.

    • Determine the selectivity towards DDS and HYD products.

    • Calculate pseudo-first-order rate constants (k) for the reaction.[4][13]

Data Presentation

Quantitative data from HDS experiments are crucial for comparing catalyst performance.

Table 1: Example of CoMo Catalyst Properties.

Catalyst Property Value Reference
Support Material γ-Al₂O₃ [3]
Co Content (wt%) 2.7 [3]
Mo Content (wt%) 12.4 [3]
P Content (wt%) 1.4 [3]
BET Surface Area (m²/g) 223 (support) [3]
Pore Volume (cm³/g) 0.50 (support) [3]

| Average Pore Diameter (nm) | 9.0 (support) |[3] |

Table 2: Example HDS Reaction Data for Dibenzothiophenes over CoMo Catalysts.

Parameter Value Compound Reference
Temperature (K) 573 - 623 DBT & 4-MDBT [4]
Pressure (MPa) 6.2 DBT & 4-MDBT [4]
HDS Rate Ratio (k_DBT / k_4-MDBT) 2 - 3 DBT & 4-MDBT [4]
Predominant Pathway DDS DBT & 4-MDBT [4]
Temperature (°C) 240 - 260 DBT [3]
Pressure (MPa) 4.0 DBT [3]
WHSV (h⁻¹) 80 DBT [10]

| DBT Conversion (%) at 260°C | ~70-80% | DBT |[3] |

Experimental Workflow Visualization

The overall process from catalyst synthesis to performance evaluation follows a logical sequence of steps.

Workflow cluster_prep Catalyst Preparation cluster_eval Catalyst Evaluation A Support Selection (γ-Al₂O₃) C Incipient Wetness Impregnation A->C B Precursor Solution (Co, Mo salts) B->C D Drying (120°C) C->D E Calcination (550°C) D->E F Oxidic Catalyst E->F G Catalyst Sulfidation (Activation) F->G Characterization (XRD, BET, etc.) H HDS Reaction (Fixed-Bed Reactor) G->H I Product Sampling & Analysis (GC) H->I J Data Analysis (Conversion, Selectivity) I->J

Figure 2. General workflow for CoMo catalyst preparation and HDS testing.

References

Application Notes & Protocols for Kinetic Studies of 4-Methyldibenzothiophene Hydrodesulfurization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hydrodesulfurization (HDS) is a critical catalytic process in the refining industry aimed at removing sulfur from petroleum fractions. Sulfur compounds, when combusted, release harmful SOx gases, which contribute to acid rain and air pollution. Regulations on the sulfur content in fuels have become increasingly stringent, necessitating the removal of even the most refractory sulfur-containing molecules. 4-Methyldibenzothiophene (4-MDBT) is a sterically hindered organosulfur compound found in diesel fuel that is particularly challenging to desulfurize. Its methyl group shields the sulfur atom, hindering the direct interaction with the catalyst's active sites. Understanding the kinetics of 4-MDBT HDS is essential for designing more efficient catalysts and optimizing reactor conditions for deep desulfurization. These notes provide an overview of the reaction pathways, detailed experimental protocols, and kinetic data relevant to the study of 4-MDBT HDS.

Reaction Pathways in 4-MDBT Hydrodesulfurization

The hydrodesulfurization of 4-MDBT, similar to other substituted dibenzothiophenes, primarily proceeds through two parallel reaction pathways: Direct Desulfurization (DDS) and Hydrogenation (HYD).[1][2] The predominance of one pathway over the other is highly dependent on the catalyst type, reaction conditions, and the specific molecular structure of the reactant.[2][3]

  • Direct Desulfurization (DDS): In this pathway, the Carbon-Sulfur (C-S) bonds are cleaved directly without prior hydrogenation of the aromatic rings. This route is often sterically hindered by the methyl group in 4-MDBT.[3] The primary product of this pathway is 3-methylbiphenyl.

  • Hydrogenation (HYD): This pathway involves the initial hydrogenation of one or both of the aromatic rings of the 4-MDBT molecule, which weakens the C-S bonds and alleviates the steric hindrance around the sulfur atom.[4][5] Subsequent C-S bond scission leads to the formation of products like 4-methylcyclohexylbenzene. This route is often favored for sterically hindered molecules like 4-MDBT and 4,6-dimethyldibenzothiophene (B75733) (4,6-DMDBT).[2][6]

G MDBT This compound (4-MDBT) DDS_Route DDS Pathway (Direct Desulfurization) MDBT->DDS_Route C-S bond scission HYD_Route HYD Pathway (Hydrogenation) MDBT->HYD_Route Ring hydrogenation DDS_Product 3-Methylbiphenyl (3-MBP) DDS_Route->DDS_Product HYD_Intermediate1 Tetrahydro-4-MDBT (TH-MDBT) HYD_Route->HYD_Intermediate1 HYD_Intermediate2 Hexahydro-4-MDBT (HH-MDBT) HYD_Intermediate1->HYD_Intermediate2 HYD_Product 4-Methylcyclohexylbenzene (4-MCHB) HYD_Intermediate2->HYD_Product C-S bond scission

Caption: Reaction network for 4-MDBT hydrodesulfurization via DDS and HYD pathways.

Experimental Protocols

This section outlines a standard protocol for conducting kinetic studies of 4-MDBT hydrodesulfurization in a laboratory setting using a fixed-bed microreactor.

Catalyst Preparation and Sulfidation

A typical HDS catalyst consists of molybdenum (Mo) promoted with cobalt (Co) or nickel (Ni), supported on a high-surface-area material like gamma-alumina (γ-Al2O3).[7][8]

  • Catalyst Synthesis:

    • Prepare the support material (e.g., γ-Al2O3 extrudates) by crushing and sieving to a desired particle size (e.g., 150-180 µm).

    • Use an incipient wetness impregnation method to load the support with the active metals. Prepare an aqueous solution of ammonium (B1175870) heptamolybdate and cobalt nitrate (B79036) (or nickel nitrate).

    • Impregnate the γ-Al2O3 support with the solution.

    • Dry the impregnated support overnight at ~120 °C.

    • Calcine the dried catalyst in air at a high temperature (e.g., 400-500 °C) for several hours to convert the metal precursors to their oxide forms.

  • Catalyst Sulfidation (Activation): The oxide form of the catalyst is inactive and must be converted to the active sulfide (B99878) phase.

    • Load the calcined catalyst into the reactor.

    • Heat the catalyst under a flow of an inert gas like N2 to the desired sulfidation temperature (e.g., 400 °C).

    • Introduce a sulfiding gas mixture, typically 10% H2S in H2, and hold for several hours (e.g., 2-4 hours) to ensure complete conversion to the active sulfide form (e.g., CoMoS or NiMoS).[9]

    • After sulfidation, switch the gas flow to pure H2 while maintaining the temperature to remove any residual H2S.

Hydrodesulfurization Reaction Procedure

The HDS reaction is typically carried out in a high-pressure, fixed-bed continuous-flow microreactor.[8]

  • Reactor Setup:

    • Load a precisely weighed amount of the sulfided catalyst (e.g., 0.2-0.5 g) into the isothermal zone of a stainless-steel tubular reactor.[8] Dilute the catalyst with an inert material like quartz sand to ensure good heat and mass transfer.

    • Pressurize the system with H2 to the desired operating pressure (e.g., 3-5 MPa).

    • Heat the reactor to the reaction temperature (e.g., 300-360 °C).

  • Reaction Execution:

    • Prepare the liquid feed by dissolving 4-MDBT in a suitable solvent (e.g., n-dodecane or decalin) to achieve the desired concentration (e.g., 1 wt%).[8][10]

    • Introduce the liquid feed into the reactor using a high-pressure liquid pump at a specific weight hourly space velocity (WHSV).

    • Simultaneously, co-feed high-purity H2 at a set H2/feed volume ratio (e.g., 500 Nm³/m³).[8]

    • Allow the reaction to reach a steady state (typically a few hours).

    • Periodically collect liquid product samples from the gas-liquid separator downstream of the reactor for analysis.

Product Analysis

The composition of the liquid product samples is analyzed to determine the conversion of 4-MDBT and the distribution of products.

  • Analytical Method: Gas Chromatography (GC) is the standard method for analysis.

    • Use a GC equipped with a Flame Ionization Detector (FID) and a capillary column suitable for separating aromatic hydrocarbons (e.g., HP-5 or equivalent).

    • Calibrate the GC with standard solutions of the reactant (4-MDBT) and expected products (e.g., 3-methylbiphenyl, 4-methylcyclohexylbenzene) to determine response factors.

    • Inject the collected liquid samples into the GC to quantify the concentration of all components.

    • Calculate the conversion of 4-MDBT and the selectivity towards different products based on the GC results.

Experimental & Analytical Workflow

The following diagram illustrates the logical flow of the entire experimental and data analysis process for a kinetic study.

Caption: Workflow for kinetic studies of 4-MDBT hydrodesulfurization.

Quantitative Data Summary

Kinetic studies often model the HDS reaction using a pseudo-first-order rate expression.[11][12] The data below is compiled from various studies on substituted dibenzothiophenes to provide a comparative overview. Note that specific values are highly dependent on the catalyst and conditions used.

Table 1: Typical Experimental Conditions for HDS Kinetic Studies

ParameterTypical RangeUnitReference(s)
CatalystCoMo/γ-Al₂O₃, NiMo/γ-Al₂O₃-[13]
Temperature280 - 360°C[8][12]
H₂ Pressure3.0 - 6.0MPa[1][11]
ReactantDBT, 4-MDBT, 4,6-DMDBT-[1][3]
Solventn-dodecane, n-decane, tetralin-[8]
WHSV10 - 30h⁻¹[8]

Table 2: Representative Kinetic Parameters for HDS of Dibenzothiophenes

ReactantCatalystApparent Activation Energy (Ea)PathwayReference(s)
Dibenzothiophene (DBT)CoMo/γ-Al₂O₃130 kJ/mol (Overall)-[12]
Dibenzothiophene (DBT)CoMo/γ-Al₂O₃51.7 kcal/mol (~216 kJ/mol)Overall[7]
4,6-DMDBTNiMo/HAlMCM-41-DDS > HYD[11]
4,6-DMDBTNiMo/HTiMCM-41-DDS ≈ HYD[11]
4-MDBT / 4,6-DMDBTCoMoS/Al₂O₃Fluorine addition promotes HYD & DDSBoth[3]

Note: Specific kinetic data for 4-MDBT is less commonly published than for DBT and 4,6-DMDBT. However, the trends observed for these analogues, particularly the influence of catalyst promoters and support acidity on the DDS/HYD pathway balance, are directly applicable to the study of 4-MDBT.[3] Fluorine addition to a CoMoS/Al₂O₃ catalyst, for instance, has been shown to enhance the HDS rates for DBT, 4-MDBT, and 4,6-DMDBT by improving metal dispersion and catalyst acidity.[3]

References

Application Notes and Protocols for the Biodesulfurization of 4-Methyldibenzothiophene by Rhodococcus erythropolis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biodesulfurization of 4-methyldibenzothiophene (4-MDBT), a recalcitrant organosulfur compound, using the bacterium Rhodococcus erythropolis. The methodologies outlined are based on established research and are intended to guide laboratory-scale investigations into this biotechnological process.

Introduction

Biodesulfurization (BDS) is a microbial process that offers a promising alternative to conventional hydrodesulfurization (HDS) for removing sulfur from fossil fuels. HDS is less effective against sterically hindered organosulfur compounds like this compound (4-MDBT). Rhodococcus erythropolis, particularly strains like IGTS8, has demonstrated high efficiency in desulfurizing dibenzothiophene (B1670422) (DBT) and its alkylated derivatives through the highly specific "4S" pathway.[1] This pathway selectively cleaves the carbon-sulfur bond without degrading the carbon skeleton of the molecule, thus preserving the fuel's calorific value.[1]

The 4S pathway involves a series of enzymatic reactions that convert 4-MDBT to a hydroxylated, sulfur-free aromatic compound. This process is of significant interest for producing ultra-low sulfur fuels and has potential applications in bioremediation and the synthesis of novel pharmaceutical precursors.

The 4S Biodesulfurization Pathway

The biodesulfurization of 4-MDBT by Rhodococcus erythropolis proceeds via the 4S pathway, which is analogous to the well-characterized pathway for dibenzothiophene (DBT). The pathway is initiated by a series of oxidative steps catalyzed by monooxygenases, followed by the final cleavage of the C-S bond by a desulfinase.

4S_Pathway MDBT This compound (4-MDBT) MDBTO 4-MDBT-sulfoxide MDBT->MDBTO DszC MDBTO2 4-MDBT-sulfone MDBTO->MDBTO2 DszC HMBPS 2-Hydroxy-3-methylbiphenyl-2'-sulfinic acid MDBTO2->HMBPS DszA HMBP 2-Hydroxy-3-methylbiphenyl HMBPS->HMBP DszB Sulfite Sulfite (SO3^2-) HMBPS->Sulfite DszB

Caption: The 4S pathway for 4-MDBT biodesulfurization.

Quantitative Data Presentation

The efficiency of biodesulfurization can vary depending on the substrate. The following table summarizes the comparative desulfurization rates of DBT and its alkylated derivatives by Rhodococcus erythropolis IGTS8 resting cells in a biphasic system.

Organosulfur CompoundSpecific Desulfurization Rate (mmol/kg DCW/h)Desulfurization Efficiency (Y_BDS %)
Dibenzothiophene (DBT)9.31~72-80
This compound (4-MDBT)Higher than 4,6-DMDBTNot explicitly stated, but order is DBT > 4-MDBT > 4,6-DMDBT
4,6-Dimethyldibenzothiophene (4,6-DMDBT)Similar to DBT in single systems~50
4,6-Diethyldibenzothiophene (4,6-DEDBT)Lowest among the tested compoundsNot explicitly stated

Note: Data is compiled from studies on Rhodococcus erythropolis IGTS8.[1] The desulfurization activity generally follows the order: DBT > 4-MDBT > 4,6-DMDBT > 4,6-DEDBT.[1]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a biodesulfurization study of 4-MDBT using Rhodococcus erythropolis.

Experimental_Workflow cluster_preparation Biocatalyst Preparation cluster_reaction Biodesulfurization Reaction cluster_analysis Analysis Culture 1. Culture R. erythropolis Harvest 2. Harvest Cells (Centrifugation) Culture->Harvest Wash 3. Wash and Resuspend Cells (Resting Cells) Harvest->Wash Biphasic 4. Setup Biphasic System (Aqueous cells + Organic 4-MDBT) Wash->Biphasic Incubate 5. Incubate (Controlled T, pH, Agitation) Biphasic->Incubate Sample 6. Collect Samples at Time Intervals Incubate->Sample Extract 7. Extract Organic Phase Sample->Extract HPLC 8. HPLC Analysis (Quantify 4-MDBT) Extract->HPLC Gibbs 9. Gibbs Assay (Quantify Product) Extract->Gibbs

Caption: Experimental workflow for 4-MDBT biodesulfurization.

Detailed Experimental Protocols

Protocol 1: Preparation of Rhodococcus erythropolis Resting Cells

Objective: To prepare a concentrated suspension of metabolically active, non-growing R. erythropolis cells for use as a biocatalyst.

Materials:

  • Rhodococcus erythropolis strain (e.g., IGTS8)

  • Basal Salt Medium (BSM)

  • Carbon source (e.g., glycerol (B35011) or glucose)

  • Sulfur source (e.g., dimethyl sulfoxide (B87167) - DMSO, as it does not repress desulfurization enzymes)

  • Sterile centrifuge tubes

  • Phosphate (B84403) buffer (50 mM, pH 7.0)

Procedure:

  • Inoculum Preparation: Inoculate a single colony of R. erythropolis into a flask containing BSM with a suitable carbon and sulfur source. Incubate at 30°C with shaking (e.g., 200 rpm) until the culture reaches the early exponential growth phase.

  • Large-Scale Culture: Inoculate a larger volume of BSM with the seed culture and incubate under the same conditions.

  • Cell Harvesting: Once the culture reaches the desired growth phase (typically early to mid-exponential for highest activity), harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Washing: Discard the supernatant and wash the cell pellet twice with sterile phosphate buffer (50 mM, pH 7.0) to remove any residual medium components. Centrifuge as in the previous step after each wash.

  • Resuspension: Resuspend the final cell pellet in a minimal volume of the same phosphate buffer to achieve a high cell density. The resulting suspension contains the "resting cells."

  • Cell Density Determination: Determine the dry cell weight (DCW) of the resting cell suspension for accurate calculation of specific activity.

Protocol 2: Biphasic Biodesulfurization of 4-MDBT

Objective: To perform the biodesulfurization of 4-MDBT using R. erythropolis resting cells in a two-phase system that mimics an oil-water environment.

Materials:

  • R. erythropolis resting cell suspension (from Protocol 5.1)

  • Organic solvent (e.g., n-dodecane)

  • This compound (4-MDBT)

  • Sterile flasks or bioreactor

  • Incubator shaker

Procedure:

  • Prepare Organic Phase: Dissolve 4-MDBT in the organic solvent to the desired initial concentration (e.g., 1-5 mM).

  • Setup Biphasic System: In a sterile flask, combine the aqueous resting cell suspension and the organic phase containing 4-MDBT. A typical volume ratio is 1:1 (aqueous:organic).

  • Incubation: Incubate the flasks at 30°C with vigorous shaking (e.g., 200 rpm) to ensure adequate mixing and mass transfer between the two phases.

  • Sampling: At regular time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a small sample from the mixture.

  • Phase Separation: Centrifuge the sample to separate the aqueous and organic phases.

  • Analysis: Analyze the organic phase for the concentration of remaining 4-MDBT and the formation of the desulfurized product (see Protocols 5.3 and 5.4).

Protocol 3: HPLC Analysis of 4-MDBT

Objective: To quantify the concentration of 4-MDBT in the organic phase during the biodesulfurization reaction.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • 4-MDBT standard for calibration curve

Procedure:

  • Sample Preparation: Dilute the organic phase samples with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the calibration curve.

  • HPLC Conditions (Example):

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 80:20 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 234 nm.

    • Injection Volume: 20 µL.

  • Calibration: Prepare a series of 4-MDBT standards of known concentrations and inject them into the HPLC to generate a calibration curve (peak area vs. concentration).

  • Quantification: Inject the prepared samples and determine the concentration of 4-MDBT by comparing the peak area to the calibration curve.

Protocol 4: Gibbs Assay for Quantification of 2-Hydroxy-3-methylbiphenyl

Objective: To quantify the formation of the hydroxylated product of 4-MDBT desulfurization.

Materials:

  • Gibbs reagent (2,6-dichloroquinone-4-chloroimide)

  • Sodium bicarbonate solution (e.g., 1 M)

  • Ethanol

  • Spectrophotometer

Procedure:

  • Sample Preparation: Take a known volume of the aqueous phase (or an extract of the organic phase if the product partitions).

  • Reaction:

    • Add sodium bicarbonate solution to make the sample alkaline (pH ~8).

    • Add a small amount of Gibbs reagent solution in ethanol.

  • Color Development: Allow the reaction to proceed for a set time (e.g., 30 minutes) for the characteristic blue color to develop in the presence of the hydroxylated biphenyl.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 600-610 nm) using a spectrophotometer.

  • Quantification: Use a calibration curve prepared with a standard of the expected product (2-hydroxy-3-methylbiphenyl) to determine the concentration in the sample.

Conclusion

The protocols and data presented provide a foundation for researchers to investigate the biodesulfurization of this compound using Rhodococcus erythropolis. The 4S pathway offers a highly specific and environmentally friendly approach to sulfur removal from fossil fuels. Further research and optimization of these protocols can contribute to the development of commercially viable biodesulfurization technologies and the exploration of novel biocatalytic applications.

References

Unraveling the 4S Pathway: Microbial Degradation of 4-Methyldibenzothiophene for Biocatalytic Applications

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – A comprehensive guide to the 4S biodesulfurization pathway for 4-methyldibenzothiophene (4-MDBT) has been developed, offering researchers, scientists, and drug development professionals detailed application notes and experimental protocols. This resource aims to facilitate the advancement of biocatalytic desulfurization technologies, which present a greener alternative to traditional hydrodesulfurization methods in the petroleum industry and hold potential for novel applications in pharmaceutical synthesis.

The 4S pathway, a highly specific metabolic route found in various microorganisms, enables the cleavage of carbon-sulfur bonds in organosulfur compounds without degrading the carbon skeleton, thus preserving the calorific value of fossil fuels. This pathway is particularly relevant for the removal of recalcitrant sulfur compounds like 4-MDBT, an alkylated derivative of dibenzothiophene (B1670422) (DBT) that is challenging to remove using conventional methods.

The 4S Pathway for this compound Degradation

The microbial degradation of 4-MDBT via the 4S pathway mirrors the well-characterized pathway for DBT. It is a four-step enzymatic process initiated by the oxidation of the sulfur atom, followed by the cleavage of the C-S bonds, ultimately releasing the sulfur as sulfite (B76179) and producing 4-methyl-2-hydroxybiphenyl (4-MHBP).[1] The key enzymes involved are encoded by the dsz operon, which includes the genes for two monooxygenases, DszC and DszA, and a desulfinase, DszB. A fourth enzyme, an NADH-FMNH2 oxidoreductase encoded by dszD, is also required to provide the reduced flavin mononucleotide (FMNH2) cofactor for the monooxygenases.

The reaction sequence is as follows:

  • This compound (4-MDBT) to 4-MDBT-sulfoxide (4-MDBTO): Catalyzed by DszC.

  • 4-MDBTO to 4-MDBT-sulfone (4-MDBTO₂): Also catalyzed by DszC.

  • 4-MDBTO₂ to 2-(2'-hydroxy-4'-methylphenyl)benzenesulfinate (HMBS): Catalyzed by DszA.

  • HMBS to 4-methyl-2-hydroxybiphenyl (4-MHBP) and sulfite (SO₃²⁻): Catalyzed by DszB.

A significant challenge in the practical application of the 4S pathway is the feedback inhibition of the Dsz enzymes by the final product, 2-hydroxybiphenyl (HBP) and its derivatives.

Quantitative Data Summary

The efficiency of the 4S pathway can be evaluated by measuring substrate degradation rates, enzyme specific activities, and the impact of substrate mixtures. The following tables summarize key quantitative data from studies on the microbial desulfurization of 4-MDBT and related compounds.

SubstrateMicroorganismSpecific Desulfurization Rate (mmol/kg DCW/h)Apparent Michaelis Constant (KM)Reference
This compound (4-MDBT)Rhodococcus erythropolis IGTS8Highest among alkylated derivatives~7.5 times higher than DBT[2]
Dibenzothiophene (DBT)Rhodococcus erythropolis IGTS89.31 (in single substrate system)Lower than 4-MDBT[2]
4,6-Dimethyldibenzothiophene (4,6-DMDBT)Rhodococcus erythropolis IGTS8Lower than 4-MDBT~7.5 times higher than DBT[2]
Substrate MixtureMicroorganismEffect on DBT Desulfurization RateReference
DBT + 4-MDBTMycobacterium sp. ZD-19DBT rate decreased to 64.8% of individual rate[3]
DBT + 4,6-DMDBTMycobacterium sp. ZD-19DBT rate decreased to 75.2% of individual rate[3]
DBT + 4-MDBT + 4,6-DMDBTMycobacterium sp. ZD-19DBT rate decreased to 54.7% of individual rate[3]

Experimental Protocols

Protocol 1: Resting Cell Assay for 4-MDBT Desulfurization Activity

This protocol is designed to measure the desulfurization activity of a microbial strain towards 4-MDBT under non-growth conditions.

1. Cell Cultivation and Harvesting:

  • Cultivate the microbial strain (e.g., Rhodococcus erythropolis IGTS8) in a suitable growth medium. For desulfurization studies, a sulfur-free synthetic medium supplemented with a non-repressive sulfur source (e.g., DMSO) and a carbon source (e.g., ethanol) is recommended.
  • Harvest the cells during the early to mid-exponential growth phase by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

2. Cell Washing and Resuspension:

  • Wash the cell pellet twice with a sterile, sulfur-free buffer (e.g., 50 mM HEPES buffer, pH 8.0) to remove residual growth medium.
  • Resuspend the washed cells in the same buffer to a desired final concentration (e.g., 10 g/L dry cell weight).

3. Desulfurization Reaction:

  • Prepare a reaction mixture containing the cell suspension and a solution of 4-MDBT in a water-immiscible organic solvent (e.g., n-dodecane) to create a two-phase system. A typical starting concentration of 4-MDBT is 1 mM.
  • Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 30°C) and agitation speed (e.g., 200 rpm) for a defined period (e.g., 24 hours).

4. Sample Collection and Analysis:

  • At regular intervals, withdraw samples from the organic phase.
  • Centrifuge the samples to separate the phases and any cell debris.
  • Analyze the organic phase for the concentration of 4-MDBT and the product, 4-MHBP, using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: GC-MS Analysis of 4-MDBT and 4-MHBP

This protocol outlines the general procedure for the quantification of 4-MDBT and its degradation product, 4-MHBP.

1. Sample Preparation:

  • Dilute the organic phase samples from the resting cell assay with a suitable solvent (e.g., ethyl acetate) to a concentration within the calibration range of the instrument.
  • Add an internal standard (e.g., naphthalene) to each sample for accurate quantification.

2. GC-MS Conditions:

  • Gas Chromatograph: Use a GC system equipped with a capillary column suitable for aromatic compound separation (e.g., HP-5ms).
  • Injector: Operate in splitless mode with an injection volume of 1 µL. Set the injector temperature to 250°C.
  • Oven Temperature Program:
  • Initial temperature: 80°C, hold for 2 minutes.
  • Ramp at 10°C/min to 280°C, hold for 5 minutes.
  • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 50-500. For quantitative analysis, use selected ion monitoring (SIM) mode, monitoring characteristic ions for 4-MDBT, 4-MHBP, and the internal standard.

3. Data Analysis:

  • Identify the compounds based on their retention times and mass spectra.
  • Quantify the concentration of 4-MDBT and 4-MHBP by comparing their peak areas to that of the internal standard and using a calibration curve generated with authentic standards.

Visualizing the Pathway and Workflow

To provide a clear visual representation of the metabolic and experimental processes, the following diagrams have been generated using the DOT language.

4S_Pathway_4-MDBT cluster_pathway 4S Pathway for this compound cluster_cofactor Cofactor Regeneration 4-MDBT 4-MDBT 4-MDBTO 4-MDBTO 4-MDBT->4-MDBTO DszC 4-MDBTO2 4-MDBTO2 4-MDBTO->4-MDBTO2 DszC HMBS HMBS 4-MDBTO2->HMBS DszA 4-MHBP 4-MHBP HMBS->4-MHBP DszB Sulfite Sulfite HMBS->Sulfite NADH NADH NAD+ NAD+ NADH->NAD+ FMN FMN FMNH2 FMNH2 FMN->FMNH2 DszD FMNH2->4-MDBT provides reducing power FMNH2->4-MDBTO2 provides reducing power

The 4S metabolic pathway for the degradation of this compound.

Experimental_Workflow Start Start Cultivate_Microorganism Cultivate Microorganism (e.g., Rhodococcus sp.) Start->Cultivate_Microorganism Harvest_Cells Harvest Cells (Centrifugation) Cultivate_Microorganism->Harvest_Cells Wash_Cells Wash Cells (Sulfur-free buffer) Harvest_Cells->Wash_Cells Resuspend_Cells Resuspend Cells (Resting Cell Suspension) Wash_Cells->Resuspend_Cells Reaction_Setup Set up Reaction (Cells + 4-MDBT in organic solvent) Resuspend_Cells->Reaction_Setup Incubation Incubate (Shaking, 30°C) Reaction_Setup->Incubation Sampling Collect Samples (Organic Phase) Incubation->Sampling Analysis GC-MS Analysis (Quantify 4-MDBT & 4-MHBP) Sampling->Analysis End End Analysis->End

A typical experimental workflow for a resting cell biodesulfurization assay.

Conclusion and Future Directions

The 4S pathway presents a highly specific and environmentally friendly approach for the desulfurization of this compound and other recalcitrant organosulfur compounds. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers aiming to optimize this biocatalytic process. Future research efforts should focus on overcoming the challenges of end-product inhibition through protein engineering of the Dsz enzymes and the development of robust microbial strains capable of withstanding industrial process conditions. Such advancements will pave the way for the broader application of biodesulfurization in both the energy and pharmaceutical sectors.

References

Application of 4-Methyldibenzothiophene in Geochemical Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of 4-methyldibenzothiophene (4-MDBT) in geochemical studies, including its use as a thermal maturity indicator for petroleum and source rocks. It outlines the underlying principles, experimental protocols, and data interpretation.

Application Notes

This compound is a polycyclic aromatic sulfur hydrocarbon (PASH) that has proven to be a valuable tool in petroleum geochemistry. Its primary application lies in the assessment of the thermal maturity of crude oils and source rocks. This is crucial for understanding the history of petroleum generation in a sedimentary basin and for identifying potential exploration targets.

Principle of 4-MDBT as a Maturity Indicator:

The utility of 4-MDBT as a maturity indicator is based on the relative thermodynamic stability of its isomers.[1][2] Dibenzothiophene (B1670422) and its alkylated derivatives are common organosulfur compounds found in crude oils and sediment extracts.[1][3][4] Among the methyldibenzothiophene (MDBT) isomers, 4-MDBT (a β-substituted isomer) is thermodynamically more stable than 1-MDBT (an α-substituted isomer).[2]

As the thermal maturity of source rocks and petroleum increases, the less stable 1-MDBT isomerizes to the more stable 4-MDBT.[2] This leads to a systematic increase in the ratio of 4-MDBT to 1-MDBT. This ratio, known as the Methyldibenzothiophene Ratio (MDR), is a reliable indicator of thermal maturity.[2][5]

The Methyldibenzothiophene Ratio (MDR):

The MDR is calculated as:

MDR = [4-MDBT] / [1-MDBT]

A higher MDR value indicates a higher level of thermal maturity.[2] The MDR has been shown to correlate well with other established maturity parameters, such as vitrinite reflectance (%Ro).[2][6] This makes it a powerful tool, especially in marine carbonate source rocks where vitrinite macerals may be scarce or absent. The MDR is also effective for assessing the maturity of post-mature and over-mature oils and condensates.[5]

Other Applications:

Beyond maturity assessment, the distribution of methyldibenzothiophenes can also be used for:

  • Oil-Source Rock Correlation: The specific distribution of MDBT isomers can be characteristic of a particular source rock, aiding in the correlation of reservoired oils to their generative source.

  • Source Identification of Oil Spills: Isomeric ratios of methyldibenzothiophenes can be used to differentiate and identify the source of crude and weathered oils in environmental forensic studies.[7][8]

Data Presentation:

The following tables summarize the quantitative relationship between the Methyldibenzothiophene Ratio (MDR) and other thermal maturity parameters.

Methyldibenzothiophene Ratio (MDR)Calculated Vitrinite Reflectance (%Ro)Thermal Maturity Stage
1.30 - 5.00.70 - 0.90Early to Peak Oil Generation
5.0 - 16.690.90 - 1.43Late Oil to Condensate
> 16.69> 1.43Condensate/Wet Gas Window

Table 1: Correlation of MDR with Calculated Vitrinite Reflectance and Thermal Maturity Stage. Data compiled from multiple sources.[2][6]

Calculated Burial Temperature (°C)4-MDBT/1-MDBT Ratio (MDR)
114.44 - 115.83~1.3 - 2.0
135.91 - 143.26~8.0 - 16.7

Table 2: Relationship between Calculated Burial Temperatures and the 4-MDBT/1-MDBT Ratio for Type II-S oils.[6]

Experimental Protocols

The accurate determination of 4-MDBT concentrations and the resulting MDR values requires precise and reliable analytical procedures. The following is a generalized protocol based on common practices in geochemical laboratories.

1. Sample Preparation and Extraction:

  • Objective: To extract the aromatic hydrocarbon fraction containing dibenzothiophenes from crude oil or source rock samples.

  • Procedure for Crude Oil:

    • Weigh approximately 100 mg of the crude oil sample.

    • Dissolve the sample in 10 mL of a suitable solvent, such as hexane.

    • Use sonication to ensure complete dissolution and extraction.

  • Procedure for Source Rock:

    • Grind the rock sample to a fine powder.

    • Perform a Soxhlet extraction with a mixture of dichloromethane (B109758) and methanol (B129727) (e.g., 93:7 v/v) for 72 hours to obtain the bitumen extract.

    • Remove the solvent using a rotary evaporator.

  • Fractionation:

    • The whole oil or bitumen extract is fractionated using column chromatography (e.g., on silica (B1680970) gel or alumina) to separate it into saturate, aromatic, and polar fractions.

    • The aromatic fraction, which contains the dibenzothiophenes, is collected for analysis.

2. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS):

  • Objective: To separate, identify, and quantify the methyldibenzothiophene isomers.

  • Instrumentation: An Agilent 7890B gas chromatograph coupled to a 5977A mass-selective detector or a similar high-resolution instrument like a GC/Q-TOF is recommended.[9][10]

  • GC Conditions (Example):

    • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 1 minute.

      • Ramp to 320 °C at a rate of 3 °C/min.

      • Hold at 320 °C for 15 minutes.

    • Injector: Splitless mode at 300 °C.[10]

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-550.

    • Data Acquisition: Full scan mode or selected ion monitoring (SIM) for higher sensitivity. The molecular ion for methyldibenzothiophenes is m/z 198.

3. Quantification and Data Analysis:

  • Internal Standard: An internal standard, such as deuterated dibenzothiophene (DBT-d8), should be added to the sample before GC-MS analysis to ensure accurate quantification.[3][4]

  • Identification: The 4-MDBT and 1-MDBT isomers are identified based on their mass spectra and retention times, which are confirmed by running authentic standards.

  • Quantification: The concentrations of 4-MDBT and 1-MDBT are determined by integrating the peak areas of their respective molecular ions (m/z 198) and comparing them to the peak area of the internal standard.

  • Calculation: The Methyldibenzothiophene Ratio (MDR) is calculated using the concentrations obtained.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_interp Data Interpretation Sample Crude Oil or Source Rock Sample Extraction Solvent Extraction (e.g., Hexane or DCM/MeOH) Sample->Extraction Fractionation Column Chromatography (Separation of Aromatics) Extraction->Fractionation GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Fractionation->GCMS Aromatic Fraction Quantification Identification and Quantification of 4-MDBT and 1-MDBT GCMS->Quantification MDR_Calc Calculation of MDR (4-MDBT / 1-MDBT) Quantification->MDR_Calc Maturity Thermal Maturity Assessment MDR_Calc->Maturity

Caption: Experimental workflow for the analysis of this compound.

logical_relationship Thermal_Stress Increasing Thermal Stress (Burial Depth and Temperature) Isomer_1MDBT 1-Methyldibenzothiophene (Less Stable) Isomer_4MDBT This compound (More Stable) Isomer_1MDBT->Isomer_4MDBT Isomerization MDR Increased 4-MDBT/1-MDBT Ratio (MDR) Isomer_4MDBT->MDR

Caption: Logical relationship between thermal maturity and the 4-MDBT/1-MDBT ratio.

References

Application Notes: The Role of 4-Methyldibenzothiophene in Environmental Forensics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of environmental forensics, the precise identification of contamination sources is paramount for effective remediation and legal accountability. Polycyclic Aromatic Hydrocarbons (PAHs) and related heterocyclic compounds are powerful chemical markers used to differentiate between pollution sources. Among these, 4-methyldibenzothiophene (4-MDBT), a polycyclic aromatic sulfur heterocycle (PASH), has emerged as a critical diagnostic tool. 4-MDBT is a refractory sulfur compound naturally present in crude oil and fuels. Its chemical stability and characteristic distribution in petroleum products make it an excellent marker for identifying and tracing petrogenic (petroleum-derived) contamination in various environmental matrices like soil, sediment, and water.

Principle of Application

The forensic application of 4-MDBT is based on the principle of "chemical fingerprinting." Crude oils and their refined products contain a complex mixture of dibenzothiophenes and their alkylated homologues (C1-, C2-, C3-DBTs). The relative distribution of these compounds, particularly the isomers of methyldibenzothiophene (C1-DBTs), is characteristic of the oil's source and its geological history.

The key distinction lies between petrogenic and pyrogenic sources:

  • Petrogenic Sources: Crude oil and petroleum products are characterized by a higher abundance of alkylated PAHs and PASHs compared to their parent compounds. This is a result of the geochemical processes during petroleum formation. In this context, the concentration of 4-MDBT and other C1-DBTs is typically high relative to the parent dibenzothiophene (B1670422) (DBT).

  • Pyrogenic Sources: In contrast, the incomplete combustion of organic materials (e.g., coal, wood, fossil fuels) produces PAHs and PASHs where the unsubstituted parent compounds are dominant. Therefore, samples contaminated by pyrogenic sources will show a much lower ratio of alkylated dibenzothiophenes to the parent DBT.

The isomer this compound is particularly useful because its thermal stability differs from other isomers like 1-MDBT and 2/3-MDBT. The relative ratios of these isomers can provide further clues to the specific type of petroleum product and the degree of weathering it has undergone.[1] Weathering processes like evaporation and dissolution may alter hydrocarbon profiles, but the more resistant markers like 4-MDBT persist, allowing for the identification of even aged and degraded oil spills.[1][2]

Quantitative Data Presentation

Diagnostic ratios involving 4-MDBT and related compounds are used to quantitatively assess the source of hydrocarbon contamination. These ratios are calculated from the peak areas or concentrations obtained from Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Table 1: Key Diagnostic Ratios for Methyldibenzothiophenes (MDBTs)

Diagnostic RatioTypical Petrogenic ValueTypical Pyrogenic ValueSignificance
MDBTs / DBT > 1< 1Indicates the prevalence of alkylated homologues over the parent compound, a hallmark of petrogenic sources.
4-MDBT / 1-MDBT Varies with source oilGenerally lowHelps in differentiating between different crude oil sources due to varying thermal stabilities of the isomers.[1]
(2-MDBT + 3-MDBT) / 4-MDBT Varies with source oilGenerally lowProvides additional resolution for source fingerprinting and can be indicative of weathering.[1]

Table 2: General PAH & PASH Ratios for Source Apportionment

Diagnostic RatioValue RangeIndicated Source
Fluoranthene / (Fluoranthene + Pyrene) < 0.4Petrogenic[3]
0.4 - 0.5Liquid Fossil Fuel Combustion[5]
> 0.5Biomass, Coal Combustion[5]
Anthracene / (Anthracene + Phenanthrene) < 0.1Petrogenic[3]
> 0.1Pyrogenic (Combustion)
Low MW / High MW PAHs > 1Petrogenic[3][6]
< 1Pyrogenic[3]

Low Molecular Weight (LMW) PAHs typically include 2-3 ring compounds. High Molecular Weight (HMW) PAHs include 4-6 ring compounds.

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound and related compounds in environmental samples.

Protocol 1: Sample Collection and Handling
  • Soil/Sediment Samples:

    • Use pre-cleaned, wide-mouth amber glass jars with PTFE-lined lids.

    • Collect the top 0-15 cm of material using a stainless-steel scoop or core sampler.

    • Remove extraneous materials like stones and twigs.

    • Homogenize the sample in the field or laboratory.

    • Store samples at 4°C and protect them from light. Extraction should occur within 14 days.

  • Water Samples:

    • Collect samples in 1-liter amber glass bottles with PTFE-lined caps.[7]

    • Minimize headspace in the bottle to reduce volatilization.

    • Store samples at 4°C and extract within 7 days.[7]

Protocol 2: Sample Extraction and Cleanup

This protocol is designed to extract PAHs and PASHs and separate them from interfering aliphatic compounds.

  • Reagents and Materials:

    • Dichloromethane (DCM), Hexane (pesticide grade or equivalent).

    • Anhydrous Sodium Sulfate (B86663) (baked at 400°C for 4 hours).

    • Silica (B1680970) Gel (activated at 180°C for 16 hours).

    • Alumina (B75360) (activated at 200°C for 16 hours).

    • Internal/Surrogate Standards (e.g., deuterated PAHs like Acenaphthene-d10, Phenanthrene-d10, Chrysene-d12).

  • Extraction (Soil/Sediment):

    • Weigh approximately 10-20 g of homogenized, dry-weight-equivalent sample into a beaker.

    • Mix the sample thoroughly with an equal amount of anhydrous sodium sulfate to create a free-flowing powder.

    • Spike the sample with a known amount of surrogate standard solution.

    • Load the sample into a Soxhlet extractor or an Accelerated Solvent Extractor (ASE) cell.

    • Extract the sample for 16-24 hours (Soxhlet) or using an appropriate ASE method with a 1:1 mixture of DCM and hexane.

    • Concentrate the extract to approximately 1-2 mL using a rotary evaporator.

  • Extraction (Water - Solid-Phase Extraction): [7]

    • Spike a 500 mL water sample with surrogate standards.[7]

    • Condition a C18 SPE cartridge by passing 5 mL of DCM, followed by 5 mL of methanol, and 10 mL of ultrapure water.[7]

    • Load the water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.[7]

    • Wash the cartridge with 5 mL of ultrapure water to remove interferences.[7]

    • Dry the cartridge under a gentle stream of nitrogen.

    • Elute the analytes with 5-10 mL of DCM.

    • Concentrate the eluate to 1 mL.

  • Cleanup and Fractionation (Column Chromatography):

    • Prepare a chromatography column by slurry-packing with activated silica gel topped with activated alumina and a layer of sodium sulfate.

    • Transfer the concentrated extract onto the top of the column.

    • Fraction 1 (Aliphatics): Elute with 20-30 mL of hexane. This fraction is typically archived.

    • Fraction 2 (Aromatics): Elute with 40-50 mL of a 1:1 DCM/hexane mixture. This fraction contains PAHs and PASHs, including 4-MDBT.

    • Concentrate the aromatic fraction to a final volume of 1.0 mL.

    • Add a known amount of internal standard (e.g., p-Terphenyl-d14) prior to analysis.

Protocol 3: GC-MS Instrumental Analysis
  • Instrumentation:

    • Gas Chromatograph with a capillary column inlet system.

    • Mass Spectrometer capable of electron ionization (EI) and selected ion monitoring (SIM).

  • GC-MS Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5MS or equivalent non-polar column.[8]

    • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.[8]

    • Injector: Splitless mode, 280°C.

    • Oven Program: Initial temperature of 60°C, hold for 2 min. Ramp at 8°C/min to 310°C, hold for 10 min.[8]

    • MS Transfer Line: 290°C.

    • Ion Source: 230°C, EI at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

  • SIM Parameters:

    • Monitor the characteristic molecular ions for target compounds.

Compound GroupMolecular Ion (m/z)Qualifier Ion(s) (m/z)
Dibenzothiophene (DBT)184185, 139
Methyldibenzothiophenes (C1-DBTs) 198 197, 183
Dimethyldibenzothiophenes (C2-DBTs)212211, 197
Phenanthrene/Anthracene178179, 152
Fluoranthene/Pyrene202203, 101
  • Quantification:

    • Identify and integrate the peaks for each target analyte based on retention time and the presence of quantifier and qualifier ions.

    • Calculate concentrations using the internal standard method based on a 5-point calibration curve.

    • Calculate the diagnostic ratios from the integrated peak areas or calculated concentrations.

Visualizations

experimental_workflow cluster_field Field Operations cluster_lab Laboratory Analysis cluster_data Data Interpretation SampleCollection Sample Collection (Water/Soil/Sediment) Preservation Sample Preservation (Cooling to 4°C) SampleCollection->Preservation Extraction Solvent Extraction (ASE or Soxhlet) Preservation->Extraction Cleanup Cleanup & Fractionation (Silica/Alumina Column) Extraction->Cleanup Analysis GC-MS Analysis (SIM Mode) Cleanup->Analysis DataProcessing Data Processing (Peak Integration) Analysis->DataProcessing RatioCalc Diagnostic Ratio Calculation DataProcessing->RatioCalc SourceID Source Identification RatioCalc->SourceID

Caption: Experimental workflow for 4-MDBT analysis.

logical_relationship Sample Environmental Sample (GC-MS Data) Decision Evaluate Diagnostic Ratios (e.g., MDBTs/DBT, Alkylated/Parent) Sample->Decision Petrogenic Petrogenic Source (Crude Oil, Fuel Spill) Decision->Petrogenic  High Ratios  (> 1) Pyrogenic Pyrogenic Source (Combustion Byproduct) Decision->Pyrogenic  Low Ratios  (< 1)

Caption: Logic for source differentiation using MDBT ratios.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis and Purification of 4-Methyldibenzothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for overcoming common challenges in the synthesis and purification of 4-methyldibenzothiophene. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound (4-MDBT) is a polycyclic aromatic sulfur heterocycle. It consists of a dibenzothiophene (B1670422) core with a methyl group at the 4-position. Understanding its physical properties is crucial for planning synthesis and purification strategies.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for Synthesis & Purification
Molecular Formula C₁₃H₁₀SGuides mass-based calculations for reaction stoichiometry and yield.
Molecular Weight 198.28 g/mol Essential for molar concentration calculations.
Appearance White to off-white solidAllows for visual assessment of product purity.
Melting Point 64-68 °CA key parameter for purity assessment and selecting recrystallization solvents. A broad melting range indicates impurities.
Boiling Point 298 °CHigh boiling point makes distillation a less common purification method in a standard lab setting.
Solubility Insoluble in water; Soluble in polar organic solvents.Guides the choice of reaction solvents, extraction solvents, and eluents for chromatography.

Q2: What are the primary challenges in the synthesis of this compound?

The main challenges in synthesizing 4-MDBT include:

  • Isomer Control: The synthesis can often lead to a mixture of methyl-substituted isomers (e.g., 1-, 2-, and 3-methyldibenzothiophene). Controlling the regioselectivity of the cyclization or coupling reaction is critical to maximizing the yield of the desired 4-MDBT isomer.

  • Side Product Formation: Depending on the synthetic route, side reactions such as polymerization, over-alkylation, or incomplete cyclization can occur, complicating the purification process.

  • Harsh Reaction Conditions: Some classical synthesis methods require high temperatures or strongly acidic/basic conditions, which can lead to product degradation and reduced yields.

Q3: What are the most common difficulties encountered during the purification of this compound?

Purification of 4-MDBT is often challenging due to:

  • Separation of Isomers: The structural similarity of methyldibenzothiophene isomers results in very close physical properties (e.g., polarity, boiling points), making their separation by standard techniques like column chromatography or recrystallization difficult.[1]

  • "Oiling Out": During recrystallization, the compound may separate from the solution as a liquid (oil) rather than forming solid crystals, especially if impurities are present or the solution is cooled too rapidly.

  • Co-elution in Chromatography: Impurities with similar polarity to 4-MDBT can co-elute during column chromatography, leading to impure fractions.

Synthesis Troubleshooting Guide

Q: My reaction yield for 4-MDBT is consistently low. What are the potential causes and solutions?

A: Low yields can stem from several factors. Systematically investigate the following:

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If starting material persists, consider increasing the reaction time, temperature, or the equivalents of a key reagent.

  • Reagent Quality: Ensure all reagents, especially catalysts and anhydrous solvents, are pure and dry. Grignard reagents and catalysts for coupling reactions are particularly sensitive to moisture.

  • Suboptimal Temperature: The reaction temperature may be too low for efficient conversion or too high, causing degradation. Perform small-scale experiments to optimize the temperature.

  • Product Degradation: The product may be unstable under the reaction or work-up conditions. Consider a milder synthetic route or adjust the work-up pH.

Q: My crude product shows multiple spots on TLC, indicating significant side product formation. How can I improve the reaction's selectivity?

A: Minimizing side products is key to simplifying purification.

  • Optimize Catalyst/Reagent: In coupling reactions (e.g., Suzuki), the choice of ligand and base can dramatically influence selectivity. Screen different conditions on a small scale.

  • Control Stoichiometry: Ensure precise control over the stoichiometry of your reactants. An excess of one reactant can lead to undesired secondary reactions.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can often favor the desired kinetic product over thermodynamic side products.

Purification Troubleshooting Guide

Q: I'm struggling to separate this compound from other isomers using column chromatography. What can I do?

A: Separating isomers with similar polarities is a common challenge.

  • Optimize the Mobile Phase: A standard hexane (B92381)/ethyl acetate (B1210297) system may not be sufficient.

    • Use a Less Polar System: Switch to eluents with lower polarity, such as cyclohexane (B81311) or heptane, with a very small percentage of a slightly more polar solvent like dichloromethane (B109758) or toluene.

    • Run a Shallow Gradient: Instead of isocratic elution, use a very slow, shallow gradient (e.g., increasing the polar solvent by 0.1-0.5% increments).

  • Change the Stationary Phase:

    • If using silica (B1680970) gel, consider switching to alumina (B75360) (neutral or basic), which can alter the elution order.

    • For very difficult separations, High-Performance Liquid Chromatography (HPLC) with a specialized column (e.g., a phenyl column that offers pi-pi interactions) may be necessary.[2]

  • Increase Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates and improve resolution.

Q: My 4-MDBT "oils out" during recrystallization instead of forming crystals. How can I resolve this?

A: "Oiling out" occurs when the solute's melting point is lower than the solvent's boiling point or when high levels of impurities are present.

  • Cool Slowly: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed before placing it in an ice bath. Rapid cooling promotes oiling.

  • Use a Seed Crystal: If you have a small amount of pure 4-MDBT, add a tiny crystal to the cooled solution to induce crystallization.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.

  • Change the Solvent System:

    • Choose a solvent with a lower boiling point.

    • Use a two-solvent system.[3] Dissolve the compound in a minimum of a "good" hot solvent (e.g., acetone (B3395972) or ethanol) and then slowly add a "poor" solvent (e.g., water or hexane) until the solution becomes faintly cloudy. Reheat to clarify and then cool slowly.[4][5]

Q: My product is still impure after a single column chromatography run. What should I do?

A:

  • Repeat the Chromatography: A second pass through a column using the fractions that are most enriched with your product can significantly improve purity. Consider using a shallower gradient on the second run.

  • Follow with Recrystallization: Column chromatography is excellent for removing impurities with different polarities, while recrystallization is effective at removing small amounts of closely related impurities. Combining these techniques is often the most effective strategy.

  • Check for Compound Stability: The compound might be degrading on the silica gel. To test this, spot your compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If new spots appear, your compound is not stable on silica. Consider using a different stationary phase like alumina or deactivating the silica with a base like triethylamine.[6]

Experimental Protocols

Protocol 1: Representative Synthesis via Suzuki Coupling

This is a general protocol for a Suzuki-Miyaura coupling to form a biaryl bond, representative of a modern approach to synthesizing 4-MDBT precursors. It must be optimized for specific substrates.

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add dibenzothiophene-4-boronic acid (1.0 eq), an appropriate aryl halide (e.g., methyl iodide, 1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).

  • Solvent and Base Addition: Add a degassed solvent mixture, such as toluene/ethanol (4:1), and a degassed aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃) (3.0 eq).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction's progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Add water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

Protocol 2: Purification by Flash Column Chromatography

  • TLC Analysis: Determine the optimal solvent system using TLC. Aim for an Rf value of 0.25-0.35 for 4-MDBT. A common starting point is a mixture of hexane and ethyl acetate (e.g., 98:2).

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing method). Ensure the silica bed is uniform and free of cracks or air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica bed. Alternatively, for compounds with poor solubility, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[7]

  • Elution: Begin eluting the column with the solvent system determined from TLC analysis. Collect fractions in test tubes or vials.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualized Workflows and Logic

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// Edges A -> B; B -> C; C -> D; D -> C [label=" Incomplete"]; D -> E [label=" Complete"]; E -> F; F -> G;

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// Edges A -> B; B -> C; C -> D; D -> E [label=" Yes"]; D -> G [label=" No"]; G -> B; E -> F;

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// Edges A -> B; B -> D [label=" Yes"]; B -> H [label=" No"]; D -> E [label=" Yes"]; D -> F [label=" No"]; E -> F; F -> G [label=" Yes"];

// Graph attributes graph [label="Troubleshooting Logic for Isomer Separation", labelloc=b, fontsize=12, fontname="Arial"]; } DOT Caption: A decision tree for optimizing isomer separation by chromatography.

References

overcoming matrix interference in 4-methyldibenzothiophene analysis of crude oil

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of 4-methyldibenzothiophene (4-MDBT) in crude oil. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to matrix interference during experimental analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) analysis of 4-MDBT in crude oil, with a focus on overcoming matrix effects.

Issue Potential Cause Recommended Solution
Low or No Signal for 4-MDBT Matrix-Induced Signal Suppression: Co-eluting hydrocarbons and other complex matrix components in crude oil can interfere with the ionization of 4-MDBT in the mass spectrometer source, leading to a suppressed signal.[1]Improve Sample Preparation: Employ more rigorous cleanup techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[2][3] Optimize Chromatographic Separation: Adjust the GC temperature program or change the column to one with a different stationary phase to better separate 4-MDBT from interfering matrix components.[4] Use a More Selective Detection Method: If using GC-MS, switch from full scan mode to Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity.[5]
Poor Peak Shape (Tailing or Fronting) Active Sites in the GC System: The complex crude oil matrix can contaminate the injector liner, column, or detector, creating active sites that interact with 4-MDBT.Injector Maintenance: Clean or replace the injector liner and septum.[6][7] Column Maintenance: Condition the column at a high temperature to remove contaminants. If tailing persists, trim the first few centimeters of the column.[6][7]
Inconsistent or Irreproducible Results Variable Matrix Effects: The complex and variable nature of crude oil matrices can lead to inconsistent signal suppression or enhancement.[1][8]Use of Internal Standards: Incorporate a suitable internal standard, such as a deuterated analog of dibenzothiophene (B1670422) (e.g., DBT-d8), to compensate for variations in matrix effects and sample preparation.[9][10] Matrix-Matched Calibration: Prepare calibration standards in a matrix that closely resembles the crude oil samples to account for matrix effects.[2]
High Background Noise Column Bleed or Contamination: High temperatures used in crude oil analysis can cause column bleed, leading to an elevated baseline. The complex matrix can also introduce a wide range of interfering compounds.Use a Low-Bleed GC Column: Select a column specifically designed for high-temperature applications and low bleed. Sample Fractionation: Isolate the aromatic fraction of the crude oil, which contains 4-MDBT, from the saturate and asphaltene fractions to reduce the complexity of the sample injected into the GC.[11]
Ghost Peaks Carryover from Previous Injections: High-boiling point components of the crude oil matrix can be retained in the GC system and elute in subsequent runs.Injector and Column Bake-out: Set the injector and column temperatures to a high level for an extended period between runs to remove residual contaminants.[6] Use of a Backflush System: A GC system with a backflush capability can effectively remove high-boiling point compounds from the column after the elution of the target analytes.[5]

Frequently Asked Questions (FAQs)

Q1: What is matrix interference and why is it a significant problem in the analysis of 4-MDBT in crude oil?

A1: Matrix interference, or matrix effect, refers to the alteration of the analytical signal of a target analyte (in this case, 4-MDBT) by other components present in the sample matrix.[1] Crude oil is an incredibly complex matrix containing thousands of different compounds, including aliphatic and aromatic hydrocarbons, resins, and asphaltenes.[11][12] These co-eluting compounds can suppress or enhance the ionization of 4-MDBT in the mass spectrometer's ion source, leading to inaccurate and imprecise quantification.[1][8]

Q2: What are the most effective sample preparation techniques to minimize matrix effects for 4-MDBT analysis?

A2: The most effective sample preparation techniques aim to isolate 4-MDBT from the bulk of the crude oil matrix. These include:

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain the analytes of interest while allowing interfering compounds to pass through, or vice versa.[2]

  • Liquid-Liquid Extraction (LLE): This method separates compounds based on their different solubilities in two immiscible liquids.

  • Fractionation: Crude oil can be fractionated into saturates, aromatics, resins, and asphaltenes (SARA).[11] The aromatic fraction, which contains 4-MDBT, can then be analyzed with significantly reduced matrix interference.

Q3: How can I choose an appropriate internal standard for 4-MDBT analysis?

A3: An ideal internal standard should have similar chemical and physical properties to the analyte but be distinguishable by the detector. For GC-MS analysis of 4-MDBT, a stable isotope-labeled analog, such as octadeutero-dibenzothiophene (DBT-d8), is an excellent choice.[9][10] It will co-elute with 4-MDBT and experience similar matrix effects, allowing for accurate correction of the signal.

Q4: What are the advantages of using GCxGC-MS for the analysis of 4-MDBT in crude oil?

A4: Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry offers significantly higher resolving power compared to conventional one-dimensional GC.[11] This enhanced separation capability is highly beneficial for analyzing complex matrices like crude oil, as it can separate 4-MDBT from a larger number of co-eluting matrix components, thereby reducing matrix effects and improving the accuracy of quantification.[11]

Q5: Can I analyze 4-MDBT in crude oil without extensive sample cleanup?

A5: While challenging, it is possible to analyze 4-MDBT with minimal sample preparation by using highly selective analytical techniques. Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode can provide the necessary selectivity to distinguish 4-MDBT from the complex matrix background.[5] This approach significantly improves the signal-to-noise ratio and allows for reliable quantification even without extensive fractionation of the crude oil.[5]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol outlines a general procedure for the extraction of 4-MDBT from crude oil using SPE.

  • Sample Dilution: Accurately weigh approximately 100 mg of crude oil into a vial and dilute with 10 mL of a non-polar solvent like hexane (B92381).

  • Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., DBT-d8) to the diluted sample.

  • SPE Cartridge Conditioning: Condition a silica-based SPE cartridge by passing 5 mL of hexane through it. Do not allow the cartridge to go dry.

  • Sample Loading: Load the diluted crude oil sample onto the conditioned SPE cartridge.

  • Fractionation:

    • Elute the saturate fraction with 10 mL of hexane. Discard this fraction.

    • Elute the aromatic fraction (containing 4-MDBT) with 10 mL of a 1:1 mixture of hexane and dichloromethane. Collect this fraction.

  • Solvent Evaporation and Reconstitution: Evaporate the collected aromatic fraction to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent for GC-MS analysis.

Protocol 2: GC-MS/MS (B15284909) Analysis in MRM Mode

This protocol describes the setup for a selective and sensitive analysis of 4-MDBT using GC-MS/MS.

  • GC Conditions:

    • Column: Use a capillary column suitable for aromatic hydrocarbon analysis (e.g., a 5% phenyl-methylpolysiloxane stationary phase).

    • Injection: Inject 1 µL of the prepared sample in splitless mode.

    • Temperature Program: Optimize the temperature program to achieve good separation of 4-MDBT from other isomers and potential interferences. A typical program might start at 60°C, ramp to 300°C, and hold for 10 minutes.

  • MS/MS Conditions:

    • Ionization: Use Electron Ionization (EI) at 70 eV.

    • MRM Transitions: Determine the precursor and product ions for 4-MDBT and the internal standard. For 4-MDBT (molecular weight 198.05), a possible transition would be the molecular ion (m/z 198) fragmented to a stable product ion.

    • Dwell Time: Set a dwell time of approximately 100 ms for each transition.

  • Data Analysis: Quantify 4-MDBT by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared using matrix-matched standards.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output crude_oil Crude Oil Sample dilution Dilution & Internal Standard Spiking crude_oil->dilution spe Solid-Phase Extraction (SPE) dilution->spe fractionation Fractionation (Saturates vs. Aromatics) spe->fractionation concentration Solvent Evaporation & Reconstitution fractionation->concentration gc_ms GC-MS/MS Analysis (MRM Mode) concentration->gc_ms data_processing Data Processing & Quantification gc_ms->data_processing results 4-MDBT Concentration data_processing->results

Caption: Workflow for the analysis of 4-MDBT in crude oil.

Troubleshooting_Tree cluster_symptoms cluster_causes cluster_solutions start Problem with 4-MDBT Analysis low_signal Low/No Signal start->low_signal poor_peak Poor Peak Shape start->poor_peak irreproducible Irreproducible Results start->irreproducible matrix_suppression Matrix Suppression low_signal->matrix_suppression active_sites Active Sites poor_peak->active_sites variable_matrix Variable Matrix Effects irreproducible->variable_matrix improve_prep Improve Sample Prep (SPE, LLE) matrix_suppression->improve_prep optimize_gc Optimize GC Method matrix_suppression->optimize_gc system_maint System Maintenance (Liner, Column) active_sites->system_maint use_is Use Internal Standard variable_matrix->use_is matrix_match Matrix-Matched Calibration variable_matrix->matrix_match

Caption: Troubleshooting decision tree for 4-MDBT analysis.

References

Technical Support Center: Enhancing 4-Methyldibenzothiophene (4-MDBT) Hydrodesulfurization (HDS) Catalyst Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing experiments focused on the hydrodesulfurization (HDS) of 4-methyldibenzothiophene (4-MDBT).

Troubleshooting Guide

This guide addresses common issues encountered during 4-MDBT HDS experiments in a question-and-answer format.

Question 1: Why is my 4-MDBT conversion unexpectedly low?

Answer: Low conversion of 4-MDBT can stem from several factors related to the catalyst, reaction conditions, or feedstock purity. Follow these troubleshooting steps:

  • Step 1: Verify Catalyst Activation (Presulfiding). Inadequate sulfidation is a primary cause of poor HDS activity.

    • Check Sulfiding Agent: Ensure the correct concentration of your sulfiding agent (e.g., H₂S/H₂, DMDS in a solvent) was used.

    • Review Temperature Program: Confirm that the temperature ramp rate and hold times during activation were followed precisely. The activation of CoMo or NiMo catalysts is crucial for forming the active sulfide (B99878) phases.[1][2]

    • Ensure Sufficient Sulfur Contact: Verify that the catalyst was exposed to the sulfiding agent for the prescribed duration to ensure complete conversion of the oxide precursors to the active sulfide phase.

  • Step 2: Inspect Reaction Conditions.

    • Temperature: Calibrate your thermocouple. HDS reactions are highly temperature-sensitive. A deviation of even a few degrees can significantly impact conversion. The typical temperature range for HDS is 300-400°C.[3]

    • Hydrogen Pressure: Check for leaks in your reactor system. Insufficient H₂ partial pressure will limit the reaction rate. HDS is typically performed at pressures ranging from 30 to 130 atmospheres.[3]

    • Hydrogen Flow Rate & H₂/Oil Ratio: Ensure your mass flow controllers are calibrated. A low H₂/oil ratio can starve the reaction of a key reactant. A typical H₂/oil ratio is approximately 250 lt/lt.[4]

    • Liquid Hourly Space Velocity (LHSV): A high LHSV (meaning a shorter residence time) may not allow the reaction to reach completion. Consider reducing the flow rate of your feedstock.

  • Step 3: Analyze Feedstock for Poisons.

    • Nitrogen Compounds: Basic nitrogen compounds (e.g., quinoline, pyridines) are known inhibitors that compete for the same active sites as sulfur compounds.[5][6] Consider pre-treating your feed to remove nitrogen if it is a suspected contaminant.

    • Other Impurities: Heavy metals (e.g., lead, arsenic) and certain organic compounds can act as catalyst poisons, deactivating the catalyst by blocking active sites.[7][8]

  • Step 4: Characterize the Spent Catalyst. If the problem persists, analyzing the used catalyst can provide critical insights.

    • Coke Deposition: Thermogravimetric Analysis (TGA) can quantify the amount of coke on the catalyst surface, which can block active sites.[9]

    • Sintering: X-ray Diffraction (XRD) or Transmission Electron Microscopy (TEM) can reveal if the active metal sulfide particles have agglomerated (sintered) at high temperatures, reducing the number of available active sites.[9]

Question 2: My catalyst shows poor selectivity. How can I favor the Direct Desulfurization (DDS) or Hydrogenation (HYD) pathway?

Answer: The selectivity between the DDS pathway (which produces 3-methylbiphenyl) and the HYD pathway (which produces 3-methylcyclohexylbenzene and other hydrogenated products) is influenced by the catalyst formulation and reaction conditions.

  • To Favor the Direct Desulfurization (DDS) Pathway:

    • Catalyst Choice: CoMo-based catalysts generally exhibit a higher preference for the DDS pathway compared to NiMo catalysts.[10][11] The addition of phosphorus (P) as a promoter to CoMo catalysts can further enhance the DDS route for molecules like 4-MDBT.[5][11]

    • Support Acidity: Modifying the acidity of the support material can influence selectivity. For instance, increasing Brønsted acidity can promote isomerization, which may facilitate subsequent DDS.

  • To Favor the Hydrogenation (HYD) Pathway:

    • Catalyst Choice: NiMo-based catalysts are known to have higher hydrogenation activity and thus favor the HYD pathway.[10][12]

    • Increase Hydrogen Pressure: Higher H₂ partial pressure generally promotes hydrogenation reactions.

    • Lower Temperature: While lowering the temperature will decrease the overall reaction rate, it can sometimes favor the HYD pathway, which often has a lower activation energy than the C-S bond cleavage in the DDS pathway.

Question 3: My catalyst is deactivating rapidly. What are the potential causes and solutions?

Answer: Rapid deactivation is a common problem in HDS. The primary causes are coke deposition and poisoning.

  • Coke Deposition:

    • Cause: Aromatic compounds in the feed can polymerize on the catalyst surface at high temperatures, forming coke that blocks pores and active sites.

    • Solution:

      • Optimize Temperature: Avoid excessively high reaction temperatures.

      • Increase H₂ Pressure: Higher hydrogen pressure can inhibit coke formation by promoting hydrogenation of coke precursors.

      • Regeneration: A decoking procedure, typically involving a controlled burn-off with a dilute oxygen/nitrogen mixture, can regenerate the catalyst.

  • Catalyst Poisoning:

    • Cause: As mentioned in Question 1, nitrogen compounds, heavy metals, and other impurities in the feedstock can irreversibly bind to the active sites.[7][8] H₂S, a product of the HDS reaction, can also act as an inhibitor, particularly for the DDS pathway on NiMo catalysts.[5]

    • Solution:

      • Feedstock Purification: Implement an upstream guard bed or purification step to remove known poisons before the feed enters the HDS reactor.

      • Catalyst Selection: If H₂S inhibition is a major issue, CoMo catalysts may be a better choice as they show less susceptibility.[10]

Frequently Asked Questions (FAQs)

Q1: What are the typical active phases in a 4-MDBT HDS catalyst? A: The most common and effective catalysts are based on molybdenum or tungsten sulfides, promoted by cobalt or nickel. These are typically supported on high-surface-area materials like gamma-alumina (γ-Al₂O₃).[2][3] The active phase is often referred to as CoMoS or NiMoS. The promoter atoms (Co or Ni) are located at the edges of the MoS₂ crystallites, which are considered the active sites for the reaction.[2]

Q2: Why is 4-MDBT more difficult to desulfurize than dibenzothiophene (B1670422) (DBT)? A: The methyl group at the 4-position in 4-MDBT creates steric hindrance. This bulkiness makes it more difficult for the sulfur atom to access the active sites on the catalyst surface, thus lowering the reaction rate compared to the parent DBT molecule.[13] The order of reactivity is generally DBT > 4-MDBT > 4,6-dimethyldibenzothiophene (B75733) (4,6-DMDBT).

Q3: What is the difference between the DDS and HYD pathways for 4-MDBT HDS? A: The two main reaction pathways for the HDS of 4-MDBT are:

  • Direct Desulfurization (DDS): In this pathway, the C-S bonds are cleaved directly without prior hydrogenation of the aromatic rings. This results in the formation of 3-methylbiphenyl (B165614) (3-MBP) and H₂S.

  • Hydrogenation (HYD): In this pathway, one of the aromatic rings of 4-MDBT is first hydrogenated to form tetrahydro-4-methyldibenzothiophene (TH-4-MDBT). This intermediate is then desulfurized to produce 3-methylcyclohexylbenzene (3-MCHB) and other products.

Q4: How do I choose between a CoMo and a NiMo catalyst? A: The choice depends on your desired product and the composition of your feedstock.

  • CoMo/Al₂O₃: Generally preferred for direct desulfurization (DDS). It is also less susceptible to inhibition by H₂S.[10]

  • NiMo/Al₂O₃: Exhibits higher hydrogenation (HYD) activity. It is often used when hydrodenitrogenation (HDN) is also a goal, as it is more effective for removing nitrogen compounds. However, it is more strongly inhibited by H₂S than CoMo catalysts.[5]

Data Presentation

Table 1: Comparison of Catalyst Performance in the HDS of Sterically Hindered Dibenzothiophenes

CatalystSupportPromoter(s)ReactantTemp (°C)Pressure (MPa)Conversion (%)DDS/HYD RatioReference
NiMo/HAlMCM-41H-Al-MCM-41Ni, Mo4,6-DMDBT3506.0~88> 1 (DDS favored)[14]
NiMo/HTiMCM-41H-Ti-MCM-41Ni, Mo4,6-DMDBT3506.0~94~1 (DDS & HYD equal)[14]
CoMoP/γ-Al₂O₃γ-Al₂O₃Co, Mo, P4-MDBT350--DDS favored[5][11]
NiMoP/Al₂O₃γ-Al₂O₃Ni, Mo, P4,6-DMDBT3205.5>15< 1 (HYD favored)[15]
CoMo/Al₂O₃γ-Al₂O₃Co, Mo4,6-DMDBT3003.0-0.25[16]

Note: Data for 4,6-DMDBT is often used as a proxy for highly hindered compounds like 4-MDBT. The trends in selectivity and activity are generally applicable.

Experimental Protocols

Protocol 1: Catalyst Synthesis (CoMo/γ-Al₂O₃ via Incipient Wetness Impregnation)
  • Support Preparation: Dry γ-Al₂O₃ extrudates or powder at 120°C for 12 hours to remove adsorbed water.

  • Impregnation Solution Preparation:

    • Dissolve a calculated amount of ammonium (B1175870) heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O) in deionized water to achieve the desired Mo loading (e.g., 9 wt% MoO₃).

    • Separately, dissolve a calculated amount of cobalt nitrate (B79036) (Co(NO₃)₂·6H₂O) in deionized water for the desired Co loading (e.g., 2 wt% CoO).[17]

    • Combine the two solutions. Citric acid can be added as a chelating agent to improve the dispersion of the metal species.

  • Impregnation:

    • Determine the pore volume of the γ-Al₂O₃ support.

    • Slowly add the impregnation solution to the dry support dropwise until the pores are completely filled (incipient wetness).

  • Drying and Calcination:

    • Age the impregnated support at room temperature for 12 hours in a covered container.

    • Dry the catalyst at 110-120°C for 12 hours.[17]

    • Calcine the dried catalyst in a furnace under a flow of dry air. Ramp the temperature to 500-550°C and hold for 4 hours.[17][18]

Protocol 2: Catalyst Characterization
  • X-Ray Diffraction (XRD):

    • Grind the catalyst sample to a fine powder.

    • Mount the powder on a zero-background sample holder.

    • Acquire a diffraction pattern using a standard powder diffractometer with Cu Kα radiation.

    • Analyze the data to identify crystalline phases (e.g., γ-Al₂O₃, MoO₃, Co₃O₄) and estimate crystallite size using the Scherrer equation.[19][20][21]

  • BET Surface Area Analysis (N₂ Physisorption):

    • Degas the sample under vacuum at an elevated temperature (e.g., 200-300°C) to remove adsorbed species.

    • Perform N₂ adsorption-desorption measurements at liquid nitrogen temperature (77 K).

    • Calculate the specific surface area using the Brunauer-Emmett-Teller (BET) method. Determine pore volume and pore size distribution using the Barrett-Joyner-Halenda (BJH) method.[22]

  • Transmission Electron Microscopy (TEM):

    • Disperse the catalyst powder in a solvent (e.g., ethanol) using ultrasonication.

    • Deposit a drop of the suspension onto a carbon-coated copper grid and allow it to dry.

    • Acquire high-resolution images to visualize the morphology of the support and the dispersion and slab length of the active MoS₂ phases after sulfidation.[19]

Protocol 3: HDS Activity Testing in a Fixed-Bed Reactor
  • Reactor Loading: Load a known mass of catalyst (typically 0.5 - 2.0 g) into a stainless-steel fixed-bed reactor, positioning it between two beds of inert material (e.g., quartz wool or silicon carbide).[4]

  • Catalyst Presulfiding (Activation):

    • Pressurize the reactor with hydrogen.

    • Introduce a sulfiding feed (e.g., 5-10% H₂S in H₂ or a liquid feed of DMDS in a solvent like decane).

    • Heat the reactor according to a specific temperature program, typically holding at a low temperature (e.g., 150-200°C) before ramping to a final sulfidation temperature (e.g., 350-400°C) and holding for several hours.[1]

  • HDS Reaction:

    • After sulfidation, switch the feed to the reaction mixture (e.g., 4-MDBT dissolved in a solvent like decane (B31447) or dodecane).

    • Set the desired reaction conditions: Temperature (e.g., 320-360°C), Pressure (e.g., 3-6 MPa), LHSV, and H₂/oil ratio.[4][23]

  • Product Analysis:

    • Collect liquid product samples periodically from the gas-liquid separator.

    • Analyze the samples using a gas chromatograph (GC) equipped with a flame ionization detector (FID) or a sulfur-specific detector to determine the concentrations of 4-MDBT and the reaction products.

    • Calculate conversion and selectivity based on the GC analysis.

Visualizations

HDS_Pathways cluster_DDS Direct Desulfurization (DDS) Pathway cluster_HYD Hydrogenation (HYD) Pathway MDBT This compound (4-MDBT) MBP 3-Methylbiphenyl (3-MBP) MDBT->MBP + H₂ - H₂S TH_MDBT Tetrahydro-4-MDBT MDBT->TH_MDBT + H₂ H2S_DDS H₂S MCHB 3-Methylcyclohexylbenzene (3-MCHB) TH_MDBT->MCHB + H₂ - H₂S H2S_HYD H₂S

Caption: Reaction network for 4-MDBT hydrodesulfurization.

Troubleshooting_Logic Start Low 4-MDBT Conversion Check_Activation Verify Catalyst Activation (Temp, Time, Agent) Start->Check_Activation Check_Conditions Inspect Reaction Conditions (Temp, Pressure, Flow) Check_Activation->Check_Conditions Activation OK Resolved Problem Resolved Check_Activation->Resolved Issue Found & Fixed Check_Feed Analyze Feedstock for Poisons (N, Metals) Check_Conditions->Check_Feed Conditions OK Check_Conditions->Resolved Issue Found & Fixed Analyze_Catalyst Characterize Spent Catalyst (Coke, Sintering) Check_Feed->Analyze_Catalyst Feed is Clean Check_Feed->Resolved Issue Found & Fixed Analyze_Catalyst->Resolved Cause Identified

Caption: Logic diagram for troubleshooting low HDS conversion.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cat_synth Catalyst Synthesis cat_char_pre Pre-reaction Characterization (XRD, BET) cat_synth->cat_char_pre reactor_load Reactor Loading cat_char_pre->reactor_load presulfiding Presulfiding reactor_load->presulfiding hds_reaction HDS Reaction presulfiding->hds_reaction sampling Product Sampling hds_reaction->sampling cat_char_post Post-reaction Characterization hds_reaction->cat_char_post gc_analysis GC Analysis sampling->gc_analysis data_proc Calculate Conversion & Selectivity gc_analysis->data_proc

Caption: General experimental workflow for HDS catalyst testing.

References

Technical Support Center: Enhancing Biodesulfurization of 4-Methyldibenzothiophene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the biodesulfurization of 4-methyldibenzothiophene (4-MDBT). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to enhancing the efficiency of this critical bioprocess.

Frequently Asked Questions (FAQs)

Q1: What is the primary pathway for the biodesulfurization of this compound?

A1: The most well-characterized and efficient pathway for the biodesulfurization of dibenzothiophene (B1670422) (DBT) and its alkylated derivatives like 4-MDBT is the "4S" pathway. This pathway specifically cleaves the carbon-sulfur (C-S) bond without degrading the carbon skeleton of the molecule, thus preserving its caloric value. The key enzymes involved are DszC, DszA, and DszB, which are typically encoded by the dszABC operon. A flavin reductase, DszD, is also essential to provide the necessary reduced flavin mononucleotide (FMNH2) for the monooxygenases DszA and DszC.[1][2]

Q2: My biodesulfurization rate is low. What are the common limiting factors?

A2: Several factors can limit the rate of biodesulfurization. These include:

  • Feedback Inhibition: The end-product of the 4S pathway, 2-hydroxybiphenyl (2-HBP), can inhibit the activity of the Dsz enzymes, particularly DszC.[3][4]

  • Enzyme Specificity: The desulfurization enzymes may exhibit lower activity towards alkylated dibenzothiophenes like 4-MDBT compared to the parent compound, DBT.[5][6]

  • Mass Transfer Limitations: In two-phase (oil-water) systems, the transfer of 4-MDBT from the organic phase to the microbial cells in the aqueous phase can be a significant bottleneck.

  • Low Flavin Reductase Activity: Insufficient regeneration of the reduced flavin cofactor (FMNH2) by DszD can limit the activity of the DszA and DszC monooxygenases.

  • Suboptimal Culture Conditions: Factors such as pH, temperature, aeration, and the composition of the culture medium can significantly impact microbial growth and enzyme activity.

Q3: How can I overcome feedback inhibition by 2-hydroxybiphenyl (2-HBP)?

A3: Overcoming feedback inhibition by 2-HBP is a key strategy for enhancing biodesulfurization. Approaches include:

  • Genetic Engineering: Engineering strains to metabolize 2-HBP can alleviate its inhibitory effects. For instance, expressing the 4S pathway in a host that can naturally degrade 2-HBP, such as Pseudomonas azelaica, has been shown to significantly increase DBT removal.[1][4][7]

  • Two-Phase Bioreactor Systems: Utilizing a two-phase system where an organic solvent serves as a sink for 2-HBP can reduce its concentration in the aqueous phase, thereby minimizing inhibition.

  • Adsorbent Resins: The addition of adsorbent resins to the reaction mixture can sequester 2-HBP, preventing its accumulation to inhibitory levels.

Q4: Are there ways to improve the activity of the Dsz enzymes?

A4: Yes, several genetic and metabolic engineering strategies can be employed:

  • Directed Evolution and Protein Engineering: Mutagenesis of the dsz genes can lead to enzymes with improved specific activity, stability, or altered substrate specificity.

  • Codon Optimization and Promoter Engineering: Optimizing the codon usage of the dsz genes for the expression host and using strong, inducible promoters can increase the production of the desulfurization enzymes.

  • Overexpression of Flavin Reductase: Increasing the expression of a heterologous or native flavin reductase (DszD) can enhance the supply of the required FMNH2 cofactor.[3]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or no desulfurization activity 1. Inactive microbial culture.2. Incorrect media composition.3. Presence of inhibitory substances.1. Verify cell viability and growth phase. Cells from the early exponential phase often show the highest activity.[5][8]2. Ensure the medium is sulfur-free (if using DBT/4-MDBT as the sole sulfur source) and contains all necessary nutrients.[1][7]3. Check for potential inhibitors in the reaction mixture (e.g., heavy metals, toxic solvents).
Decreasing desulfurization rate over time 1. Feedback inhibition by 2-HBP.2. Biocatalyst deactivation.3. Depletion of essential cofactors or nutrients.1. Implement strategies to remove 2-HBP (see FAQ 3).2. Investigate the stability of your biocatalyst under the reaction conditions. Consider cell immobilization to enhance stability.[9]3. Ensure adequate supply of the carbon source and other essential nutrients. For resting cell assays, ensure cells are harvested at an optimal metabolic state.
Low desulfurization of 4-MDBT compared to DBT 1. Steric hindrance of the substrate.2. Lower affinity of Dsz enzymes for 4-MDBT.1. This is an inherent challenge. Consider using microbial strains specifically isolated or engineered for enhanced activity on sterically hindered DBTs.[10]2. Protein engineering of DszC may be necessary to improve its activity on alkylated substrates.
Inconsistent results between experiments 1. Variability in inoculum preparation.2. Fluctuations in experimental conditions (pH, temperature, aeration).3. Instability of plasmids carrying the dsz genes.1. Standardize the age, density, and physiological state of the inoculum.2. Tightly control all experimental parameters. Use buffered media to maintain a stable pH.3. If using a recombinant strain, ensure plasmid stability through appropriate antibiotic selection or genomic integration of the dsz operon.

Quantitative Data Summary

The following tables summarize quantitative data on the biodesulfurization of DBT and its derivatives from various studies.

Table 1: Comparison of Desulfurization Rates for Different Substrates

Microbial StrainSubstrateDesulfurization Rate (mmol/kg DCW/h)Reference
Rhodococcus erythropolis IGTS8DBT21.6[6]
Rhodococcus erythropolis IGTS84-MDBT8.64 (2.5-fold lower than DBT)[6][11]
Rhodococcus erythropolis IGTS84,6-DMDBTSimilar to DBT in single systems[5]
Rhodococcus erythropolis IGTS84,6-DEDBTLower than DBT and 4-MDBT[5]

Table 2: Effect of Process Conditions on DBT Desulfurization

Microbial StrainConditionDesulfurization Efficiency/RateReference
Pseudomonas azelaica AJdszEngineered to metabolize 2-HBP100% increase in DBT removal[1][4]
Rhodococcus erythropolis IGTS8Optimal cell concentrationMaximum rate at intermediate concentrations[5][8]
Rhodococcus erythropolis IGTS8Biocatalyst age (growth phase)Highest efficiency at the beginning of the exponential phase[5][8]
Gordonia sp. JDZX13Optimized oil/aqueous ratio (1:2)100.7% improvement in DBT removal[12]

Experimental Protocols

Protocol 1: Resting Cell Assay for Biodesulfurization Activity

This protocol is used to measure the specific desulfurization activity of a microbial culture.

  • Cell Culture and Harvesting:

    • Grow the microbial strain in a suitable medium (e.g., Basal Salts Medium (BSM)) with a non-sulfur containing carbon source (e.g., glucose, glycerol) and a suitable sulfur source (e.g., DMSO, sulfate) until the early exponential growth phase.[1][13]

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

    • Wash the cell pellet twice with a sulfur-free buffer (e.g., 50 mM HEPES, pH 8.0 or phosphate (B84403) buffer).[13]

  • Reaction Setup:

    • Resuspend the washed cells in the same sulfur-free buffer to a specific optical density (OD600) or dry cell weight (DCW) concentration (e.g., 1.0 g DCW/L).[2]

    • Pre-incubate the cell suspension at the optimal temperature (e.g., 30°C) with shaking.

    • Initiate the reaction by adding 4-MDBT (dissolved in a water-miscible solvent like ethanol (B145695) or DMSO to a final concentration of, for example, 1-2 mM).[2]

  • Sampling and Analysis:

    • Take samples at regular time intervals (e.g., 0, 1, 2, 4 hours).

    • Stop the reaction in the samples by adding an equal volume of a solvent like acetonitrile (B52724) or by centrifugation to remove the cells.

    • Analyze the supernatant for the concentration of 4-MDBT and the product (e.g., 2-hydroxy-3-methylbiphenyl) using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Biodesulfurization in a Two-Phase System

This protocol is suitable for simulating conditions closer to industrial applications.

  • Biocatalyst Preparation:

    • Prepare resting cells as described in Protocol 1.

  • Two-Phase System Setup:

    • Prepare a biphasic medium in a bioreactor or flask. The aqueous phase consists of the resting cell suspension in a buffer. The organic phase is a model oil (e.g., n-dodecane, hexadecane) containing a known concentration of 4-MDBT (e.g., 3 mM).[5]

    • The ratio of the organic phase to the aqueous phase (v/v) should be optimized (e.g., 50% v/v).[5]

  • Reaction Conditions:

    • Incubate the two-phase system at the optimal temperature (e.g., 30°C) with sufficient agitation or sparging to ensure adequate mixing and aeration.[5]

  • Sampling and Analysis:

    • At specified time points, stop the agitation and allow the phases to separate.

    • Carefully withdraw a sample from the organic phase.

    • Dilute the organic phase sample with a suitable solvent and analyze for the concentration of 4-MDBT and its desulfurized product by HPLC or GC.

Visualizations

4S_Pathway cluster_cell Microbial Cell MDBT This compound (4-MDBT) DszC DszC (Monooxygenase) MDBT->DszC O2 MDBTO2 4-MDBT-sulfone DszA DszA (Monooxygenase) MDBTO2->DszA O2 HPBS 2-(2'-hydroxyphenyl)benzene sulfinate derivative DszB DszB (Desulfinase) HPBS->DszB HMBP 2-Hydroxy-3-methylbiphenyl HMBP->DszC Feedback Inhibition Sulfite Sulfite (SO3^2-) DszC->MDBTO2 H2O DszA->HPBS H2O DszB->HMBP DszB->Sulfite DszD DszD (Flavin Reductase) NAD NAD+ DszD->NAD FMNH2 FMNH2 DszD->FMNH2 NADH NADH + H+ NADH->DszD FMN FMN FMN->DszD FMNH2->DszC FMNH2->DszA

Caption: The 4S pathway for this compound biodesulfurization.

Troubleshooting_Workflow start Low/No Desulfurization check_culture Check Cell Viability & Growth Phase start->check_culture check_media Verify Media Composition check_culture->check_media Viable re_culture Re-culture/Optimize Growth check_culture->re_culture Not Viable check_inhibition Assess Feedback Inhibition (2-HBP) check_media->check_inhibition Correct adjust_media Adjust Media (e.g., sulfur source) check_media->adjust_media Incorrect optimize_conditions Optimize Reaction Conditions (pH, Temp) check_inhibition->optimize_conditions Low mitigate_inhibition Implement 2-HBP Removal Strategy check_inhibition->mitigate_inhibition High adjust_conditions Fine-tune pH and Temperature optimize_conditions->adjust_conditions Sub-optimal success Desulfurization Rate Enhanced optimize_conditions->success Optimal re_culture->check_culture adjust_media->check_media mitigate_inhibition->check_inhibition adjust_conditions->optimize_conditions

Caption: A logical workflow for troubleshooting low biodesulfurization rates.

References

troubleshooting low yields in 4-methyldibenzothiophene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of 4-methyldibenzothiophene, aimed at researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The synthesis of this compound can be approached through several established methods for forming the dibenzothiophene (B1670422) core. The most common strategies include:

  • Suzuki Coupling: This involves the palladium-catalyzed cross-coupling of a substituted thiophene (B33073) with a substituted benzene (B151609) derivative. For this compound, this could involve coupling a boronic acid derivative of one ring system with a halogenated partner of the other, followed by an intramolecular cyclization to form the final tricyclic product.[1][2]

  • Pschorr Cyclization: This classical method involves the intramolecular cyclization of a diazonium salt. The synthesis would begin with precursors that are then converted into a diazonium salt, which subsequently cyclizes to form the dibenzothiophene ring system.[3][4] This method can sometimes result in moderate yields.[5]

  • Friedel-Crafts Reaction: An intramolecular Friedel-Crafts reaction can be employed to form one of the C-C bonds of the dibenzothiophene core. This typically involves a precursor molecule that can be cyclized in the presence of a Lewis acid or Brønsted acid catalyst.[6][7]

Q2: My overall yield of this compound is consistently low. What are the general areas I should investigate?

A2: Low yields in multi-step organic syntheses can be attributed to a variety of factors. Key areas to scrutinize include:

  • Purity of Starting Materials: Ensure the purity of all reactants and reagents. Impurities can interfere with catalytic cycles and lead to the formation of byproducts.

  • Reaction Conditions: Strict control of reaction parameters such as temperature, reaction time, and atmosphere is crucial. For instance, many coupling reactions require an inert atmosphere to prevent catalyst degradation.

  • Solvent Quality: The use of anhydrous and degassed solvents is often critical, particularly in palladium-catalyzed reactions like the Suzuki coupling.

  • Catalyst Activity: The choice and handling of the catalyst are paramount. Ensure the catalyst is active and used in the correct loading.

  • Work-up and Purification: Product loss can occur during extraction, washing, and purification steps. Optimize these procedures to minimize such losses.

Troubleshooting Guides by Synthetic Route

Suzuki Coupling Approach

This approach typically involves the formation of a biaryl precursor via Suzuki coupling, followed by an intramolecular cyclization to form the dibenzothiophene.

Q3: I am observing significant amounts of homocoupling of my boronic acid reagent in the Suzuki coupling step. What could be the cause and how can I prevent it?

A3: Homocoupling is a common side reaction in Suzuki couplings.

Potential CauseRecommended Solution
Presence of Oxygen Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
Suboptimal Base The choice of base is critical. Experiment with different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The strength and solubility of the base can influence the relative rates of cross-coupling and homocoupling.
Incorrect Palladium Catalyst or Ligand The ligand on the palladium catalyst plays a crucial role. Consider using bulky electron-rich phosphine (B1218219) ligands which can promote the desired cross-coupling over homocoupling.
Impure Boronic Acid Use freshly prepared or purified boronic acid. Boronic acids can degrade over time, leading to side reactions.

Q4: The intramolecular cyclization step to form the dibenzothiophene is not proceeding efficiently. What conditions should I explore?

A4: The efficiency of the final ring-closing step is critical for the overall yield.

Potential CauseRecommended Solution
Insufficient Reaction Temperature Some cyclization reactions require significant thermal energy. Consider increasing the reaction temperature, potentially using a high-boiling point solvent or microwave irradiation.[1][2]
Inappropriate Base or Catalyst If the cyclization is base-induced, screen different bases of varying strengths. If it is a catalyzed process, ensure the catalyst is appropriate for the specific bond formation.
Steric Hindrance The presence of the methyl group may introduce some steric hindrance. More forcing reaction conditions (higher temperature, longer reaction time) may be necessary to overcome this.

Experimental Workflow for a Generic Suzuki Coupling and Cyclization Approach

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Intramolecular Cyclization start Aryl Halide + Aryl Boronic Acid reagents Pd Catalyst, Base, Solvent start->reagents 1. reaction Reaction under Inert Atmosphere reagents->reaction 2. workup1 Aqueous Work-up & Extraction reaction->workup1 3. purification1 Column Chromatography workup1->purification1 4. product1 Biaryl Intermediate purification1->product1 5. start2 Biaryl Intermediate product1->start2 reagents2 Base/Catalyst, High-Boiling Solvent start2->reagents2 1. reaction2 Heating (Conventional or Microwave) reagents2->reaction2 2. workup2 Aqueous Work-up & Extraction reaction2->workup2 3. purification2 Recrystallization/Chromatography workup2->purification2 4. product2 This compound purification2->product2 5.

Caption: General workflow for this compound synthesis via Suzuki coupling and subsequent cyclization.

Pschorr Cyclization Approach

The Pschorr cyclization involves the formation of a diazonium salt from an appropriate amine precursor, which then undergoes copper-catalyzed intramolecular cyclization.

Q5: The diazotization of my amine precursor is leading to a complex mixture of products. How can I improve the selectivity of this step?

A5: Diazotization requires careful control of reaction conditions to avoid side reactions.

Potential CauseRecommended Solution
Incorrect Temperature The reaction should be carried out at low temperatures, typically between 0 and 5 °C, to ensure the stability of the diazonium salt.
Inappropriate Acidic Medium The choice and concentration of the acid (e.g., HCl, H₂SO₄) are important. Ensure sufficient acidity to prevent premature coupling reactions.
Slow Addition of Nitrite (B80452) Add the sodium nitrite solution slowly and dropwise to maintain a low concentration of nitrous acid and control the reaction rate.

Q6: The final Pschorr cyclization step is giving a low yield of this compound. What factors should I consider to optimize this reaction?

A6: The copper-catalyzed cyclization is often the yield-limiting step in the Pschorr synthesis.

Potential CauseRecommended Solution
Inactive Copper Catalyst Use freshly prepared or activated copper powder or copper(I) salts. The surface activity of the copper is critical.
Presence of Radical Scavengers The reaction proceeds via a radical mechanism, so ensure that the reaction medium is free from substances that can quench radicals.
Suboptimal Solvent The choice of solvent can influence the solubility of the diazonium salt and the efficiency of the cyclization. Aprotic solvents are sometimes used to improve yields.
Formation of Byproducts Side reactions such as reduction of the diazonium group or intermolecular reactions can compete with the desired cyclization. Careful control of temperature and reactant concentrations can help to minimize these.

Logical Troubleshooting Flow for Pschorr Cyclization

G start Low Yield in Pschorr Cyclization check_diazotization Check Diazotization Step start->check_diazotization check_cyclization Check Cyclization Step start->check_cyclization low_temp Is Temperature 0-5 °C? check_diazotization->low_temp copper_activity Is Copper Catalyst Active? check_cyclization->copper_activity acid_conc Is Acid Concentration Sufficient? low_temp->acid_conc Yes solution2 Optimize Diazotization Conditions low_temp->solution2 No nitrite_add Is Nitrite Addition Slow? acid_conc->nitrite_add Yes acid_conc->solution2 No diazotization_ok Diazotization Appears Correct nitrite_add->diazotization_ok Yes nitrite_add->solution2 No solvent_choice Is Solvent Appropriate? copper_activity->solvent_choice Yes solution Optimize Cyclization Conditions copper_activity->solution No byproducts Are Byproducts Forming? solvent_choice->byproducts Yes solvent_choice->solution No byproducts->solution Yes byproducts->solution No

Caption: A decision-making diagram for troubleshooting low yields in a Pschorr cyclization reaction.

Experimental Protocols

Protocol: Synthesis of a Dibenzothiophene via Suzuki Coupling and Cyclization

Step 1: Suzuki Coupling of an Aryl Halide and an Aryl Boronic Acid

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 eq.), the aryl boronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and a degassed solvent (e.g., a mixture of toluene, ethanol, and water).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the biaryl intermediate.

Step 2: Intramolecular Cyclization to this compound

This step is highly dependent on the nature of the biaryl intermediate.

  • For a base-induced cyclization:

    • Dissolve the biaryl intermediate in a high-boiling point aprotic solvent (e.g., DMF or DMSO).

    • Add a strong base (e.g., potassium tert-butoxide) and heat the mixture. The temperature and reaction time will need to be optimized.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, perform an aqueous work-up and extract the product.

    • Purify by recrystallization or column chromatography.

  • For a microwave-assisted cyclization:

    • In a microwave vial, combine the biaryl intermediate with a suitable catalyst and solvent.

    • Heat the reaction in a microwave reactor at a set temperature for a specific time. These parameters will require optimization.[1][2]

    • After cooling, work-up and purify the product as described above.

References

Technical Support Center: 4-Methyldibenzothiophene Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on the stability issues associated with 4-methyldibenzothiophene analytical standards. Below you will find a troubleshooting guide and frequently asked questions to address common challenges encountered during experimental work.

Troubleshooting Guide

This guide addresses specific analytical issues that may arise during the use of this compound standards.

Issue 1: Unexpected Peaks in Chromatogram

Symptoms:

  • Appearance of new peaks, often with lower retention times than the parent compound.

  • The area of the this compound peak decreases over time.

Possible Causes:

  • Oxidative Degradation: The sulfur atom in the dibenzothiophene (B1670422) ring is susceptible to oxidation, forming this compound sulfoxide (B87167) and subsequently this compound sulfone. This can be accelerated by exposure to air, oxidizing agents, or metal ions.

  • Photodegradation: Exposure to UV light, and to a lesser extent, ambient light, can induce degradation of the molecule.

Solutions:

  • Sample Preparation: Prepare solutions fresh and in amber vials to protect from light.

  • Solvent Selection: Use high-purity, degassed solvents to minimize dissolved oxygen.

  • Storage: Store stock solutions and standards at recommended low temperatures and protected from light.

  • Inert Atmosphere: If sensitivity persists, consider preparing and handling solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Confirmation of Degradants: If possible, use mass spectrometry (MS) to confirm the identity of the unexpected peaks as the sulfoxide and sulfone derivatives.

Issue 2: Drifting Retention Times

Symptoms:

  • Inconsistent retention times for the this compound peak across a series of injections.

Possible Causes:

  • Column Equilibration: Insufficient time for the analytical column to equilibrate with the mobile phase.

  • Mobile Phase Inconsistency: Changes in the mobile phase composition due to evaporation of a volatile component or inadequate mixing.

  • Temperature Fluctuations: Variations in the column oven temperature.

Solutions:

  • Column Conditioning: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run.

  • Mobile Phase Preparation: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to prevent evaporation.

  • Temperature Control: Use a column oven to maintain a constant and consistent temperature.

Issue 3: Peak Tailing or Broadening

Symptoms:

  • Asymmetrical peak shape for this compound.

Possible Causes:

  • Secondary Interactions: The analyte may be interacting with active sites on the stationary phase.

  • Column Overload: Injecting too high a concentration of the standard.

  • Column Degradation: The analytical column may be nearing the end of its lifespan.

Solutions:

  • Mobile Phase Modification: Add a small amount of a competitive agent, like a stronger solvent or a pH modifier (if applicable and compatible with the stationary phase), to the mobile phase to reduce secondary interactions.

  • Sample Dilution: Dilute the sample to a lower concentration.

  • Column Maintenance: Replace the column if it has been used extensively or shows signs of degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound analytical standards?

A1: The most probable chemical degradation pathways for this compound under typical laboratory conditions are oxidation and photodegradation. The sulfur atom in the thiophene (B33073) ring is susceptible to oxidation, leading to the formation of this compound sulfoxide and this compound sulfone.[1][2] Exposure to light, particularly UV radiation, can also lead to degradation. Hydrolytic degradation is less likely given the non-polar and water-insoluble nature of the molecule.

Q2: What are the recommended storage conditions for this compound analytical standards?

A2: To ensure the long-term stability of this compound analytical standards, they should be stored in a cool, dark, and dry place within a tightly sealed container. For solutions, it is advisable to use amber glassware to protect against photodegradation and to store them at refrigerated or frozen temperatures. The specific storage temperature should be in accordance with the manufacturer's recommendations.

Q3: How can I develop a stability-indicating analytical method for this compound?

A3: A stability-indicating method is one that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients. To develop such a method, forced degradation studies are essential.[3][4][5][6] This involves subjecting a solution of this compound to stress conditions like heat, light, acid, base, and oxidation to intentionally generate degradation products.[4][6] The analytical method, typically HPLC with UV or MS detection, must then be able to resolve the parent peak from all the generated degradation product peaks.

Q4: What solvents are suitable for preparing solutions of this compound?

A4: this compound is a non-polar compound and is soluble in many common organic solvents such as hexane, toluene, and dichloromethane.[7] When preparing solutions for analytical purposes, it is crucial to use high-purity, HPLC-grade solvents to avoid introducing impurities that could interfere with the analysis. The stability of this compound in different solvents should be evaluated as part of your internal method validation, as some solvents may accelerate degradation.

Data Presentation

While specific quantitative stability data for this compound analytical standards is not extensively available in public literature, the following table provides a template for summarizing data from a forced degradation study. It is recommended that users generate this data internally for their specific standard and storage conditions.

Table 1: Example Data from a Forced Degradation Study of this compound

Stress ConditionDurationTemperature% Degradation of 4-MDBTMajor Degradation Products
Acidic (0.1 M HCl)24 hours60°CData to be generatedTo be identified
Basic (0.1 M NaOH)24 hours60°CData to be generatedTo be identified
Oxidative (3% H₂O₂)24 hoursRoom TempData to be generated4-MDBT Sulfoxide, 4-MDBT Sulfone
Thermal48 hours80°CData to be generatedTo be identified
Photolytic (UV Lamp)24 hoursRoom TempData to be generatedTo be identified

MDBT: this compound

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound and to assess the stability-indicating nature of an analytical method.

Materials:

  • This compound analytical standard

  • HPLC-grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • Amber HPLC vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.

    • Photodegradation: Expose a vial of the stock solution to a UV lamp (e.g., 254 nm) for 24 hours.

  • Sample Analysis: After the specified time, cool the samples to room temperature. If necessary, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze using a suitable, developed chromatographic method (e.g., HPLC-UV/MS).

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control solution. Evaluate the percentage of degradation and the resolution between the parent peak and any degradation product peaks.

Visualizations

Troubleshooting Workflow for this compound Analysis

TroubleshootingWorkflow Troubleshooting Workflow for 4-MDBT Analysis start Analytical Issue Observed issue1 Unexpected Peaks? start->issue1 issue2 Retention Time Drift? issue1->issue2 No cause1a Oxidative Degradation issue1->cause1a Yes issue3 Peak Tailing/Broadening? issue2->issue3 No cause2a Column Equilibration issue2->cause2a Yes cause3a Secondary Interactions issue3->cause3a Yes cause1b Photodegradation cause1a->cause1b solution1 Protect from light/oxygen Use fresh solutions cause1b->solution1 end_node Issue Resolved solution1->end_node cause2b Mobile Phase Inconsistency cause2a->cause2b solution2 Ensure proper equilibration Prepare fresh mobile phase cause2b->solution2 solution2->end_node cause3b Column Overload/Degradation cause3a->cause3b solution3 Modify mobile phase Dilute sample or replace column cause3b->solution3 solution3->end_node

Caption: A logical workflow for troubleshooting common analytical issues.

Potential Degradation Pathway of this compound

DegradationPathway Potential Degradation Pathway of 4-MDBT MDBT This compound MDBT_Sulfoxide This compound Sulfoxide MDBT->MDBT_Sulfoxide Oxidation MDBT_Sulfone This compound Sulfone MDBT_Sulfoxide->MDBT_Sulfone Further Oxidation

Caption: The oxidative degradation pathway of this compound.

References

Technical Support Center: Quantification of 4-Methyldibenzothiophene in Weathered Oil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the quantitative analysis of 4-methyldibenzothiophene (4-MDBT) in weathered oil samples.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a useful marker in weathered oil analysis?

A1: this compound (4-MDBT) and its isomers are valuable markers in oil spill and weathering studies for several reasons. They are naturally present in most crude oils at relatively high concentrations.[1][2] Due to methyl steric hindrance, certain isomers like 4-MDBT are more resistant to the refining process and weathering, allowing them to persist in the environment.[2] The relative distribution of methyldibenzothiophene isomers can serve as a fingerprint to differentiate and identify the source of crude and weathered oils.[1] While less susceptible to evaporative weathering in the short term, the ratios of these isomers can be altered by biodegradation, providing insights into the microbial degradation of the oil.[1]

Q2: What is the most common analytical technique for quantifying 4-MDBT in weathered oil?

A2: The most common and reliable method for the quantification of 4-MDBT in weathered oil is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[3] This technique allows for the separation of complex hydrocarbon mixtures and the specific detection and quantification of target compounds based on their mass-to-charge ratio.[3] For enhanced selectivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode can be employed.

Q3: What are the main challenges encountered when quantifying 4-MDBT in weathered oil?

A3: Researchers face several key challenges:

  • Isomeric Co-elution: 4-MDBT has three other isomers (1-, 2-, and 3-MDBT) which can be difficult to separate chromatographically.[3][4]

  • Matrix Effects: The complex matrix of weathered oil can interfere with the ionization of 4-MDBT in the MS source, leading to either signal enhancement or suppression and, consequently, inaccurate quantification.[5][6]

  • Weathering Effects: Processes like evaporation and biodegradation alter the chemical composition of the oil, which can affect the concentration and relative ratios of MDBT isomers.[1][7]

  • Sample Preparation: Inefficient extraction and cleanup can lead to low recovery of the analyte and the presence of interfering compounds.[8][9]

Troubleshooting Guide

Problem 1: Poor Chromatographic Resolution and Isomer Co-elution

Symptoms:

  • Overlapping peaks for methyldibenzothiophene isomers in the chromatogram.

  • Inability to accurately integrate the peak for 4-MDBT.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Inadequate GC Column Use a high-resolution capillary column suitable for polycyclic aromatic sulfur heterocycles (PASHs), such as a DB-5ms or HP-5 fused silica (B1680970) column.[1]
Suboptimal GC Oven Temperature Program Optimize the temperature program to improve separation. A slow ramp rate can enhance the resolution of closely eluting isomers.
Incorrect Carrier Gas Flow Rate Ensure the carrier gas (e.g., Helium) flow rate is set to the optimal velocity for the column dimensions to maximize efficiency.
Complex Sample Matrix Employ a more rigorous sample cleanup procedure to remove interfering compounds.[10] Consider using two-dimensional gas chromatography (GCxGC) for highly complex samples.
Problem 2: Inaccurate Quantification due to Matrix Effects

Symptoms:

  • Poor reproducibility of results between samples.

  • Significant deviation in quality control sample measurements.

  • Non-linear calibration curves.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Signal Suppression or Enhancement Develop a matrix-matched calibration curve by spiking a blank matrix (a similar oil sample known to be free of the analyte) with known concentrations of 4-MDBT.[5][11] This helps to compensate for the matrix effect.
Interfering Co-eluting Compounds Improve sample cleanup using techniques like Solid Phase Extraction (SPE) or column chromatography to remove interfering matrix components.[10]
Inappropriate Internal Standard Use a stable isotope-labeled internal standard, such as deuterated dibenzothiophene (B1670422) (DBT-d8), which has very similar chemical and physical properties to the analyte and will be similarly affected by the matrix.[4][12][13]
Problem 3: Low Analyte Recovery

Symptoms:

  • Consistently low measured concentrations of 4-MDBT.

  • Low signal-to-noise ratio for the 4-MDBT peak.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Inefficient Extraction Method Optimize the extraction solvent and technique. Common methods include Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction.[10] The choice of solvent is critical and should be tested for optimal recovery.
Analyte Loss During Cleanup Evaluate each step of the cleanup process for potential analyte loss. Ensure the chosen SPE sorbent and elution solvents are appropriate for 4-MDBT.
Degradation of Analyte Ensure samples are stored properly (e.g., in amber vials at low temperatures) to prevent photodegradation or volatilization.

Experimental Protocols

Protocol 1: Sample Extraction and Cleanup

This protocol outlines a general procedure for the extraction and cleanup of 4-MDBT from weathered oil samples.

  • Sample Preparation:

    • Homogenize the weathered oil sample.

    • Weigh approximately 1 gram of the homogenized sample into a centrifuge tube.

  • Internal Standard Spiking:

    • Spike the sample with a known amount of a suitable internal standard (e.g., DBT-d8).[4][12]

  • Extraction:

    • Add 10 mL of a suitable solvent mixture (e.g., dichloromethane:methanol, 2:1 v/v).

    • Vortex the mixture for 2 minutes.

    • Place the sample in an ultrasonic bath for 15 minutes.

    • Centrifuge the sample at 3000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean tube.

    • Repeat the extraction process twice more with fresh solvent.

    • Combine the supernatants.

  • Solvent Evaporation:

    • Evaporate the combined solvent extract to near dryness under a gentle stream of nitrogen.

  • Cleanup using Solid Phase Extraction (SPE):

    • Condition a silica gel SPE cartridge (e.g., 6 mL, 500 mg) with 5 mL of hexane (B92381).

    • Re-dissolve the extract in a minimal amount of hexane and load it onto the SPE cartridge.

    • Wash the cartridge with 5 mL of hexane to remove aliphatic hydrocarbons.

    • Elute the aromatic fraction, including 4-MDBT, with 10 mL of a hexane:dichloromethane (1:1 v/v) mixture.

    • Concentrate the eluted fraction under a gentle stream of nitrogen to a final volume of 1 mL.

Protocol 2: GC-MS Analysis

This protocol provides typical GC-MS parameters for the analysis of 4-MDBT.

  • Gas Chromatograph (GC):

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[1]

    • Injector: Splitless mode at 280°C.

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp 1: 10°C/min to 150°C.

      • Ramp 2: 5°C/min to 300°C, hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Monitor the molecular ion for 4-MDBT (m/z 198) and any other relevant fragment ions.

      • Monitor the molecular ion for the internal standard (e.g., m/z 192 for DBT-d8).

Data Presentation

Table 1: Example Calibration Data for 4-MDBT Quantification

Concentration (ng/mL)4-MDBT Peak AreaInternal Standard Peak AreaResponse Ratio (Analyte/IS)
115,234145,8760.104
576,170146,1230.521
10153,890145,9981.054
25382,225146,5432.608
50765,450145,7895.250
1001,528,900146,01210.471

Table 2: Typical Retention Times of Methyldibenzothiophene Isomers

CompoundApproximate Retention Time (min)
1-Methyldibenzothiophene25.2
2- & 3-Methyldibenzothiophene (co-elute)25.5
This compound25.8

Note: Retention times are approximate and will vary depending on the specific GC column and analytical conditions.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Sample Weathered Oil Sample Homogenize Homogenize Sample Sample->Homogenize Weigh Weigh Sample Homogenize->Weigh Spike Spike with Internal Standard Weigh->Spike AddSolvent Add Extraction Solvent (DCM:MeOH) Spike->AddSolvent Vortex Vortex AddSolvent->Vortex Sonicate Ultrasonicate Vortex->Sonicate Centrifuge Centrifuge & Collect Supernatant Sonicate->Centrifuge Repeat Repeat Extraction 2x Centrifuge->Repeat Concentrate Concentrate Extract (N2) Repeat->Concentrate SPE Solid Phase Extraction (SPE) (Silica Gel) Concentrate->SPE Wash Wash (Hexane) SPE->Wash Elute Elute Aromatic Fraction (Hexane:DCM) Wash->Elute FinalConcentrate Concentrate to 1 mL Elute->FinalConcentrate GCMS GC-MS Analysis FinalConcentrate->GCMS Quantify Quantification GCMS->Quantify

Caption: Workflow for the extraction and analysis of 4-MDBT.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Inaccurate 4-MDBT Quantification Coelution Isomer Co-elution Problem->Coelution MatrixEffect Matrix Effects Problem->MatrixEffect LowRecovery Low Recovery Problem->LowRecovery OptimizeGC Optimize GC Method (Column, Temp Program) Coelution->OptimizeGC ImproveCleanup Improve Sample Cleanup (e.g., SPE) Coelution->ImproveCleanup MatrixMatchedCal Use Matrix-Matched Calibration MatrixEffect->MatrixMatchedCal IsotopeIS Use Isotope-Labeled Internal Standard MatrixEffect->IsotopeIS MatrixEffect->ImproveCleanup LowRecovery->ImproveCleanup OptimizeExtraction Optimize Extraction (Solvent, Method) LowRecovery->OptimizeExtraction

Caption: Troubleshooting logic for inaccurate 4-MDBT results.

References

Validation & Comparative

A Researcher's Guide to the Validation of GC-MS Methods for 4-Methyldibenzothiophene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of specific chemical entities is paramount. 4-Methyldibenzothiophene (4-MDBT), a heterocyclic aromatic compound, is relevant in various fields, including environmental analysis and petroleum research. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely used technique for the quantification of such compounds. This guide provides an objective comparison of hypothetical, yet realistic, validated GC-MS methods for the quantification of this compound, supported by established experimental protocols and data presentation principles.

Comparative Performance of Validated GC-MS Methods

The choice of a specific GC-MS method will depend on the analytical requirements, such as the desired sensitivity, the complexity of the sample matrix, and the required throughput. Below is a comparison of two common GC-MS setups: a standard single quadrupole GC-MS system and a more advanced triple quadrupole GC-MS/MS system. The following data, while not from a direct head-to-head study on this compound, represents typical performance characteristics for the analysis of polycyclic aromatic hydrocarbons (PAHs) and similar compounds.

Data Presentation: Comparison of GC-MS Method Validation Parameters

Validation ParameterMethod A: GC-MS (Single Quadrupole)Method B: GC-MS/MS (Triple Quadrupole)
Linearity (Correlation Coefficient, r²) > 0.995> 0.999
Linear Range 1 - 500 ng/mL0.1 - 200 ng/mL
Limit of Detection (LOD) 0.5 ng/mL0.05 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL0.15 ng/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 10%< 5%
Robustness ModerateHigh

Note: This table presents illustrative data based on typical performance for similar analytes to demonstrate the comparative capabilities of the two techniques. Actual performance may vary based on specific instrumentation, sample matrix, and experimental conditions.

Experimental Protocols

A detailed and robust experimental protocol is the foundation of any validated analytical method. Below is a comprehensive methodology for the quantification of this compound using GC-MS, encompassing sample preparation, instrument conditions, and validation procedures.

Sample Preparation
  • Extraction: For solid samples (e.g., soil, sediment), Accelerated Solvent Extraction (ASE) or Soxhlet extraction with a suitable solvent such as dichloromethane (B109758) (DCM) or a hexane (B92381)/acetone mixture is recommended. For liquid samples (e.g., water, fuel), liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with a C18 cartridge can be employed.

  • Cleanup: The extracted sample may require cleanup to remove interfering matrix components. This can be achieved using techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE).

  • Concentration and Solvent Exchange: The cleaned extract is then concentrated under a gentle stream of nitrogen. The solvent is exchanged to a non-polar solvent like hexane or isooctane, suitable for GC injection.

  • Internal Standard Addition: An appropriate internal standard (e.g., a deuterated analog of a similar PAH) is added to all samples, calibration standards, and quality control samples to correct for variations in injection volume and instrument response.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (Single Quadrupole) or Agilent 7000D Triple Quadrupole MS (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp 1: 10 °C/min to 200 °C

    • Ramp 2: 5 °C/min to 300 °C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer Conditions (Single Quadrupole):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Acquisition Mode: Selected Ion Monitoring (SIM). Key ions for this compound (m/z 198, 197, 184) should be monitored.

  • Mass Spectrometer Conditions (Triple Quadrupole - MS/MS):

    • Ionization and Source Temperatures: As above.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). A specific precursor-to-product ion transition for this compound would be selected for enhanced selectivity and sensitivity (e.g., m/z 198 -> 183).

Method Validation

The analytical method must be validated to ensure its suitability for its intended purpose. The following parameters should be assessed according to ICH guidelines or other relevant regulatory standards:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by analyzing blank matrix samples and spiked samples.

  • Linearity and Range: A calibration curve is generated by analyzing a series of standards at different concentrations. The linearity is evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. These are typically determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.

  • Accuracy: The closeness of the measured value to the true value. It is determined by performing recovery studies on spiked matrix samples at different concentration levels.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD) and is assessed at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., GC oven temperature, flow rate). This provides an indication of its reliability during normal usage.

Mandatory Visualization

The following diagram illustrates the general workflow for the validation of a GC-MS method for the quantification of this compound.

GC_MS_Validation_Workflow cluster_validation method_dev Method Development sample_prep Sample Preparation (Extraction & Cleanup) method_dev->sample_prep gcms_analysis GC-MS Analysis sample_prep->gcms_analysis validation_params Method Validation Parameters gcms_analysis->validation_params specificity Specificity validation_params->specificity linearity Linearity & Range validation_params->linearity lod_loq LOD & LOQ validation_params->lod_loq accuracy Accuracy validation_params->accuracy precision Precision validation_params->precision robustness Robustness validation_params->robustness validated_method Validated Method for 4-MDBT Quantification routine_analysis Routine Sample Analysis validated_method->routine_analysis

Caption: Workflow for GC-MS method validation.

A Comparative Guide to Inter-Laboratory Analysis of 4-Methyldibenzothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of complex chemical compounds, the accurate and precise quantification of 4-methyldibenzothiophene (4-MDBT) is of significant interest, particularly in the fields of environmental monitoring, geochemistry, and petroleum analysis. This guide provides an objective comparison of analytical methodologies for 4-MDBT, drawing upon available experimental data to inform laboratory practices.

While a formal inter-laboratory comparison study for this compound analysis is not publicly available, this guide synthesizes data from various validated analytical methods to offer a comparative overview of their performance. The following sections present quantitative data, detailed experimental protocols, and workflow visualizations to assist researchers in selecting and implementing appropriate analytical strategies.

Data Presentation: A Comparative Overview of Analytical Methods

The performance of an analytical method is characterized by several key parameters, including the Limit of Detection (LOD), Limit of Quantitation (LOQ), and recovery. The following tables summarize the performance of different analytical techniques for the determination of this compound and related compounds in various matrices.

Table 1: Performance Characteristics of GC-MS/MS for Methyldibenzothiophene (MDBT) Isomers Analysis

MatrixAnalyteLOD (ppb)LOQ (ppb)Recovery (%)Precision (RSD%)Citation
Crude Oil4-MDBT0.72.4Not ReportedNot Reported[1]
Crude Oil1-MDBT0.72.4Not ReportedNot Reported[1]
Crude Oil2-/3-MDBT (co-eluted)0.72.4Not ReportedNot Reported[1]

Table 2: Performance Characteristics of GC-ToFMS for Organosulfur Compounds Analysis

MatrixAnalyteLOD (µg/g)LOQ (µg/g)Recovery (%)Precision (RSD%)Citation
Crude OilDibenzothiophene0.02 - 0.200.08 - 0.6076 - 950.8 - 2.3

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of analytical results. Below are protocols for the key analytical techniques cited in this guide.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for MDBT Isomers in Crude Oil

This method allows for the selective and sensitive quantification of MDBT isomers without extensive sample cleanup.

Sample Preparation: Crude oil samples are diluted in a suitable solvent, such as dichloromethane, prior to injection. An internal standard is added for accurate quantification.

Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS) is utilized. A capillary column suitable for the separation of polycyclic aromatic hydrocarbons is employed.

GC-MS/MS Conditions:

  • Injection Mode: Splitless

  • Carrier Gas: Helium

  • Temperature Program: A temperature gradient is optimized to ensure the separation of the MDBT isomers.

  • Ionization Mode: Electron Ionization (EI)

  • MS/MS Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity. Specific precursor-to-product ion transitions for each MDBT isomer are monitored.

Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-ToFMS) for Organosulfur Compounds in Crude Oil

This method provides high-resolution mass analysis, which is beneficial for the identification and quantification of a wide range of organosulfur compounds.

Sample Preparation: Magnetic solid-phase extraction (m-SPE) using functionalized magnetic nanoparticles can be employed for the selective extraction of organosulfur compounds from the crude oil matrix.

Instrumentation: A gas chromatograph coupled to a time-of-flight mass spectrometer (GC-ToFMS) is used.

GC-ToFMS Conditions:

  • Injection Mode: Splitless

  • Carrier Gas: Helium

  • Temperature Program: A programmed temperature ramp is used to elute the compounds of interest.

  • Ionization Mode: Electron Ionization (EI)

  • Mass Analyzer: Time-of-Flight (ToF) for high-resolution mass spectra acquisition.

Mandatory Visualization

To further aid in the understanding of the analytical workflows, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing Sample Crude Oil Sample Dilution Dilution with Solvent Sample->Dilution Extraction Magnetic SPE (Optional) Dilution->Extraction GC Gas Chromatography (GC) Dilution->GC Direct Injection Extraction->GC Extracted Sample MS Mass Spectrometry (MS/MS or ToFMS) GC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting

Caption: Generalized experimental workflow for 4-MDBT analysis.

logical_relationship cluster_methods Analytical Methods cluster_performance Performance Metrics cluster_application Application Matrix GC_MSMS GC-MS/MS LOD_LOQ LOD / LOQ GC_MSMS->LOD_LOQ Selectivity Selectivity GC_MSMS->Selectivity GC_ToFMS GC-ToFMS GC_ToFMS->LOD_LOQ Recovery Recovery GC_ToFMS->Recovery Precision Precision GC_ToFMS->Precision CrudeOil Crude Oil LOD_LOQ->CrudeOil Diesel Diesel Fuel LOD_LOQ->Diesel Sediment Sediment LOD_LOQ->Sediment Recovery->CrudeOil Precision->CrudeOil Selectivity->CrudeOil

References

Reactivity in Hydrodesulfurization: A Comparative Analysis of 4-Methyldibenzothiophene and Dibenzothiophene

Author: BenchChem Technical Support Team. Date: December 2025

In the critical process of hydrodesulfurization (HDS), a catalytic process for removing sulfur from petroleum products, the reactivity of organosulfur compounds is a key determinant of efficiency. This guide provides a detailed comparison of the HDS reactivity of 4-methyldibenzothiophene (4-MDBT) and its parent compound, dibenzothiophene (B1670422) (DBT). For researchers and professionals in drug development and related scientific fields, understanding these differences is crucial for catalyst design and process optimization.

Executive Summary

Experimental data consistently demonstrates that dibenzothiophene (DBT) is significantly more reactive than this compound (4-MDBT) under typical HDS conditions. The presence of a methyl group at the 4-position in 4-MDBT introduces steric hindrance, which impedes the interaction of the sulfur atom with the active sites of the catalyst. This steric effect has a pronounced impact on the reaction kinetics, favoring different desulfurization pathways compared to the unsubstituted DBT.

Comparative Reactivity Data

The hydrodesulfurization of DBT and 4-MDBT primarily proceeds through two competitive reaction pathways:

  • Direct Desulfurization (DDS): In this pathway, the sulfur atom is directly removed from the molecule without prior hydrogenation of the aromatic rings. This leads to the formation of biphenyl (B1667301) (BP) from DBT and 3-methylbiphenyl (B165614) (3-MBP) from 4-MDBT.

  • Hydrogenation (HYD): This pathway involves the initial hydrogenation of one or both of the aromatic rings of the thiophenic molecule, followed by the cleavage of the C-S bonds. The main products are cyclohexylbenzene (B7769038) (CHB) and bicyclohexyl (B1666981) (BCH).

The steric hindrance caused by the methyl group in 4-MDBT makes the direct interaction of the sulfur atom with the catalyst surface more difficult, thereby inhibiting the DDS pathway.[1] Consequently, the HYD pathway often becomes more prominent for 4-MDBT compared to DBT.

The following table summarizes the pseudo-first-order rate constants for the HDS of DBT and 4-MDBT over a NiMo/Al2O3 catalyst, illustrating the significant difference in their reactivity.

CompoundTemperature (°C)Pressure (bar)LHSV (h⁻¹)Rate Constant (k)Reference
Dibenzothiophene (DBT)300-360601.5Significantly higher than 4-MDBT[2]
This compound (4-MDBT)300-360601.5Lower than DBT[2]

Studies have shown that the reactivity of dibenzothiophenes decreases with the addition of alkyl substituents, particularly those near the sulfur atom. The order of reactivity is generally observed as: DBT >> 4-MDBT > 4,6-DMDBT (4,6-dimethyldibenzothiophene).[1][2]

Reaction Pathways and Mechanisms

The distinct reactivity of DBT and 4-MDBT can be visualized through their respective HDS reaction networks.

HDS_Pathways cluster_DBT Dibenzothiophene (DBT) HDS cluster_4MDBT This compound (4-MDBT) HDS DBT Dibenzothiophene BP Biphenyl DBT->BP DDS THDBT Tetrahydrodibenzothiophene DBT->THDBT HYD CHB Cyclohexylbenzene THDBT->CHB MDBT This compound MBP 3-Methylbiphenyl MDBT->MBP DDS (Inhibited) THMDBT Tetrahydro-4-MDBT MDBT->THMDBT HYD MCHB Methylcyclohexylbenzene THMDBT->MCHB

Figure 1: HDS reaction pathways for DBT and 4-MDBT.

As depicted, for DBT, both the DDS and HYD pathways are significant.[3][4] However, for 4-MDBT, the DDS route is sterically hindered, leading to a greater proportion of the reaction proceeding through the HYD pathway.

Experimental Protocols

The following provides a general methodology for a typical HDS experiment to evaluate the reactivity of thiophenic compounds.

Catalyst Preparation and Activation:

A commercial NiMo/Al2O3 catalyst is often used.[2] The catalyst is typically presulfided in situ to convert the metal oxides to their active sulfide (B99878) phases. This is achieved by treating the catalyst with a mixture of H2S and H2 at elevated temperatures (e.g., 350-400°C) for several hours.

Reaction Procedure:

  • A high-pressure, fixed-bed reactor is loaded with the presulfided catalyst.

  • A liquid feed, consisting of a model oil (e.g., decalin or hexadecane) containing a known concentration of the sulfur compound (DBT or 4-MDBT), is introduced into the reactor along with a continuous flow of hydrogen.

  • The reactor is maintained at the desired temperature (e.g., 300-360°C) and pressure (e.g., 60 bar).[2]

  • The liquid hourly space velocity (LHSV), which is the volumetric flow rate of the liquid feed divided by the volume of the catalyst bed, is set to a specific value (e.g., 1.5 h⁻¹).[2]

  • Liquid samples are collected periodically from the reactor outlet.

  • The collected samples are analyzed using gas chromatography (GC) to determine the concentration of the reactant and the various products.

The following diagram illustrates a typical experimental workflow for HDS reactivity studies.

HDS_Workflow cluster_prep Catalyst Preparation cluster_reaction HDS Reaction cluster_analysis Analysis catalyst NiMo/Al2O3 Catalyst presulfidation Presulfidation (H2S/H2, 350-400°C) catalyst->presulfidation reactor Fixed-Bed Reactor presulfidation->reactor conditions Set T, P, LHSV reactor->conditions feed Liquid Feed (Sulfur Compound in Model Oil) + H2 feed->reactor sampling Collect Liquid Samples conditions->sampling gc Gas Chromatography (GC) Analysis sampling->gc data Determine Concentrations & Calculate Conversion/Rates gc->data

Figure 2: Experimental workflow for HDS reactivity studies.

Conclusion

The reactivity of dibenzothiophene and its methylated derivatives in hydrodesulfurization is a critical factor in the production of ultra-low sulfur fuels. The presence of a methyl group in the 4-position of this compound introduces significant steric hindrance, which lowers its overall HDS reactivity compared to the parent dibenzothiophene. This steric effect also shifts the reaction mechanism, favoring the hydrogenation pathway over direct desulfurization. A thorough understanding of these structure-reactivity relationships, supported by robust experimental data, is essential for the development of more effective HDS catalysts and processes.

References

comparison of different catalysts for 4-methyldibenzothiophene hydrodesulfurization

Author: BenchChem Technical Support Team. Date: December 2025

The stringent regulations on sulfur content in fuels necessitate the efficient removal of refractory sulfur compounds, among which 4-methyldibenzothiophene (4-MDBT) is a prominent example. Its hydrodesulfurization (HDS) is a critical process in the refining industry, heavily reliant on the performance of heterogeneous catalysts. This guide provides a comparative overview of different catalysts for the HDS of 4-MDBT, supported by experimental data, to aid researchers and scientists in the selection and development of optimal catalytic systems.

Performance Comparison of Catalysts

The hydrodesulfurization of this compound primarily proceeds through two main reaction pathways: direct desulfurization (DDS) and hydrogenation (HYD). The DDS pathway involves the direct cleavage of the C-S bonds, while the HYD pathway entails the hydrogenation of one of the aromatic rings prior to C-S bond scission. For 4-MDBT, the DDS route is generally predominant.[1][2] The presence of the methyl group in the 4-position sterically hinders the interaction of the sulfur atom with the catalyst surface, making 4-MDBT significantly less reactive than dibenzothiophene (B1670422) (DBT).[1][2][3]

The most commonly employed catalysts for HDS are cobalt-molybdenum (CoMo) or nickel-molybdenum (B8610338) (NiMo) sulfides supported on high-surface-area materials like gamma-alumina (γ-Al2O3). The addition of promoters, such as phosphorus, has been shown to enhance the catalytic activity.

Quantitative Data Summary

The following table summarizes the performance of phosphorus-modified CoMo/γ-Al2O3 catalysts in the simultaneous hydrodesulfurization of DBT and 4-MDBT. The data highlights the lower reactivity of 4-MDBT compared to DBT and the positive effect of phosphorus promotion.

Catalyst CompositionReactantHDS Rate Enhancement (at 623 K)Predominant PathwayReference
CoMo/γ-Al2O34-MDBT-DDS[1][2]
CoMoP/γ-Al2O3 (1.0 wt% P2O5)4-MDBT38%DDS[1][4]
CoMo/γ-Al2O3DBT-DDS[1][2]
CoMoP/γ-Al2O3 (1.0 wt% P2O5)DBT26%DDS[1][4]

Note: The HDS rate for DBT was found to be approximately two times higher than that for 4-MDBT over the same catalyst.[1][2] Older studies also indicate that methyl substituents in the 4-position significantly reduce the reactivity of dibenzothiophenes.[3]

Reaction Pathways and Experimental Workflow

Reaction Pathways for 4-MDBT Hydrodesulfurization

The two primary pathways for the hydrodesulfurization of this compound are illustrated below. The direct desulfurization (DDS) pathway leads to the formation of 3-methylbiphenyl, while the hydrogenation (HYD) pathway proceeds through partially hydrogenated intermediates to yield 3-methylcyclohexylbenzene.

HDS_Pathway MDBT This compound DDS_Product 3-Methylbiphenyl MDBT->DDS_Product DDS HYD_Intermediate Tetrahydro-4-methyldibenzothiophene MDBT->HYD_Intermediate HYD HYD_Product 3-Methylcyclohexylbenzene HYD_Intermediate->HYD_Product Desulfurization

Reaction pathways for 4-MDBT HDS.
General Experimental Workflow

The evaluation of catalyst performance in 4-MDBT hydrodesulfurization typically follows the workflow depicted below. This involves catalyst preparation and characterization, followed by activity testing in a high-pressure reactor and subsequent product analysis.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_testing Catalytic Testing cluster_analysis Analysis Support Support Preparation (e.g., γ-Al2O3) Impregnation Impregnation with Metal Precursors (e.g., Co, Mo, P) Support->Impregnation Calcination Calcination Impregnation->Calcination Sulfidation Catalyst Sulfidation (in H2S/H2) Calcination->Sulfidation HDS_Reaction HDS Reaction in Reactor (with 4-MDBT feed) Sulfidation->HDS_Reaction Sampling Product Sampling HDS_Reaction->Sampling GC_Analysis Gas Chromatography (GC) Analysis Sampling->GC_Analysis Data_Processing Data Processing (Conversion, Selectivity) GC_Analysis->Data_Processing

A typical experimental workflow for catalyst evaluation.

Experimental Protocols

The following provides a representative experimental protocol for the hydrodesulfurization of this compound, based on methodologies reported in the literature.[1][2][3]

Catalyst Preparation (Example: Phosphorus-modified CoMo/γ-Al2O3)
  • Support Preparation: Commercial γ-Al2O3 is typically used as the support material.

  • Impregnation: The γ-Al2O3 support is impregnated with an aqueous solution containing the precursor salts of the active metals and promoter. For a CoMoP catalyst, this would involve ammonium (B1175870) heptamolybdate, cobalt nitrate, and phosphoric acid. The impregnation is often carried out using the incipient wetness technique.

  • Drying and Calcination: The impregnated support is dried, typically at a temperature around 120°C, to remove water. This is followed by calcination in air at a high temperature (e.g., 400-500°C) for several hours to decompose the precursor salts and form metal oxides on the support surface.

Catalytic Activity Testing
  • Reactor Setup: The HDS reactions are typically performed in a high-pressure, fixed-bed reactor or a batch autoclave reactor.

  • Catalyst Loading: A known amount of the prepared catalyst is loaded into the reactor.

  • Catalyst Sulfidation: Prior to the HDS reaction, the oxidic catalyst precursor is converted to its active sulfide (B99878) form. This is achieved by treating the catalyst with a flow of a hydrogen sulfide (H2S) and hydrogen (H2) mixture at an elevated temperature (e.g., 400°C) for a few hours.[3]

  • Reaction Conditions:

    • Feed: A model fuel consisting of a solution of this compound in a hydrocarbon solvent (e.g., n-hexadecane) is used as the feed.

    • Temperature: The reaction temperature is typically maintained in the range of 300-400°C.

    • Pressure: The reaction is carried out under high hydrogen pressure, often ranging from 30 to 100 atm.

    • Flow Rate: In a fixed-bed reactor, the liquid feed is continuously pumped through the catalyst bed at a specific liquid hourly space velocity (LHSV).

  • Product Analysis: Liquid samples are collected periodically from the reactor outlet. These samples are then analyzed using gas chromatography (GC) to determine the concentrations of the reactant (4-MDBT) and the various products. This allows for the calculation of conversion and selectivity towards the different reaction pathways.

Alternative Desulfurization Methods

While hydrodesulfurization is the conventional method, oxidative desulfurization (ODS) presents an alternative approach. ODS involves the oxidation of sulfur-containing compounds to their corresponding sulfoxides or sulfones, which are more polar and can be subsequently removed by extraction. A recent study demonstrated the high efficiency of a H₅PV₂Mo₁₀O₄₀/TiO₂ catalyst for the oxidative desulfurization of 4-MDBT, achieving a sulfur conversion of 99.0% under mild conditions (60°C, 2 hours).[5] This method avoids the need for high-pressure hydrogen, offering a potentially less energy-intensive alternative.

References

A Comparative Study on the Biodesulfurization of 4-Methyldibenzothiophene and 4,6-Dimethyldibenzothiophene

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the microbial degradation of sterically hindered organosulfur compounds, offering insights for researchers and professionals in bioremediation and drug development.

The microbial-driven removal of sulfur from organosulfur compounds, a process known as biodesulfurization (BDS), presents a promising and environmentally benign alternative to conventional hydrodesulfurization (HDS). This is particularly true for the removal of sterically hindered alkylated dibenzothiophenes (DBTs), such as 4-methyldibenzothiophene (4-MDBT) and 4,6-dimethyldibenzothiophene (B75733) (4,6-DMDBT), which are notoriously resistant to HDS. This guide provides a comparative analysis of the biodesulfurization of 4-MDBT and 4,6-DMDBT, supported by experimental data, to inform research and development in this field.

Performance Comparison: Biodesulfurization Rates and Efficiency

The efficiency of biodesulfurization is significantly influenced by the molecular structure of the substrate. Generally, the rate of microbial desulfurization decreases with an increase in the number and size of alkyl substituents on the dibenzothiophene (B1670422) molecule. This is primarily due to steric hindrance, which can impede the binding of the substrate to the active sites of the desulfurizing enzymes.

Experimental evidence consistently demonstrates that 4,6-DMDBT is more recalcitrant to biodesulfurization than 4-MDBT. Studies utilizing various bacterial strains, most notably from the Rhodococcus and Pseudomonas genera, have quantified these differences.

SubstrateBacterial StrainDesulfurization Rate (mmol/kg DCW/h)Desulfurization Efficiency (%)Reference
This compound (4-MDBT) Rhodococcus erythropolis IGTS8Not explicitly stated, but higher than 4,6-DMDBT~50% conversion of 40 mg/l initial concentration
Rhodococcus erythropolis IGTS88.6Not explicitly stated[1]
4,6-Dimethyldibenzothiophene (4,6-DMDBT) Rhodococcus erythropolis IGTS8Lower than 4-MDBT~80% conversion of 40 mg/l initial concentration
Rhodococcus erythropolis IGTS86.8Not explicitly stated[1]
Pseudomonas delafieldii R-89.4Not explicitly stated[2]

Note: DCW stands for Dry Cell Weight. Desulfurization rates and efficiencies can vary significantly based on experimental conditions such as biocatalyst concentration, substrate concentration, and the biphasic system used. The data from RIPI-S81 is presented as percentage conversion under specific conditions and may not directly correlate with the specific rates from other studies. A study on Rhodococcus erythropolis H-2 showed that the initial desulfurization rate for 4,6-DMDBT was about 60% of that for unsubstituted DBT[3]. In contrast, a different study using Pseudomonas delafieldii R-8 reported the desulfurization rate for 4,6-DMDBT to be approximately 40% of that for DBT[2].

The Underlying Mechanism: The 4S Metabolic Pathway

The primary mechanism for the biodesulfurization of DBT and its alkylated derivatives is the "4S" pathway, a four-step enzymatic process that specifically cleaves the carbon-sulfur bonds without degrading the carbon skeleton of the molecule, thereby preserving the calorific value of the fuel.[4] This pathway is encoded by the dsz operon, which includes the genes for the key enzymes involved.

The four key enzymes in the 4S pathway are:

  • DszC (Dibenzothiophene monooxygenase): This enzyme catalyzes the first two steps, the oxidation of the sulfur atom in the thiophene (B33073) ring to form dibenzothiophene-5-oxide (DBTO) and subsequently dibenzothiophene-5,5-dioxide (DBTO2).[5][6]

  • DszA (Dibenzothiophene-5,5-dioxide monooxygenase): This enzyme is responsible for the cleavage of a C-S bond in DBTO2, producing 2-(2'-hydroxyphenyl)benzenesulfinate (HPBS).[4]

  • DszB (2-(2'-hydroxyphenyl)benzenesulfinate desulfinase): This enzyme catalyzes the final step, the cleavage of the second C-S bond in HPBS to yield the sulfur-free product 2-hydroxybiphenyl (2-HBP) and sulfite.[6]

  • DszD (NADH-FMN oxidoreductase): This enzyme is an auxiliary protein that provides the reduced flavin mononucleotide (FMNH2) required by the monooxygenases DszA and DszC.[5]

The lower desulfurization rates observed for 4-MDBT and 4,6-DMDBT are attributed to the steric hindrance caused by the methyl groups, which can negatively affect the binding affinity of these substrates to the Dsz enzymes. Molecular simulations have suggested that 4,6-DMDBT and its metabolic intermediates have lower binding energies and inhibition constants with the Dsz enzymes compared to DBT and its intermediates.[7] This stronger inhibition by the metabolic products of 4,6-DMDBT further contributes to its slower degradation.[7]

4S_Pathway cluster_4MDBT Biodesulfurization of this compound cluster_46DMDBT Biodesulfurization of 4,6-Dimethyldibenzothiophene 4-MDBT This compound 4-MDBTO 4-MDBT-sulfoxide 4-MDBT->4-MDBTO DszC +O2, +FMNH2 4-MDBTO2 4-MDBT-sulfone 4-MDBTO->4-MDBTO2 DszC +O2, +FMNH2 HPBS-Me Methyl-HPBS 4-MDBTO2->HPBS-Me DszA +O2, +FMNH2 HBP-Me Methyl-2-hydroxybiphenyl HPBS-Me->HBP-Me DszB Sulfite1 Sulfite (SO3^2-) HPBS-Me->Sulfite1 4,6-DMDBT 4,6-Dimethyldibenzothiophene 4,6-DMDBTO 4,6-DMDBT-sulfoxide 4,6-DMDBT->4,6-DMDBTO DszC +O2, +FMNH2 4,6-DMDBTO2 4,6-DMDBT-sulfone 4,6-DMDBTO->4,6-DMDBTO2 DszC +O2, +FMNH2 HPBS-DMe Dimethyl-HPBS 4,6-DMDBTO2->HPBS-DMe DszA +O2, +FMNH2 HBP-DMe Dimethyl-2-hydroxybiphenyl HPBS-DMe->HBP-DMe DszB Sulfite2 Sulfite (SO3^2-) HPBS-DMe->Sulfite2 Experimental_Workflow cluster_prep Biocatalyst Preparation cluster_assay Biodesulfurization Assay cluster_analysis Analysis A Bacterial Culture (e.g., R. erythropolis IGTS8) B Cell Harvesting (Centrifugation) A->B C Cell Washing (Phosphate Buffer) B->C D Resting Cell Suspension C->D E Biphasic Reaction Mixture (Aqueous: Resting Cells Organic: Substrate in Dodecane) D->E F Incubation (30°C, Aeration) E->F G Time-course Sampling (Organic Phase) F->G H Sample Extraction G->H I GC-MS or HPLC Analysis H->I J Data Analysis (Quantification of Substrates and Products) I->J

References

A Guide to Certified Reference Materials for 4-Methyldibenzothiophene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of 4-methyldibenzothiophene, the selection of an appropriate certified reference material (CRM) is a critical first step to ensure data accuracy and reliability. This guide provides a comparative overview of available CRMs and analytical methodologies for the analysis of this key sulfur-containing polycyclic aromatic compound.

This compound is a compound of significant interest in various fields, including environmental analysis, petroleum geochemistry, and toxicology. Accurate measurement is crucial for applications ranging from oil spill fingerprinting to assessing the efficacy of hydrodesulfurization processes. The use of well-characterized CRMs is fundamental for method validation, calibration, and quality control.

Comparison of Certified Reference Materials

Several suppliers offer this compound as a certified reference material. The choice of a specific CRM will depend on the laboratory's specific needs, including the required level of certification and the analytical method employed. Below is a comparison of offerings from prominent suppliers.

SupplierProduct Number/NamePurity/ConcentrationCertificationFormat
CPAChem SB31230.100MGNot specified, sold by massISO 17034, ISO 17025, ISO 9001[1]100 mg Neat Solid[1]
LGC Standards TRC-M299765Not specifiedNot specifiedNeat Solid
Sigma-Aldrich 49690196%Not specifiedSolid
J&K Scientific 44415897%No Certificate of Analysis available[2]Solid[2]

Note: The information in this table is based on publicly available data from the suppliers' websites. For the most current and complete information, it is essential to consult the certificate of analysis (CoA) provided with the specific lot of the CRM. A CoA from an accredited body will provide detailed information on the certified value, uncertainty, and traceability.[3][4]

Analytical Methodologies for this compound Quantification

The accurate analysis of this compound, particularly in complex matrices such as crude oil or environmental samples, presents analytical challenges due to the potential for matrix interference.[5][6] Gas chromatography coupled with a selective detector is the most common approach.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound. For complex samples, a pre-analytical sample cleanup or fractionation step may be necessary to remove interfering hydrocarbons.[5][6][7] A liquid chromatographic separation on a palladium(II)-containing stationary phase has been shown to be effective for isolating polycyclic aromatic sulfur heterocycles (PASHs) from other aromatic compounds.[5][6]

Experimental Protocol: GC-MS Analysis of this compound

This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample.

    • If necessary, perform a solvent extraction using a suitable solvent (e.g., dichloromethane).

    • For complex matrices, a cleanup step using solid-phase extraction (SPE) with an aminopropylsilane (B1237648) cartridge is recommended to isolate the aromatic fraction.[7]

    • Further fractionation using a palladium(II)-based column can be employed to separate PASHs.[5][6]

    • Prepare a calibration curve using a certified reference material of this compound. The use of an internal standard, such as octadeuterodibenzothiophene (DBT-d8), is recommended for improved accuracy.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 7890B GC (or equivalent)

    • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

    • Inlet: Split/splitless, operated in splitless mode. Inlet temperature: 280°C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 200°C at 15°C/min.

      • Ramp to 300°C at 10°C/min, hold for 10 minutes.

    • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for higher sensitivity and selectivity. Monitor the molecular ion (m/z 198) and a qualifier ion.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and the ratio of the monitored ions.

    • Quantify the concentration using the calibration curve generated from the CRM.

Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD)

For applications requiring high selectivity for sulfur compounds, GC-SCD is an excellent alternative to GC-MS. The SCD detector offers an equimolar response to sulfur compounds, simplifying quantification.[8] This technique is particularly advantageous for analyzing samples with complex hydrocarbon matrices, as it minimizes interference from non-sulfur containing compounds.

Experimental Protocol: GC-SCD Analysis of this compound

This protocol is based on ASTM D5623 for the determination of sulfur compounds in light petroleum liquids and may need to be adapted for other matrices.

  • Sample Preparation:

    • Dilute the sample in a suitable solvent (e.g., isooctane).

    • Prepare a calibration curve using a certified reference material of this compound.

  • GC-SCD Conditions:

    • Gas Chromatograph: Agilent 7890B GC with an Agilent 8355 Sulfur Chemiluminescence Detector (or equivalent).

    • Column: Agilent J&W DB-Sulfur SCD (or equivalent).

    • Inlet: Split/splitless injector. Temperature: 275°C.

    • Carrier Gas: Helium at a constant flow of 2.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 1 minute.

      • Ramp to 250°C at 10°C/min.

    • SCD Parameters:

      • Furnace Temperature: 800°C.

      • Oxidation Air Flow: 60 mL/min.

      • Ozone Generator Oxygen Flow: 40 mL/min.

      • Oxidation/Lower Hydrogen Flow: 38 mL/min.

      • Oxidation/Upper Hydrogen Flow: 8 mL/min.

  • Data Analysis:

    • Identify the this compound peak based on its retention time.

    • Quantify the concentration using the calibration curve generated from the CRM.

Workflow and Pathway Diagrams

To aid in the understanding of the analytical process and the biological significance of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Cleanup SPE Cleanup (Aminopropylsilane) Extraction->Cleanup Fractionation PASH Fractionation (Pd(II) Column) Cleanup->Fractionation GC_MS GC-MS Analysis Fractionation->GC_MS High Specificity GC_SCD GC-SCD Analysis Fractionation->GC_SCD High Selectivity for Sulfur Quantification Quantification (Calibration with CRM) GC_MS->Quantification GC_SCD->Quantification Report Reporting Quantification->Report

Caption: Experimental workflow for the analysis of this compound.

desulfurization_pathway MDBT This compound Enzyme1 DszC MDBT->Enzyme1 Intermediate1 4-MDBT-sulfoxide Enzyme1->Intermediate1 Enzyme2 DszA Intermediate1->Enzyme2 Intermediate2 4-MDBT-sulfone Enzyme2->Intermediate2 Enzyme3 DszB Intermediate2->Enzyme3 Product 4-Methyl-2-hydroxybiphenyl Enzyme3->Product Sulfite Sulfite (SO3^2-) Enzyme3->Sulfite

Caption: The 4S biodesulfurization pathway of this compound.[9]

Conclusion

The selection of a well-characterized Certified Reference Material is paramount for achieving accurate and reproducible results in the analysis of this compound. While several suppliers offer this compound, obtaining a CRM with comprehensive certification, such as ISO 17034, provides the highest level of assurance in the stated purity and uncertainty. For the analysis itself, both GC-MS and GC-SCD are powerful techniques, with the choice depending on the required selectivity and the complexity of the sample matrix. The provided experimental protocols offer a starting point for method development, which should always be followed by a thorough validation to ensure fitness for purpose. The lack of publicly available inter-laboratory comparison studies for this compound highlights an opportunity for future collaborative work to further standardize methodologies and improve data comparability across different laboratories.

References

A Comparative Guide to the Quantification of 4-Methyldibenzothiophene: Accuracy and Precision of Leading Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and environmental analysis, the accurate and precise quantification of 4-methyldibenzothiophene (4-MDBT), a sulfur-containing heterocyclic aromatic compound, is of paramount importance. This guide provides a comprehensive comparison of the leading analytical methodologies for 4-MDBT quantification, presenting supporting experimental data, detailed protocols, and visual workflows to aid in method selection and implementation.

This compound is a significant analyte in various matrices, from crude oil and environmental samples to pharmaceutical process streams. Its detection and quantification are crucial for quality control, environmental monitoring, and toxicological studies. The choice of analytical technique is critical to achieving reliable and reproducible results. This guide focuses on the most commonly employed methods: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), each coupled with different detectors.

Comparison of Quantitative Performance

The performance of an analytical method is defined by several key parameters, including accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ). The following table summarizes the typical performance characteristics of various methods for the quantification of this compound, based on available literature.

MethodAccuracy (% Recovery)Precision (% RSD)Linearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)
GC-FID 85 - 115%< 15%> 0.990.1 - 1 µg/mL0.5 - 5 µg/mL
GC-MS 90 - 110%< 10%> 0.9950.01 - 0.1 µg/mL0.05 - 0.5 µg/mL
GC-MS/MS 95 - 105%< 5%> 0.9980.1 - 2.4 ppb0.7 - 7.0 ppb
HPLC-UV 90 - 110%< 10%> 0.990.05 - 0.5 µg/mL0.2 - 2 µg/mL
HPLC-MS/MS 95 - 105%< 5%> 0.9990.001 - 0.1 ng/mL0.005 - 0.5 ng/mL

Note: The values presented in this table are indicative and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.

Experimental Methodologies

Detailed experimental protocols are essential for reproducing and validating analytical methods. Below are representative methodologies for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is particularly suitable for the analysis of volatile and semi-volatile compounds like 4-MDBT in complex matrices such as crude oil.[1]

1. Sample Preparation:

  • Dilute the crude oil sample in a suitable solvent (e.g., dichloromethane) to a concentration within the calibrated range of the instrument.

  • Add an internal standard (e.g., deuterated dibenzothiophene) to the diluted sample to correct for variations in sample injection and instrument response.

2. GC-MS/MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC system (or equivalent).

  • Column: HP-5MS capillary column (30 m × 0.25 mm i.d., 0.25 μm film thickness).

  • Oven Program: Start at 42°C (hold for 3.6 min), ramp at 5.48°C/min to 330°C (hold for 10 min).

  • Injector: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

3. Quantification:

  • Create a calibration curve by analyzing a series of standard solutions of 4-MDBT with known concentrations.

  • Quantify the concentration of 4-MDBT in the sample by comparing its peak area to that of the internal standard and referencing the calibration curve.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Protocol

HPLC-MS/MS is a highly sensitive and selective technique suitable for the trace analysis of 4-MDBT in various matrices, including environmental and biological samples.

1. Sample Preparation:

  • For liquid samples (e.g., water), perform solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components.

  • For solid samples, perform solvent extraction followed by a clean-up step using SPE.

  • Reconstitute the final extract in a solvent compatible with the HPLC mobile phase.

  • Add an appropriate internal standard.

2. HPLC-MS/MS Conditions:

  • HPLC System: A UHPLC or HPLC system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for 4-MDBT and the internal standard.

3. Quantification:

  • Establish a calibration curve using standard solutions of 4-MDBT.

  • Determine the concentration of 4-MDBT in the sample by calculating the ratio of the analyte peak area to the internal standard peak area and comparing it to the calibration curve.

Experimental Workflow Visualization

To provide a clear overview of the analytical process, the following diagrams illustrate the general workflows for sample analysis using GC-MS and HPLC-MS.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Dilution Dilution & Internal Standard Addition Sample->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. Calibration Curve Integration->Quantification

A general workflow for the quantification of this compound using GC-MS.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE/SPE) Sample->Extraction Cleanup Clean-up & Concentration Extraction->Cleanup Reconstitution Reconstitution & Internal Standard Addition Cleanup->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. Calibration Curve Integration->Quantification

A general workflow for the quantification of this compound using HPLC-MS/MS.

Conclusion

The selection of an appropriate analytical method for the quantification of this compound depends on the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the available instrumentation.

  • GC-FID offers a robust and cost-effective solution for the analysis of relatively high concentrations of 4-MDBT.

  • GC-MS provides enhanced selectivity and sensitivity compared to GC-FID, making it suitable for more complex matrices and lower concentrations.

  • GC-MS/MS delivers the highest selectivity and very low detection limits, which is ideal for trace-level analysis in challenging samples.

  • HPLC-UV is a versatile technique for the analysis of 4-MDBT, particularly when derivatization is not desirable.

  • HPLC-MS/MS stands out for its exceptional sensitivity and specificity, making it the method of choice for ultra-trace quantification of 4-MDBT in a wide range of sample types.

By carefully considering the performance characteristics and experimental protocols outlined in this guide, researchers and scientists can confidently select and implement the most suitable method for the accurate and precise quantification of this compound in their specific applications.

References

A Comparative Guide to Analytical Techniques for 4-Methyldibenzothiophene Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical techniques for the detection and quantification of 4-methyldibenzothiophene (4-MDBT), a sulfur-containing polycyclic aromatic hydrocarbon of significant interest in environmental monitoring and petroleum analysis. This document outlines the performance of several key analytical methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an analytical technique for the determination of this compound is contingent on factors such as the required sensitivity, the complexity of the sample matrix, and the desired quantitative accuracy. The following table summarizes the key performance metrics of commonly employed methods.

Analytical TechniquePrincipleLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Key AdvantagesKey Disadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by volatility and boiling point, followed by mass-based identification and quantification.pg - ng rangepg - ng range> 0.99High selectivity and sensitivity, structural elucidation capabilities.Requires derivatization for some compounds, matrix effects can be a concern.
Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD) Separation by GC followed by detection of sulfur-containing compounds via a chemiluminescent reaction.Low ppb levelsLow ppb levels> 0.99Highly selective for sulfur compounds, equimolar response to different sulfur species simplifies quantification.[1]Not suitable for non-sulfur compounds.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC-TOFMS) Enhanced separation using two columns with different stationary phases, coupled with high-speed mass spectrometry.Sub-pg to pg rangeSub-pg to pg range> 0.99Superior separation power for complex matrices, increased peak capacity and sensitivity.[2]Complex data analysis, higher instrument cost.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation based on partitioning between a mobile and stationary phase, with detection by UV absorbance.ng - µg rangeng - µg range> 0.99Suitable for non-volatile and thermally labile compounds, robust and widely available.Lower sensitivity compared to MS-based methods, potential for co-eluting interferences.
Spectrophotometry Measurement of the absorption of light by the analyte at a specific wavelength.µg/mL rangeµg/mL range> 0.98Simple, rapid, and cost-effective for screening purposes.[3]Low sensitivity and selectivity, susceptible to interference from other absorbing compounds.
Electrochemical Sensing Measurement of the current or potential change resulting from the electrochemical oxidation or reduction of the analyte.nM - µM rangenM - µM range> 0.99High sensitivity, potential for miniaturization and real-time monitoring.Susceptible to electrode fouling, matrix effects can be significant.

Note: The LOD and LOQ values are indicative and can vary depending on the specific instrument, method parameters, and sample matrix.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify this compound in a sample matrix.

Sample Preparation (Solid Phase Extraction - SPE):

  • Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Loading: Load the pre-treated sample onto the SPE cartridge at a slow flow rate.

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture to remove interferences.

  • Elution: Elute the this compound and other retained compounds with 5 mL of a suitable organic solvent (e.g., dichloromethane).

  • Concentration: Evaporate the eluent to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless injector at 280°C.

  • Oven Program: Initial temperature of 60°C for 2 min, ramp at 10°C/min to 300°C, hold for 10 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting the molecular ion and characteristic fragment ions of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Objective: To separate and quantify this compound in liquid samples.

Sample Preparation:

  • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

  • If necessary, dilute the sample with the mobile phase to a concentration within the calibration range.

HPLC-UV Analysis:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: ZORBAX SB-C18 column (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detector: Diode Array Detector (DAD) monitoring at the wavelength of maximum absorbance for this compound (determined by UV scan).

Spectrophotometry

Objective: To perform a rapid screening or semi-quantitative analysis of this compound.

Sample Preparation:

  • Dissolve a known amount of the sample in a suitable UV-transparent solvent (e.g., acetonitrile).

  • Filter the solution if it contains suspended particles.

Spectrophotometric Analysis:

  • Spectrophotometer: UV-Vis spectrophotometer.

  • Wavelength Scan: Perform a wavelength scan from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax) for this compound.

  • Measurement: Measure the absorbance of the sample at the determined λmax.

  • Quantification: Use a calibration curve prepared with standards of known concentrations to determine the concentration of this compound in the sample. A dual-wavelength method can be employed to reduce background interference.[3]

Mandatory Visualization

The following diagrams illustrate the workflows and logical relationships of the described analytical techniques.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis Sample Sample SPE Solid Phase Extraction Sample->SPE Eluate Concentrated Eluate SPE->Eluate Injector Injector Eluate->Injector GC_Column GC Column Injector->GC_Column MS_Detector Mass Spectrometer GC_Column->MS_Detector Data_Analysis Data Analysis MS_Detector->Data_Analysis

GC-MS analysis workflow for this compound.

HPLCUV_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis Sample Liquid Sample Filtration Filtration Sample->Filtration Filtered_Sample Filtered Sample Filtration->Filtered_Sample Injector Injector Filtered_Sample->Injector HPLC_Column HPLC Column Injector->HPLC_Column UV_Detector UV Detector HPLC_Column->UV_Detector Data_Analysis Data Analysis UV_Detector->Data_Analysis

HPLC-UV analysis workflow for this compound.

Technique_Comparison cluster_separation Separation-Based Techniques cluster_direct Direct Measurement Techniques GC_MS GC-MS GC_SCD GC-SCD GCxGC GCxGC-TOFMS HPLC_UV HPLC-UV Spectro Spectrophotometry Electro Electrochemical Sensing Analyte This compound Detection Analyte->GC_MS High Sensitivity & Specificity Analyte->GC_SCD Sulfur Specificity Analyte->GCxGC Complex Matrices Analyte->HPLC_UV Non-Volatile Analyte->Spectro Rapid Screening Analyte->Electro Real-time Monitoring

References

Unmasking the Source: A Guide to Isomeric Profiling of Methyldibenzothiophenes for Contaminant Identification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of contamination sources is paramount. When dealing with petroleum-based contaminants, the isomeric distribution of methyldibenzothiophenes (MDBTs) offers a powerful forensic tool. This guide provides a comparative analysis of MDBT isomer ratios for source identification, supported by experimental data and detailed protocols.

The four primary isomers of methyldibenzothiophene—4-MDBT, 2-MDBT, 3-MDBT, and 1-MDBT—are present in varying proportions in crude oils and refined petroleum products. These ratios, particularly the 4-MDBT/1-MDBT ratio, serve as a distinctive fingerprint, enabling the differentiation of oil sources and the assessment of environmental contamination. The relative stability of these isomers to weathering processes makes them reliable markers, although biodegradation can alter their distribution.

Comparative Analysis of Methyldibenzothiophene Isomer Ratios

The isomeric distribution of MDBTs is source-dependent, reflecting the geological conditions during the formation of the petroleum. Analysis of these ratios can help distinguish between different crude oils and refined products. The following table summarizes typical MDBT isomer ratios from various sources. It is important to note that these values are representative, and variations can occur.

Source Type4-MDBT/1-MDBT Ratio2-MDBT/1-MDBT Ratio3-MDBT/1-MDBT RatioReference
Light Crude Oil (Marine Origin)Low (e.g., < 2)VariableVariable[1]
Heavy Crude Oil (Terrestrial Origin)High (e.g., > 5)VariableVariable[1]
Diesel FuelVariableVariableVariable[2]
KeroseneVariableVariableVariable[2]

Key Observations:

  • The 4-MDBT/1-MDBT ratio is a widely used indicator of the maturity and source of the organic matter from which the petroleum was formed[3].

  • Thermally stable isomers, such as 4-MDBT, tend to increase in concentration with increasing maturity of the source rock[3].

  • Conversely, the concentration of the less stable 1-MDBT isomer may remain relatively constant during maturation[3].

The Impact of Environmental Processes on Isomer Ratios

While MDBT isomer ratios are relatively stable, they can be influenced by environmental factors:

  • Weathering: The ratios of MDBT isomers are not significantly affected by short-term or light evaporative weathering, making them robust indicators in the initial stages of a spill[4]. However, long-term weathering can lead to some changes in the chemical structure of asphalt (B605645) binder, which may indirectly affect the overall hydrocarbon profile[5].

  • Biodegradation: Microbial degradation can alter the MDBT isomer ratios[4]. Therefore, assessing the extent of biodegradation is crucial when using these markers for source identification in aged samples.

Experimental Protocols

Accurate determination of MDBT isomer ratios relies on precise and validated analytical methodologies. The following sections detail the key experimental procedures.

Sample Preparation: Extraction of MDBTs from Sediment

A common method for extracting polycyclic aromatic hydrocarbons (PAHs), including MDBTs, from solid matrices like sediment is Soxhlet extraction.

Materials:

Procedure:

  • Accurately weigh approximately 10-20 g of the freeze-dried sediment sample and place it in a cellulose extraction thimble.

  • Add anhydrous sodium sulfate to the top of the sample to absorb any residual moisture.

  • Place the thimble into the Soxhlet extractor.

  • Add a suitable volume of dichloromethane to a round-bottom flask attached to the Soxhlet apparatus.

  • Extract the sample for a minimum of 16-24 hours at a rate of 4-6 cycles per hour.

  • After extraction, allow the apparatus to cool.

  • Concentrate the extract to a small volume (approximately 5-10 mL) using a rotary evaporator.

  • Further concentrate the extract under a gentle stream of nitrogen to a final volume of 1 mL.

  • The extract is now ready for cleanup and instrumental analysis.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard technique for the separation and quantification of MDBT isomers. For enhanced selectivity, tandem mass spectrometry (GC-MS/MS) can be employed.

Instrumentation and Parameters:

ParameterSpecification
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column
Injector Temperature 280 °C
Injection Mode Splitless
Oven Temperature Program Initial temperature 60 °C, hold for 2 min; ramp to 300 °C at 6 °C/min; hold for 15 min
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor (m/z) 198 (molecular ion for MDBTs), 183 (fragment ion)

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental and logical workflows.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_interpretation Data Interpretation sample Sediment Sample extraction Soxhlet Extraction sample->extraction DCM cleanup Extract Cleanup extraction->cleanup Concentrated Extract gcms GC-MS Analysis cleanup->gcms Cleaned Extract data Data Acquisition gcms->data Isomer Separation & Detection quantification Isomer Quantification data->quantification ratio Ratio Calculation quantification->ratio Peak Areas source Source Identification ratio->source Comparison to Database

Caption: Experimental workflow for MDBT analysis.

logical_relationship cluster_source Petroleum Source cluster_distribution MDBT Isomer Distribution cluster_factors Modifying Factors cluster_application Application crude_oil Crude Oil Type isomer_ratio 4-MDBT/1-MDBT Ratio crude_oil->isomer_ratio refined_product Refined Product refined_product->isomer_ratio source_id Source Identification isomer_ratio->source_id weathering Weathering weathering->isomer_ratio biodegradation Biodegradation biodegradation->isomer_ratio

Caption: Factors influencing MDBT source identification.

References

Performance Showdown: Microbial Titans Battle for 4-Methyldibenzothiophene Degradation Supremacy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development and Environmental Science

The efficient degradation of 4-methyldibenzothiophene (4-MDBT), a recalcitrant sulfur-containing heterocyclic aromatic compound found in fossil fuels, is a critical area of research with significant implications for both environmental remediation and the production of cleaner fuels. This guide provides a comprehensive comparison of the performance of different microbial strains in degrading 4-MDBT, offering valuable insights for scientists and professionals in drug development and related fields. The analysis is based on a review of existing scientific literature, with a focus on quantitative data, experimental methodologies, and the underlying metabolic pathways.

The Contenders: A Look at Key Microbial Strains

Four prominent genera of bacteria have been extensively studied for their ability to degrade dibenzothiophene (B1670422) (DBT) and its alkylated derivatives like 4-MDBT: Rhodococcus, Gordonia, Pseudomonas, and Sphingomonas. These microorganisms employ specialized enzymatic machinery to break down these complex molecules, primarily through the sulfur-specific "4S" pathway.

Head-to-Head Comparison: Degradation Efficiency

Direct comparative studies on the degradation of 4-MDBT by various microbial strains are limited. However, by examining data on 4-MDBT and its parent compound, dibenzothiophene (DBT), we can draw valuable comparisons. It is important to note that degradation rates for alkylated dibenzothiophenes are generally lower than for DBT due to steric hindrance.

Microbial StrainSubstrateInitial ConcentrationDegradation PerformanceTimeKey Findings & Pathway
Rhodococcus erythropolis IGTS8 4-MDBT0.9 mMComplete conversionNot SpecifiedDegrades 4-MDBT at a 2.5-fold lower rate than DBT. Follows the 4S pathway.[1][2]
Rhodococcus qingshengii SB1D 4-MDBTNot SpecifiedProduces 4-methylhydroxybiphenyl (4-MHBP)Not SpecifiedConfirmed degradation of 4-MDBT via the 4S pathway.
Gordonia alkanivorans 135 DBT0.2 mM45.26% degradation6 days (144 hours)Degrades DBT but lacks the typical dsz operon, suggesting an alternative desulfurization pathway.[3][4][5][6][7][8]
Pseudomonas putida CECT5279 DBTNot SpecifiedCapable of desulfurizationNot SpecifiedUtilizes the 4S pathway genes from Rhodococcus. Specific data on 4-MDBT is limited.[9]
Sphingomonas sp. XLDN2-5 DBT0.2 mM>90% cometabolic degradation48 hoursDegrades DBT cometabolically with carbazole. Can degrade alkylated dibenzothiophenes.[10]

Note: Where direct 4-MDBT degradation data is unavailable, data for DBT is provided as a proxy, with the understanding that 4-MDBT degradation is typically less efficient.

The "4S" Pathway: A Universal Strategy for Desulfurization

The primary mechanism for the microbial degradation of 4-MDBT is the "4S" pathway, a four-step enzymatic process that specifically targets the sulfur atom, leaving the carbon skeleton of the molecule intact. This is highly advantageous for fuel upgrading as it preserves the calorific value of the hydrocarbons. The key enzymes involved are encoded by the dsz operon (dszA, dszB, and dszC) and the chromosomally encoded dszD.[3][11]

4S_Pathway_for_4-MDBT_Degradation cluster_cell Bacterial Cell cluster_cofactor Cofactor Regeneration MDBT This compound (4-MDBT) MDBTO 4-MDBT-sulfoxide MDBT->MDBTO DszC (Monooxygenase) MDBTO2 4-MDBT-sulfone MDBTO->MDBTO2 DszC (Monooxygenase) HMBPS 2-Hydroxy-2'-(4-methylphenyl)-benzenesulfinate MDBTO2->HMBPS DszA (Monooxygenase) MHBP 4-Methyl-2-hydroxybiphenyl (4-MHBP) HMBPS->MHBP DszB (Desulfinase) Sulfite Sulfite (SO3^2-) HMBPS->Sulfite NADH NADH + H+ NAD NAD+ DszD DszD (NADH-FMN Oxidoreductase) NADH->DszD FMN FMN FMN->DszD FMNH2 FMNH2 FMNH2->MDBT provides reducing power for DszC & DszA DszD->NAD DszD->FMNH2 Experimental_Workflow cluster_preparation 1. Preparation cluster_cultivation 2. Cultivation & Degradation cluster_analysis 3. Analysis cluster_evaluation 4. Evaluation Strain_Activation Microbial Strain Activation Inoculation Inoculation of MSM with Activated Strain Strain_Activation->Inoculation Media_Preparation Minimal Salt Medium (MSM) Preparation Media_Preparation->Inoculation Incubation Incubation with 4-MDBT (e.g., 30°C, 200 rpm) Inoculation->Incubation Sampling Periodic Sampling Incubation->Sampling Extraction Solvent Extraction of 4-MDBT and Metabolites Sampling->Extraction Analysis GC-MS Analysis Extraction->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing Performance_Comparison Performance Comparison Data_Processing->Performance_Comparison

References

Safety Operating Guide

Proper Disposal of 4-Methyldibenzothiophene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 4-Methyldibenzothiophene is a critical aspect of laboratory safety and environmental responsibility. As a sulfur-containing aromatic compound, it requires careful handling and adherence to hazardous waste regulations to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Safety and Hazard Information
Key Properties of this compound

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₁₃H₁₀S[6][7][8]
Molecular Weight 198.28 g/mol [1][6][7]
Appearance Solid[1]
Melting Point 64-68 °C[1]
Boiling Point 298 °C[1]
Storage Class 11 - Combustible Solids[1]

Detailed Disposal Protocol

The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations, such as those established by the Resource Conservation and Recovery Act (RCRA) in the United States.[9][10]

Step 1: Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing the appropriate personal protective equipment.

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]

  • Respiratory Protection: A NIOSH-approved N95 dust mask or higher, especially when handling the solid powder to avoid inhalation.[1]

  • Protective Clothing: A lab coat.

Step 2: Waste Identification and Segregation

Properly identify and segregate all waste containing this compound.

  • Hazardous Waste Determination: Any unused this compound, reaction byproducts, or contaminated materials (e.g., gloves, weighing paper, spill cleanup debris) must be treated as hazardous waste.[3][10]

  • Segregation: Keep this compound waste separate from other waste streams to prevent unintended reactions.[11][12] Specifically, it should be segregated from incompatible materials such as strong oxidizing agents.[4]

Step 3: Waste Collection and Containerization

Collect the waste in a suitable and properly labeled container.

  • Container Selection: Use a dedicated, leak-proof waste container that is compatible with the chemical.[9][12] A high-density polyethylene (B3416737) (HDPE) or glass container with a secure, screw-top cap is recommended. Do not use metal containers for potentially corrosive materials.[12]

  • Filling the Container: Fill the container to no more than 75-80% of its capacity to allow for expansion and prevent spills.[13]

  • Container Condition: Ensure the container is in good condition, with no cracks or leaks, and the exterior is clean.[11][12] Keep the container closed at all times except when adding waste.[10][11][12]

Step 4: Labeling of Hazardous Waste

Accurate labeling is a critical regulatory requirement.[11]

  • Required Information: The waste container must be clearly labeled with the words "Hazardous Waste".[11][12]

  • Contents Declaration: The label must also include the full chemical name, "this compound," and the approximate concentration or percentage of each component in the waste mixture.[12]

  • Generator Information: Include the name and contact information of the laboratory or principal investigator.

Step 5: Storage of Chemical Waste

Store the hazardous waste container in a designated and controlled area.

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[11][13]

  • Storage Conditions: The SAA must be a well-ventilated, secure area away from general laboratory traffic. Ensure incompatible chemicals are not stored in close proximity.[11]

  • Accumulation Limits: Be aware of the volume and time limits for waste accumulation in an SAA as per institutional and regulatory guidelines.[13][14]

Step 6: Arranging for Professional Disposal

The final disposal of chemical waste must be handled by trained professionals.

  • Contact Environmental Health & Safety (EHS): When the container is full or the accumulation time limit is approaching, contact your institution's EHS department or equivalent to arrange for a pickup.[12]

  • Licensed Disposal Service: Disposal must be carried out by a licensed and certified hazardous waste disposal service.[3] Do not attempt to dispose of this chemical down the drain or in the regular trash.[3] Common disposal methods for such organic compounds include incineration at a permitted facility.[15]

Spill Cleanup Procedures

In the event of a spill, follow these steps:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and secure the location.[4]

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Wear the appropriate PPE as described in Step 1.

  • Containment: For a solid spill, carefully sweep or scoop the material to avoid creating dust. Place the collected material into a labeled hazardous waste container.[4]

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., acetone, ethanol), followed by soap and water. All cleanup materials must be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G Workflow for this compound Disposal cluster_prep Preparation & Handling cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Identify Waste: This compound & Contaminated Materials B Wear Appropriate PPE: Gloves, Goggles, Lab Coat, Dust Mask A->B Before Handling C Select Compatible, Leak-Proof Container B->C Waste Generation D Label Container: 'Hazardous Waste', Contents, Date C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Monitor Accumulation (Volume & Time Limits) E->F G Request Pickup from Environmental Health & Safety (EHS) F->G Limit Reached H Professional Disposal by Licensed Contractor (e.g., Incineration) G->H S1 Spill Occurs S2 Secure Area & Don PPE S1->S2 S3 Contain & Collect Spill Material S2->S3 S4 Place in Hazardous Waste Container S3->S4 S5 Decontaminate Area S3->S5 After Collection S4->D Follow Labeling Protocol

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling 4-Methyldibenzothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides crucial safety and logistical information for handling 4-Methyldibenzothiophene (CAS No. 7372-88-5) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals. This document outlines essential personal protective equipment (PPE), step-by-step handling procedures, and compliant disposal methods to ensure a safe working environment.

I. Personal Protective Equipment (PPE)

When handling this compound, a solid, combustible organic compound, a comprehensive approach to personal protection is mandatory to minimize exposure risks.[1][2][3] The following table summarizes the required and recommended PPE.

Protection Type Equipment Specification Purpose Regulatory Standard (Example)
Eye and Face Protection Safety glasses with side shields or safety goggles.[3][4] A face shield may be necessary for splash-prone activities.Protects against dust particles and potential splashes.ANSI Z87.1
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[4]Prevents skin contact with the chemical.ASTM F739
Body Protection A flame-resistant lab coat or coveralls.[4][5]Protects skin and personal clothing from contamination.NFPA 2112
Respiratory Protection A NIOSH-approved N95 respirator should be used if handling the powder outside of a fume hood.[6]Minimizes inhalation of fine dust particles.29 CFR 1910.134

II. Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational workflow is critical for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Handling Area (Fume Hood) gather_ppe 2. Assemble and Inspect PPE prep_area->gather_ppe gather_materials 3. Gather Materials (Spatula, Weighing Paper, etc.) gather_ppe->gather_materials don_ppe 4. Don Appropriate PPE gather_materials->don_ppe weigh 5. Weigh Compound in Fume Hood don_ppe->weigh transfer 6. Transfer to Reaction Vessel weigh->transfer decontaminate 7. Decontaminate Work Surface transfer->decontaminate dispose_waste 8. Dispose of Contaminated Materials decontaminate->dispose_waste doff_ppe 9. Doff and Dispose of PPE dispose_waste->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands

Figure 1. Workflow for Safe Handling of this compound.

Experimental Protocol: Weighing and Transferring this compound

  • Preparation:

    • Designate a well-ventilated chemical fume hood as the handling area.

    • Assemble all necessary PPE as specified in the table above. Inspect each item for integrity.

    • Gather all required materials, including a clean spatula, anti-static weighing paper, and the reaction vessel.

  • Handling:

    • Don the appropriate PPE in the correct order: lab coat, respirator (if needed), safety goggles, and gloves.

    • Carefully open the this compound container inside the fume hood.

    • Using a clean spatula, dispense the desired amount of the solid onto the weighing paper on a calibrated analytical balance.

    • Carefully transfer the weighed compound into the designated reaction vessel.

  • Cleanup:

    • Thoroughly decontaminate the work surface and any equipment used with an appropriate solvent.

    • Proceed to the disposal plan for all contaminated materials.

    • Doff PPE in the reverse order of donning, being careful to avoid self-contamination.

    • Wash hands thoroughly with soap and water.

III. Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[7]

Waste Segregation and Collection:

  • Solid Waste: All materials contaminated with this compound, including gloves, weighing paper, and pipette tips, must be treated as hazardous waste.[7]

  • Container: Use a dedicated, clearly labeled, and leak-proof hazardous waste container for collection.[7] The container should be made of a compatible material.

Labeling and Storage:

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[7]

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

Final Disposal:

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental management company.[7]

  • DO NOT dispose of this compound down the drain or in regular trash.[7]

Disclaimer: This guide is intended for informational purposes and should be used in conjunction with your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for this compound. Always perform a risk assessment before beginning any new procedure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.